Efaproxiral
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
RN & structure given in first source; allosteric effector of hemoglobin
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRJXLZYUTIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156934 | |
| Record name | Efaproxiral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-95-8 | |
| Record name | Efaproxiral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efaproxiral [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efaproxiral | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Efaproxiral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFAPROXIRAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Efaproxiral's Mechanism of Action in Hypoxic Tumors: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
Introduction: Tumor hypoxia, a common feature of the solid tumor microenvironment, is a significant driver of cancer progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1] The hypoxic state is primarily orchestrated by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates a suite of genes involved in angiogenesis, anaerobic metabolism, and cell survival.[2][3] Efaproxiral (also known as RSR13) is a synthetic small molecule designed to counteract tumor hypoxia by acting as an allosteric modulator of hemoglobin.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in hypoxic tumors, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Allosteric Modulation of Hemoglobin
This compound's primary mechanism of action is its non-covalent, reversible binding to the central water cavity of the hemoglobin tetramer. This binding stabilizes the deoxyhemoglobin (T-state) conformation, thereby reducing hemoglobin's affinity for oxygen. This allosteric modulation shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen from red blood cells into the surrounding tissues. In the context of oncology, this leads to a significant increase in the partial pressure of oxygen (pO2) within hypoxic tumor tissues, a process known as tumor reoxygenation. By alleviating tumor hypoxia, this compound enhances the efficacy of radiation therapy, which is dependent on the presence of molecular oxygen to generate cytotoxic reactive oxygen species that damage tumor cell DNA.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on tumor oxygenation and clinical outcomes.
Table 1: Preclinical Efficacy of this compound
| Parameter | Animal Model | Tumor Type | This compound Dose | Key Findings | Reference(s) |
| Tumor Oxygenation (pO2) | C3H Mice | RIF-1 (subcutaneous) | Not Specified | Significant increase in tumor pO2 by 8.4 to 43.4 mmHg over 5 days. | |
| Tumor Growth Delay | EMT6 Mouse Mammary Carcinoma | EMT6 | Not Specified | This compound in combination with carboplatin (B1684641) and oxygen breathing increased tumor growth delay compared to carboplatin and oxygen alone. | |
| Radiation Enhancement | RIF-1 Tumor Bearing Mice | RIF-1 | Not Specified | Radiation plus oxygen plus this compound resulted in significantly greater tumor growth inhibition compared to radiation plus oxygen from day 3 to day 5. |
Table 2: Clinical Efficacy of this compound (REACH Trial)
| Patient Population | Treatment Arm | N | Median Survival Time (Months) | Hazard Ratio (HR) | p-value | Reference(s) |
| All Eligible Patients | This compound + WBRT + O2 | 271 | 5.4 | 0.87 | NS | |
| WBRT + O2 (Control) | 244 | 4.4 | ||||
| NSCLC or Breast Cancer | This compound + WBRT + O2 | 200 | 6.0 | 0.82 | 0.07 | |
| WBRT + O2 (Control) | 197 | 4.4 | ||||
| Breast Cancer | This compound + WBRT + O2 | 59 | 9.0 | 0.51 | 0.003 | |
| WBRT + O2 (Control) | 52 | 4.5 |
WBRT: Whole Brain Radiation Therapy; NS: Not Significant; NSCLC: Non-Small Cell Lung Cancer
Table 3: Clinical Efficacy of this compound (ENRICH Trial)
| Patient Population | Treatment Arm | Key Findings | Reference(s) |
| Women with Brain Metastases from Breast Cancer | This compound + WBRT + O2 vs. WBRT + O2 | The confirmatory Phase 3 ENRICH trial did not demonstrate a statistically significant improvement in overall survival for the this compound arm compared to the control arm. |
Signaling Pathways and Experimental Workflows
The HIF-1α Signaling Pathway in Hypoxia and Reoxygenation
Tumor hypoxia leads to the stabilization of the HIF-1α subunit, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes angiogenesis (e.g., via Vascular Endothelial Growth Factor - VEGF), metabolic adaptation to low oxygen (e.g., via Glucose Transporter 1 - GLUT1), and cell survival. By increasing tumor pO2, this compound is hypothesized to reverse this process. The increased oxygen availability restores the activity of prolyl hydroxylases, which hydroxylate HIF-1α, targeting it for proteasomal degradation and thereby downregulating the expression of its downstream target genes.
Caption: HIF-1α signaling pathway under hypoxic and normoxic/reoxygenated conditions.
Experimental Workflow: Preclinical Radiation Sensitization Study
The following diagram illustrates a typical experimental workflow to evaluate the radiation-sensitizing effects of this compound in a preclinical tumor model.
Caption: A typical preclinical workflow for evaluating this compound as a radiation sensitizer.
Detailed Experimental Protocols
In Vivo Tumor pO2 Measurement using EPR Oximetry
This protocol is based on methodologies described in preclinical studies evaluating this compound.
1. Animal Model and Tumor Implantation:
- Select an appropriate tumor model (e.g., RIF-1 tumor cells in C3H mice).
- Implant tumor cells subcutaneously into the flank of the mice.
- Allow tumors to grow to a specified size (e.g., 8-10 mm in diameter).
2. Implantation of Oxygen-Sensing Probes:
- Anesthetize the tumor-bearing mice.
- Implant two lithium phthalocyanine (B1677752) (LiPc) crystals (the oxygen-sensing probe) into the tumor.
3. EPR Oximetry Measurements:
- Acquire baseline tumor pO2 measurements using an Electron Paramagnetic Resonance (EPR) spectrometer.
- Administer this compound intravenously (dosage to be determined by the specific study design).
- Administer supplemental oxygen to the mice.
- Perform serial EPR measurements at defined time points post-efaproxiral administration (e.g., every 5-10 minutes for up to 60-90 minutes) to determine the change in tumor pO2.
4. Data Analysis:
- Analyze the EPR spectra to calculate the pO2 values at each time point.
- Compare the post-treatment pO2 values to the baseline measurements to quantify the effect of this compound on tumor oxygenation.
In Vitro Hemoglobin-Oxygen Affinity Assay
This protocol provides a general framework for assessing the effect of this compound on hemoglobin-oxygen affinity.
1. Preparation of Hemoglobin Solution:
- Prepare a solution of purified human hemoglobin (HbA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Determine the concentration of the hemoglobin solution spectrophotometrically.
2. Incubation with this compound:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Add varying concentrations of this compound to aliquots of the hemoglobin solution.
- Include a vehicle control (solvent only).
- Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified period.
3. Measurement of Oxygen Dissociation Curve:
- Use a dedicated instrument, such as a Hemox Analyzer, to measure the oxygen-hemoglobin dissociation curve.
- The instrument typically deoxygenates the hemoglobin solution with nitrogen while continuously measuring the partial pressure of oxygen and the oxygen saturation of hemoglobin.
4. Data Analysis:
- From the oxygen dissociation curve, determine the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.
- An increase in the P50 value in the presence of this compound indicates a decrease in hemoglobin's affinity for oxygen.
Conclusion
This compound represents a novel approach to overcoming the challenge of tumor hypoxia. By allosterically modifying hemoglobin to enhance oxygen release, it effectively reoxygenates hypoxic tumor tissues, thereby sensitizing them to radiation therapy. The quantitative data from preclinical and clinical studies provide evidence for its biological activity and potential clinical benefit, particularly in certain patient subgroups. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers and drug development professionals working to further understand and build upon the therapeutic strategy of targeting tumor hypoxia. While the ENRICH trial did not meet its primary endpoint, the foundational science behind this compound's mechanism of action continues to be a valuable area of investigation in the ongoing effort to improve cancer treatment outcomes.
References
- 1. Radiation Dose‐Enhancement Is a Potent Radiotherapeutic Effect of Rare‐Earth Composite Nanoscintillators in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α: a Valid Therapeutic Target for Tumor Therapy [e-crt.org]
- 3. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forum.hirntumorhilfe.de [forum.hirntumorhilfe.de]
- 5. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
RSR13: An In-Depth Technical Guide to an Allosteric Hemoglobin Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSR13, also known as efaproxiral, is a synthetic, small-molecule allosteric modifier of hemoglobin. It is designed to decrease the oxygen-binding affinity of hemoglobin, thereby increasing the release of oxygen to tissues.[1][2] This mechanism of action has positioned RSR13 as a candidate for various therapeutic applications, most notably as a radiosensitizer in the treatment of hypoxic tumors.[3][4] Tissue hypoxia is a common feature in solid tumors and is associated with resistance to radiation therapy. By increasing tumor oxygenation, RSR13 aims to enhance the efficacy of radiotherapy.[3] This technical guide provides a comprehensive overview of the core scientific and clinical data related to RSR13, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
RSR13 functions by binding to and stabilizing the deoxyhemoglobin (T-state) conformation. This allosteric modulation reduces the overall affinity of hemoglobin for oxygen, leading to a rightward shift in the hemoglobin-oxygen dissociation curve. This shift is quantified by an increase in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. The natural allosteric effector, 2,3-diphosphoglycerate (2,3-DPG), also stabilizes the T-state; RSR13 mimics this effect. By promoting the release of oxygen from red blood cells, RSR13 can increase oxygen levels in hypoxic tissues.
Quantitative Data
The following tables summarize the quantitative effects of RSR13 from various preclinical and clinical studies.
Table 1: Effect of RSR13 on P50 in Animal Models
| Animal Model | Dose of RSR13 | Route of Administration | Baseline P50 (mmHg) | P50 after RSR13 (mmHg) | Percent Increase in P50 | Reference |
| Anesthetized Dogs | 150 mg/kg bolus + 0.75 mg/kg/min infusion | Intravenous | Not specified | Increased by 40 ± 4% | 40% | |
| Rats | 150 mg/kg | Intravenous | 34 ± 3 | 57 ± 8 | 68% | |
| Rats | 200 mg/kg in 15 min | Infusion | 38 ± 0.8 | 58 ± 1.4 | 53% |
Table 2: Effect of RSR13 on Tissue Oxygenation in Animal Models
| Animal Model | Tumor/Tissue Type | Dose of RSR13 | Measurement Technique | Peak Increase in Tissue pO2 (mmHg) | Reference |
| Rats | Brain | 150 mg/kg | In vivo EPR | 8.8 ± 1.2 | |
| Rats | Brain | 300 mg/kg | In vivo EPR | 13 ± 3 | |
| C3H/HEJ Mice | RIF-1 Fibrosarcoma | 150 mg/kg | In vivo EPR Oximetry | 8.3 - 12.4 |
Table 3: Pharmacodynamic Effects of RSR13 in Humans
| Study Population | Dose of RSR13 | Route of Administration | Peak Increase in P50 (mmHg) | Half-life of P50 Increase | Reference |
| Cancer Patients | 100 mg/kg | Intravenous (60 min) | 8.1 | ~5 hours | |
| General Surgery Patients | 75-100 mg/kg | Infusion (30-60 min) | Target of 10 mmHg achieved | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in RSR13 research.
In Vivo Animal Studies
A generalized workflow for in vivo studies investigating the efficacy of RSR13 is as follows:
1. Animal Models and Preparation:
-
Species: Sprague-Dawley rats and C3H mice are commonly used.
-
Surgical Preparation: For specific studies, animals may undergo surgical instrumentation such as the implantation of tumors (e.g., radiation-induced fibrosarcoma RIF-1) or cannulation for blood pressure monitoring and blood sampling.
2. RSR13 Administration:
-
Formulation: RSR13 is typically dissolved in a vehicle such as 0.45% saline.
-
Dosing and Route: Doses ranging from 100 mg/kg to 300 mg/kg have been administered intravenously (as a bolus or infusion) or intraperitoneally.
3. Measurement of P50 and Blood Gases:
-
Method: Multiple point tonometry and nonlinear regression analysis are standard methods for determining P50 and the Hill coefficient (n50) from arterial blood samples.
-
Procedure: Arterial blood samples are collected at baseline and at various time points after RSR13 administration.
4. In Vivo Electron Paramagnetic Resonance (EPR) Oximetry:
-
Purpose: To directly measure tissue partial pressure of oxygen (pO2).
-
Methodology: This technique involves implanting an oxygen-sensitive paramagnetic material, such as lithium phthalocyanine (B1677752) (LiPc), into the tissue of interest (e.g., brain or tumor). EPR measurements are then taken before and after the administration of RSR13 to monitor changes in tissue pO2.
Human Clinical Trials
1. Study Design:
-
Phase I studies are typically open-label, multicenter, dose, and frequency escalation trials to assess safety, tolerance, pharmacokinetics, and pharmacodynamics. Subsequent trials may be prospective, randomized, double-blinded, and placebo-controlled.
2. Patient Population:
-
Eligibility criteria often include specific cancer types (e.g., brain metastases, glioblastoma), performance status, and adequate arterial oxygen saturation.
3. RSR13 Administration and Monitoring:
-
Infusion: RSR13 is administered intravenously, often over 60 minutes, immediately before radiotherapy.
-
Supplemental Oxygen: Patients frequently receive supplemental oxygen (e.g., 4 L/min via nasal cannula) during the infusion and radiotherapy to maintain arterial oxygen saturation.
-
Pharmacokinetic and Pharmacodynamic Sampling: Plasma, red blood cell, and urine concentrations of RSR13 are assayed. The pharmacodynamic effect on hemoglobin-oxygen binding affinity is quantified by measuring the increase in P50 using multipoint tonometry.
Signaling Pathways and Logical Relationships
The therapeutic rationale for RSR13, particularly in oncology, is based on a clear logical progression from its molecular action to the desired clinical outcome.
Conclusion
RSR13 represents a novel therapeutic strategy that targets the allosteric properties of hemoglobin to enhance tissue oxygenation. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to right-shift the hemoglobin-oxygen dissociation curve, as evidenced by a dose-dependent increase in P50. This pharmacodynamic effect translates into increased oxygen levels in hypoxic tissues, which is the basis for its investigation as a radiosensitizer. The experimental protocols outlined provide a foundation for further research into RSR13 and other allosteric hemoglobin modifiers. While the clinical development of this compound has faced challenges, the underlying principle of modulating hemoglobin-oxygen affinity remains an area of active investigation for various ischemic and hypoxic conditions.
References
- 1. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Allosteric modification of hemoglobin by RSR13 as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSR13, an allosteric effector of haemoglobin, and carbogen radiosensitize FSAII and SCCVII tumours in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Hemoglobin Modifier Efaproxiral (RSR13): A Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaproxiral (RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin designed to decrease hemoglobin's affinity for oxygen, thereby increasing oxygen release to tissues. This mechanism of action identified this compound as a promising candidate for a radiation sensitizer, particularly in the context of hypoxic tumors which are notoriously resistant to radiation therapy. Developed by Allos Therapeutics, this compound progressed through preclinical and clinical trials, primarily as an adjunct to whole-brain radiation therapy (WBRT) for brain metastases. While it demonstrated a significant survival benefit in a subgroup of patients with brain metastases from breast cancer, it ultimately did not receive FDA approval and its development was discontinued.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, presenting key data and methodologies for the scientific community.
Discovery and Rationale
The discovery of this compound was rooted in the understanding that tumor hypoxia is a major factor contributing to resistance to radiation therapy.[1] Radiation therapy relies on the generation of reactive oxygen species (ROS) to induce DNA damage in cancer cells, a process that is significantly less efficient in low-oxygen environments. The therapeutic strategy behind this compound was to counteract tumor hypoxia by enhancing the delivery of oxygen from red blood cells to the tumor tissue.
This compound was designed as an allosteric modifier of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer, stabilizing the tense (T) or deoxygenated state of the molecule.[1] This stabilization leads to a rightward shift in the hemoglobin-oxygen dissociation curve, signifying a decrease in hemoglobin's affinity for oxygen. Consequently, at any given partial pressure of oxygen, more oxygen is released from hemoglobin, increasing its availability to tissues, including hypoxic tumors. A key advantage of this approach is that this compound does not need to cross the blood-brain barrier or enter cancer cells to exert its radiosensitizing effect, as oxygen can readily diffuse into the tumor.
Mechanism of Action
This compound's mechanism of action is centered on its interaction with hemoglobin. By binding to deoxyhemoglobin, it shifts the allosteric equilibrium towards the low-affinity T-state. This results in an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), facilitating oxygen unloading in the peripheral tissues, particularly in areas of low oxygen tension like solid tumors.
Quantitative Preclinical and Clinical Data
In Vitro Efficacy
The primary in vitro measure of this compound's activity is the shift it induces in the hemoglobin-oxygen dissociation curve, quantified by the change in P50.
| Parameter | Value | Conditions | Reference |
| P50 Increase | 8.1 mm Hg (average peak) | Human subjects, 100 mg/kg IV infusion | |
| Target P50 Shift | 10 mm Hg | Correlates with an E-RBC of ~483 µg/ml |
In Vivo Efficacy in Animal Models
Preclinical studies in animal models were crucial for demonstrating this compound's ability to increase tumor oxygenation and enhance the efficacy of radiation therapy.
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| C3H Mice | RIF-1 subcutaneous tumors | This compound + 4 Gy X-radiation + O2 breathing (daily for 5 days) | Significant increase in tumor pO2 by 8.4 to 43.4 mmHg. Significant tumor growth inhibition compared to radiation + O2 alone. | |
| Fisher 344 Rats | 9L intracranial tumors | 150 mg/kg this compound IV (daily for 6 days) | Significant increase in pO2 of both tumor and normal brain tissue. Maximum tumor pO2 ranged from 139.7 to 197.7 mm Hg. |
Clinical Pharmacokinetics and Efficacy
Clinical trials provided data on the pharmacokinetics and efficacy of this compound in cancer patients.
| Trial Phase | Patient Population | Dose | Key Pharmacokinetic Findings | Key Efficacy Findings | Reference |
| Phase I | Cancer patients receiving palliative radiotherapy | 75-100 mg/kg/day IV for 10 days | Peak pharmacodynamic effect at end of infusion. Half-life of P50 increase ~5 hours. | Dose-proportional increase in P50. | |
| Phase III (REACH) | Patients with brain metastases | 75 or 100 mg/kg/day IV with WBRT | Efficacy correlated with this compound Red Blood Cell (E-RBC) concentration. | No significant overall survival benefit. In a subgroup of breast cancer patients, a 48% reduction in the risk of death was observed. |
Experimental Protocols
Synthesis of this compound Sodium
A green and industrially scalable synthesis of this compound sodium has been developed. The process involves two main steps: condensation and O-alkylation.
Step 1: Condensation to form the Anilide Intermediate
-
Combine 4-hydroxyphenylacetic acid and 3,5-dimethylaniline (B87155) in a reaction vessel.
-
Heat the mixture to 150-180°C for 3-5 hours under a nitrogen or argon atmosphere to drive off the water formed during the reaction. No solvent is required.
-
The resulting anilide product is obtained in 90-93% yield and can be used in the next step without further purification.
Step 2: O-Alkylation to form this compound Sodium
-
The anilide from Step 1 is subjected to an O-alkylation reaction.
-
After the reaction, remove as much of the solvent (e.g., acetone) as possible.
-
Dissolve the residue in a specific volume of water (1.0-1.2 L per mole of anilide).
-
Precipitate the sodium salt by cooling the solution to 10-15°C.
-
Filter the mixture and wash the filter cake with a saturated solution of sodium bicarbonate.
-
The resulting white crystalline powder is this compound sodium, obtained with a yield of approximately 90%.
Step 3: Recrystallization for Purification
-
Dissolve the crude this compound sodium in water at 75°C.
-
Add activated carbon and stir for 45 minutes for discoloration.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to 10-15°C and store overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum at 50°C.
Measurement of Hemoglobin Oxygen Affinity (P50)
The effect of this compound on hemoglobin-oxygen affinity is determined by measuring the P50 value using a Hemox™ Analyzer.
-
Sample Preparation: Prepare whole blood or a purified hemoglobin solution. For whole blood, 50 µL is diluted in 5 mL of Hemox-solution buffer (pH 7.4).
-
Instrumentation Setup:
-
Draw the sample-buffer mixture into the cuvette of the Hemox™ Analyzer.
-
Equilibrate the sample to 37°C.
-
A Clark oxygen electrode measures the partial pressure of oxygen (pO2), and a dual-wavelength spectrophotometer measures the hemoglobin oxygen saturation.
-
-
Measurement Procedure:
-
Fully oxygenate the sample with compressed air until 100% saturation is achieved.
-
Deoxygenate the sample with compressed nitrogen.
-
During deoxygenation, the instrument continuously records the pO2 and the corresponding hemoglobin oxygen saturation, generating an oxygen-hemoglobin dissociation curve.
-
-
Data Analysis: The P50 value, which is the pO2 at which hemoglobin is 50% saturated, is automatically calculated by the Hemox™ Analyzer software from the generated curve.
In Vivo Tumor Oxygenation Measurement by EPR Oximetry
Electron Paramagnetic Resonance (EPR) oximetry with an implantable oxygen-sensing probe is used to measure tumor pO2.
-
Animal Model and Probe Implantation:
-
Use an appropriate tumor-bearing animal model (e.g., Fisher 344 rats with intracranial 9L tumors).
-
Surgically implant a small, oxygen-sensitive paramagnetic probe (e.g., Lithium Phthalocyanine (LiPc) crystals) into the tumor and, for control, into contralateral normal brain tissue.
-
-
EPR Measurement Setup:
-
Anesthetize the animal.
-
Position the animal within the EPR spectrometer, placing a surface coil resonator over the implanted probe.
-
-
Data Acquisition:
-
Obtain a baseline EPR measurement to determine the pre-treatment tumor and normal tissue pO2.
-
Administer this compound intravenously (e.g., 150 mg/kg over 15 minutes).
-
Acquire EPR spectra at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 60 minutes or more) to monitor the change in pO2 over time.
-
-
Data Analysis: The EPR spectral linewidth is directly proportional to the partial pressure of oxygen. Calibrate the linewidth measurements to pO2 values (in mm Hg) to quantify the changes in tumor and normal tissue oxygenation.
In Vivo Radiosensitization Efficacy Study
This protocol outlines a representative in vivo study to evaluate the radiosensitizing effect of this compound.
-
Animal and Tumor Model:
-
Use an appropriate mouse strain (e.g., C3H mice) and tumor cell line (e.g., RIF-1).
-
Implant tumor cells subcutaneously and allow them to grow to a specified size.
-
-
Experimental Groups:
-
Control (no treatment)
-
Radiation alone
-
This compound + Radiation
-
This compound + Radiation + Supplemental Oxygen
-
-
Treatment Protocol:
-
Administer this compound at a predetermined dose.
-
If applicable, provide supplemental oxygen to the animals.
-
Irradiate the tumors with a specified dose of X-rays using a small animal irradiator.
-
Repeat the treatment for a specified number of days (e.g., daily for 5 days).
-
-
Endpoint Measurement:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth delay. Survival can also be monitored.
-
-
Data Analysis: Compare the tumor growth curves and survival data between the different treatment groups to determine the radiosensitizing effect of this compound.
Experimental and Logical Workflows
Conclusion
This compound represents a novel and mechanistically interesting approach to overcoming tumor hypoxia and enhancing the efficacy of radiation therapy. Its development program provided valuable insights into the potential of allosteric hemoglobin modifiers as therapeutic agents. While this compound did not ultimately achieve regulatory approval, the extensive preclinical and clinical data generated, along with the detailed experimental methodologies developed for its evaluation, remain a significant resource for researchers in the fields of oncology, radiation biology, and drug development. The information compiled in this technical guide serves to preserve and disseminate this knowledge for future scientific endeavors.
References
Efaproxiral: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaproxiral, also known as RSR13, is a synthetic small molecule designed as a radiosensitizing agent. Its primary mechanism of action involves the allosteric modification of hemoglobin, leading to a decrease in hemoglobin-oxygen binding affinity. This property facilitates the release of oxygen into hypoxic tissues, a characteristic often found in solid tumors, thereby enhancing the efficacy of radiation therapy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Chemical Structure and Identification
This compound is chemically known as 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1]. It is a derivative of propanoic acid[2]. The sodium salt form, this compound sodium, is often used in clinical settings[1].
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1] |
| Synonyms | RSR13, Efaproxyn, 2-DACMPP[1] |
| CAS Number | 131179-95-8 |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol |
| InChI Key | BNFRJXLZYUTIII-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Crystalline solid |
| pKa (acidic) | 3.56 (calculated) |
| LogP (Octanol-Water Partition Coefficient) | 4.39 (calculated) |
| Solubility | - DMSO: ≥ 150 mg/mL - Ethanol: 10 mg/mL - DMF: 5 mg/mL - Ethanol:PBS (pH 7.2) (1:5): 0.10 mg/mL |
Synthesis of this compound Sodium
A novel, green synthesis procedure for this compound sodium has been developed, involving a two-step process of condensation and O-alkylation. This method avoids the use of solvents in the initial condensation step and allows for the direct precipitation of the sodium salt, resulting in a high overall yield.
Step 1: Condensation to form Aniliide Intermediate
In this step, 4-hydroxyphenylacetic acid and 3,5-dimethylaniline (B87155) are heated together at a temperature of 150-180°C for 3-5 hours without a solvent. This direct heating method facilitates the condensation reaction to produce the anilide intermediate with a yield of 90-93%. The water formed during the reaction is removed, which can be expedited by carrying out the reaction under a nitrogen or argon atmosphere.
Step 2: O-Alkylation to form this compound Sodium
The anilide intermediate undergoes an O-alkylation reaction to yield this compound sodium directly. This step avoids a circuitous process of acid-to-salt conversion, leading to a high-quality sodium salt with a yield of 90%. The reaction involves dissolving the anilide in a suitable solvent like acetone, followed by the removal of the solvent and dissolution of the residue in water. The final product, this compound sodium, is then precipitated at a controlled temperature of 10-15°C.
Mechanism of Action: Allosteric Modification of Hemoglobin
This compound functions as a synthetic allosteric modifier of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer, stabilizing the deoxyhemoglobin (T-state) conformation. This stabilization reduces the binding affinity of hemoglobin for oxygen, resulting in a rightward shift of the hemoglobin-oxygen dissociation curve. Consequently, more oxygen is released from red blood cells into the surrounding tissues. In the context of cancer therapy, this increased oxygen delivery to hypoxic tumor tissues enhances their sensitivity to radiation treatment.
Pharmacokinetics and Pharmacodynamics
A population pharmacokinetic-pharmacodynamic (PK-PD) model for this compound has been developed based on data from several clinical trials. The pharmacokinetics of this compound are described by a linear, two-compartment model.
Table 3: Population Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Clearance (CL) | 1.88 L/hr |
| Central Volume of Distribution (V1) | 10.5 L |
| Inter-compartmental Clearance (Q) | 2.58 L/hr |
| Peripheral Volume of Distribution (V2) | 18.1 L |
| Elimination Half-life | ~1 hour |
The primary pharmacodynamic effect of this compound is the rightward shift of the hemoglobin-oxygen dissociation curve, quantified by the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A linear relationship has been established between the concentration of this compound in red blood cells (RBCs) and the change in p50. The therapeutic target in clinical trials was a p50 shift of 10 mmHg.
Key Experimental Methodologies
Measurement of Hemoglobin-Oxygen Dissociation Curve (p50 Shift)
The effect of this compound on hemoglobin-oxygen affinity is quantified by measuring the oxygen-hemoglobin dissociation curve and determining the p50 value.
Protocol Overview:
-
Sample Preparation: Whole blood or purified hemoglobin samples are incubated with varying concentrations of this compound or a vehicle control in a suitable buffer (e.g., TES buffer) at 37°C.
-
Instrumentation: A Hemox™ Analyzer is typically used for this measurement. This instrument simultaneously measures the partial pressure of oxygen (pO₂) with a Clark-type electrode and the oxygen saturation of hemoglobin (%HbO₂) spectrophotometrically.
-
Oxygenation/Deoxygenation Cycle: The sample is first fully oxygenated with compressed air and then deoxygenated with a continuous flow of nitrogen gas.
-
Data Acquisition: During the deoxygenation process, the %HbO₂ is recorded as a function of pO₂, generating the oxygen dissociation curve.
-
p50 Determination: The p50 value is calculated from the curve as the pO₂ at which the hemoglobin is 50% saturated with oxygen. The shift in p50 in the presence of this compound compared to the control indicates its effect on oxygen affinity.
In Vivo Measurement of Tumor Oxygenation (pO₂)
Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique used to measure the partial pressure of oxygen in tissues non-invasively and repeatedly.
Protocol Overview:
-
Animal Model: Murine tumor models (e.g., fibrosarcoma or breast cancer xenografts) are established in immunocompromised mice.
-
Oxygen-Sensing Probe: A particulate oxygen-sensing probe, such as lithium phthalocyanine (B1677752) (LiPc) crystals or charcoal, is implanted directly into the tumor tissue.
-
EPR Spectrometry: The animal is anesthetized and placed within an L-band EPR spectrometer. A surface loop resonator is positioned over the tumor.
-
Data Acquisition: The EPR spectrum of the oxygen-sensing probe is recorded. The spectral line width is directly proportional to the partial pressure of oxygen in the surrounding tissue.
-
This compound Administration: this compound is administered to the animal (e.g., via intraperitoneal injection), and serial EPR measurements are taken to monitor the change in tumor pO₂ over time.
Clinical Development and Regulatory Status
This compound has been investigated in several clinical trials, primarily as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly those originating from breast cancer. Phase III trials, such as the ENRICH and REACH studies, have been conducted to evaluate its efficacy and safety. Despite showing some promising results in subgroup analyses, this compound has not received FDA approval.
Conclusion
This compound represents a novel approach to cancer therapy by targeting the tumor microenvironment rather than the cancer cells directly. Its ability to increase tumor oxygenation through the allosteric modification of hemoglobin has been well-documented. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action, along with detailed methodologies for its evaluation. While it has not yet achieved regulatory approval, the understanding of its properties and mechanisms remains valuable for the ongoing development of radiosensitizers and other modulators of the tumor microenvironment.
References
Preclinical Profile of Efaproxiral: A Technical Guide to its Oncological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (also known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin. By binding non-covalently to hemoglobin, it reduces its oxygen affinity, thereby increasing the release of oxygen to tissues. In the context of oncology, this mechanism of action has been investigated as a means to alleviate tumor hypoxia, a critical factor contributing to resistance to radiation therapy and some chemotherapies. This technical guide provides an in-depth overview of the preclinical studies of this compound in oncology, focusing on its mechanism of action, and its effects on tumor oxygenation and response to treatment.
Core Mechanism of Action: Reversing Tumor Hypoxia
This compound's primary anti-cancer effect stems from its ability to increase oxygen delivery to hypoxic tumor microenvironments.[1] This process enhances the efficacy of radiation therapy, which relies on the presence of oxygen to generate cytotoxic reactive oxygen species that damage cancer cell DNA.[2][3]
Signaling Pathway: The Impact of this compound on HIF-1α
A key signaling pathway regulated by oxygen levels is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival, contributing to tumor progression and treatment resistance. By increasing tumor oxygenation, this compound leads to the destabilization and degradation of HIF-1α, thereby inhibiting these pro-tumorigenic pathways.
Caption: this compound's effect on the HIF-1α signaling pathway.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in various tumor models.
Table 1: Effect of this compound on Tumor Oxygenation
| Animal Model | Tumor Model | This compound Dose | Method of Measurement | Change in Tumor pO2 | Reference |
| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | Increased by 8.4 to 43.4 mmHg within 5 days | [4] |
| Fisher 344 Rats | 9L Glioma | 150 mg/kg | EPR Oximetry | Maximum pO2 ranged from 139.7 to 197.7 mmHg | [1] |
Table 2: Enhancement of Radiation Therapy with this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| C3H Mice | RIF-1 | Radiation + Oxygen + this compound | Significant tumor growth inhibition compared to Radiation + Oxygen from day 3 to 5 | |
| Not Specified | EMT6 | This compound + Oxygen Breathing | Reduced radiobiological hypoxic fraction from 24% to 9% |
Table 3: Effect of this compound in Combination with Chemotherapy
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Not Specified | EMT6 | Carboplatin (100 mg/kg) + this compound + Oxygen | Increased tumor growth delay by 71% compared to Carboplatin alone |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RIF-1 Tumor Model in C3H Mice
-
Animal Model: Female C3H mice.
-
Tumor Implantation: RIF-1 (Radiation-Induced Fibrosarcoma) tumor cells were implanted subcutaneously.
-
Tumor Oxygenation Measurement:
-
Method: Electron Paramagnetic Resonance (EPR) oximetry.
-
Procedure: Two lithium phthalocyanine (B1677752) (LiPc) crystals were implanted into the RIF-1 tumors. EPR oximetry was then used to measure the partial pressure of oxygen (pO2) within the tumor.
-
-
Treatment Groups:
-
Control (no treatment)
-
Radiation (4 Gy) + Oxygen Breathing
-
Radiation (4 Gy) + Oxygen Breathing + this compound (administered daily for 5 days)
-
-
Endpoint: Tumor growth inhibition was monitored over the course of the treatment.
9L Glioma Model in Fisher 344 Rats
-
Animal Model: Male Fisher 344 rats.
-
Tumor Implantation: 9L gliosarcoma cells were implanted intracranially.
-
Tumor Oxygenation Measurement:
-
Method: In vivo EPR oximetry.
-
Procedure: Lithium phthalocyanine (LiPc) crystals were implanted in the tumors and in normal brain tissue in the contralateral hemisphere. EPR oximetry was used to quantitatively measure pO2 changes.
-
-
Treatment Protocol:
-
This compound (150 mg/kg) was injected intravenously over 15 minutes.
-
Measurements of tumor and normal brain oxygen tension were taken at 10-minute intervals for 60 minutes, and this procedure was repeated for 6 consecutive days.
-
-
Endpoint: Changes in pO2 in both tumor and normal brain tissue were recorded.
Experimental Workflow for In Vivo Tumor Oxygenation Studies
Caption: Generalized workflow for preclinical in vivo tumor oxygenation studies.
Conclusion
Preclinical studies have demonstrated that this compound effectively increases tumor oxygenation across various cancer models. This reoxygenation translates to a significant enhancement of the anti-tumor effects of radiation therapy and certain chemotherapeutic agents. The data strongly support the mechanism of action of this compound as a tumor hypoxia modifier. Further research focusing on optimizing dosing schedules and exploring combinations with other treatment modalities is warranted. This technical guide provides a comprehensive summary of the foundational preclinical work that has established the potential of this compound in oncology.
References
Efaproxiral's Impact on Tumor Oxygenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efaproxiral (also known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin designed to enhance the oxygenation of hypoxic tumor tissues.[1][2] By binding non-covalently to deoxyhemoglobin, this compound reduces hemoglobin's affinity for oxygen, facilitating its release into tissues and thereby increasing the partial pressure of oxygen (pO2) within the tumor microenvironment.[3][4][5] This mechanism of action has been investigated as a strategy to overcome the radioresistance of hypoxic tumors, as well-oxygenated cancer cells are significantly more susceptible to the cytotoxic effects of radiation therapy. This technical guide provides an in-depth overview of the quantitative effects of this compound on tumor oxygenation, detailed experimental protocols from key preclinical and clinical studies, and a visual representation of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound functions by binding to the central water cavity of the hemoglobin tetramer, stabilizing the T-state (deoxyhemoglobin) conformation. This allosteric modification shifts the oxygen-hemoglobin dissociation curve to the right, meaning that at any given oxygen tension, more oxygen is released from hemoglobin. This increased oxygen offloading is particularly impactful in the hypoxic microenvironment of solid tumors, where it can alleviate oxygen deprivation and enhance the efficacy of oxygen-dependent therapies like radiation.
Quantitative Effects on Tumor Oxygenation
Multiple preclinical studies have quantified the effect of this compound on tumor pO2. These studies consistently demonstrate a significant and time-dependent increase in tumor oxygenation following administration.
| Study Model | Tumor Type | This compound Dose | Method of pO2 Measurement | Key Findings | Citation(s) |
| C3H Mice | RIF-1 Fibrosarcoma | 150 mg/kg (i.p.) | EPR Oximetry | Statistically significant temporal increases in tumor pO2, with a maximum increase of 8.3-12.4 mmHg reached at 35-43 minutes post-dose. The effect was observed over 5 days of treatment. | |
| Fisher 344 Rats | 9L Intracranial Tumors | 150 mg/kg (i.v.) | EPR Oximetry | Significant increase in pO2 in both tumor and normal brain tissue. Maximum tumor pO2 values ranged from 139.7 to 197.7 mmHg, with the peak increase occurring 53-60 minutes after injection. | |
| Athymic Nude Mice | NCI-H460 Human Lung Carcinoma Xenograft | 200 mg/kg (i.p.) | BOLD MRI | Dose-dependent increase in MRI signal ratio, indicating increased tumor oxygenation, with a maximum increase observed 30 minutes after administration. | |
| BALB/c Mice | EMT6 Mammary Tumor | Not specified | Clonogenic Assays | This compound with air breathing decreased the radioresistant hypoxic tumor cell fraction by 62% compared to the control group. |
Detailed Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate this compound's effect on tumor oxygenation.
In Vivo Electron Paramagnetic Resonance (EPR) Oximetry
EPR oximetry is a quantitative method for measuring the partial pressure of oxygen in tissues.
-
Animal Model and Tumor Implantation: Studies have utilized various rodent models, including C3H mice with RIF-1 fibrosarcomas and Fisher 344 rats with 9L intracranial tumors. Tumor cells are implanted subcutaneously or intracranially.
-
Oxygen-Sensitive Probe Implantation: Crystals of an oxygen-sensitive paramagnetic material, such as lithium phthalocyanine (B1677752) (LiPc), are implanted directly into the tumor tissue and, in some cases, in normal contralateral tissue for comparison.
-
EPR Measurements: Baseline pO2 measurements are taken before this compound administration. After intravenous or intraperitoneal injection of this compound, EPR spectra are acquired at regular intervals (e.g., every 10 minutes) for a specified duration (e.g., 60-120 minutes) to monitor the temporal changes in tumor pO2. The spectral linewidth of the LiPc probe is directly proportional to the local oxygen concentration.
-
Data Analysis: The change in pO2 from baseline is calculated over time to determine the magnitude and kinetics of this compound-induced tumor oxygenation.
Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI)
BOLD MRI is a non-invasive technique that indirectly measures changes in tissue oxygenation by detecting variations in the magnetic properties of hemoglobin.
-
Animal Model and Tumor Induction: Athymic nude mice with human tumor xenografts (e.g., NCI-H460 human lung carcinoma) are commonly used.
-
MRI Acquisition: Mice are anesthetized and placed in an MRI scanner. Baseline MR images are acquired before the administration of this compound.
-
This compound Administration and Dynamic Imaging: this compound is administered, typically via intraperitoneal injection. A series of MR images are then acquired at set intervals (e.g., every 10 minutes) for up to 60 minutes.
-
Data Analysis: The change in the MRI signal intensity over time is measured. An increase in the BOLD signal ratio [Intensity(t)/Intensity(t=0)] is correlated with a decrease in deoxyhemoglobin concentration, which in turn suggests an increase in tissue oxygenation.
Downstream Effects on the Tumor Microenvironment
The increase in tumor oxygenation induced by this compound has significant downstream biological consequences. One of the key effects is the potential downregulation of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a master regulator of the cellular response to hypoxia and drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor progression and treatment resistance. A preclinical study in a human breast cancer xenograft model demonstrated that treatment with this compound plus supplemental oxygen resulted in a statistically significant reduction in tumor hypoxia and a downregulation of HIF-1α expression.
Clinical Implications and Future Directions
This compound has been evaluated in several clinical trials as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases. While some studies showed a survival benefit in certain patient subgroups, such as those with breast cancer brain metastases, the overall results of Phase III trials did not consistently demonstrate a significant improvement in overall survival, leading to the discontinuation of its development.
Despite the cessation of its clinical development, the study of this compound has provided valuable insights into the potential of targeting tumor hypoxia to enhance the efficacy of conventional cancer therapies. The quantitative data and experimental protocols detailed in this guide serve as a comprehensive resource for researchers and drug development professionals working on novel strategies to overcome the challenges posed by the hypoxic tumor microenvironment. The methodologies for measuring tumor oxygenation, such as EPR oximetry and BOLD MRI, remain critical tools in the preclinical and clinical evaluation of new hypoxia-modifying agents.
References
- 1. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased oxygenation of intracranial tumors by efaproxyn (this compound), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Efaproxiral and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral, also known by its developmental code name RSR13, is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] It was developed primarily as a radiosensitizing agent for the treatment of cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Synonyms and Alternative Names
A clear understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and regulatory submissions.
| Identifier Type | Identifier | Citation |
| International Nonproprietary Name (INN) | This compound | [1] |
| Chemical Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid | [1] |
| CAS Registry Number | 131179-95-8 | [1] |
| Developmental Code Names | RSR13, GSJ 61, JP 4, KDD 86, RS 4 | |
| Brand Name | Efaproxyn™ | |
| Sodium Salt | This compound Sodium |
Mechanism of Action
This compound's primary mechanism of action is the allosteric modulation of hemoglobin. It binds non-covalently to a site within the central water cavity of the hemoglobin tetramer.[3] This binding stabilizes the tense (T) or deoxygenated state of hemoglobin, thereby reducing its affinity for oxygen.[3] The consequence of this reduced affinity is an enhanced release of oxygen from red blood cells into peripheral tissues. In the context of oncology, this leads to increased oxygenation of hypoxic tumor microenvironments, which are notoriously resistant to radiation therapy. By alleviating tumor hypoxia, this compound sensitizes cancer cells to the cytotoxic effects of radiation.
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 4.1: Preclinical Efficacy Data
| Tumor Model | Animal Model | This compound Dose | Effect on Tumor pO2 | Enhancement of Radiation Therapy | Citation |
| RIF-1 Fibrosarcoma | C3H Mice | 150 mg/kg | Increased from 5.2 to 13.1 mm Hg | Significantly increased tumor growth inhibition | [4] |
| 9L Glioma | Fischer 344 Rats | 150 mg/kg | Maximum pO2 increase to 139.7-197.7 mm Hg | Not explicitly stated | [5] |
| EMT6 Mammary Carcinoma | BALB/c Mice | Not specified | Not specified | Increased therapeutic ratio of carboplatin | [6] |
Table 4.2: Human Pharmacokinetic Parameters
| Parameter | Value | Patient Population | Citation |
| Clearance (CL) | 1.88 L/hr | Cancer Patients | [7] |
| Volume of Distribution (V1) | 10.5 L | Cancer Patients | [7] |
| Inter-compartmental Clearance (Q) | 2.58 L/hr | Cancer Patients | [7] |
| Volume of Distribution (V2) | 18.1 L | Cancer Patients | [7] |
Table 4.3: Clinical Efficacy and Pharmacodynamic Data
| Study/Parameter | Dose | Effect | Citation |
| p50 Shift | 75-100 mg/kg | Target p50 shift of 10 mmHg achieved | [8] |
| Target E-RBC | 75-100 mg/kg | ~483 µg/mL to achieve a 10 mmHg p50 shift | [8] |
| Mean E-RBC (100 mg/kg) | 100 mg/kg | 581.1 µg/mL | [8] |
| Mean E-RBC (75 mg/kg) | 75 mg/kg | 461.3 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Evaluation of Hemoglobin Oxygen Affinity
This protocol is adapted from methodologies used to assess allosteric modifiers of hemoglobin.[5]
Objective: To determine the effect of this compound on the oxygen-hemoglobin dissociation curve (ODC) and the partial pressure of oxygen at which hemoglobin is 50% saturated (p50).
Materials:
-
Human whole blood or purified hemoglobin
-
This compound solutions of varying concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEM-O-SCAN™ or similar instrument for measuring ODCs
-
Tonometers
Procedure:
-
Prepare fresh human whole blood anticoagulated with heparin or a solution of purified hemoglobin in PBS.
-
Incubate aliquots of blood or hemoglobin solution with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Transfer the samples to a tonometer.
-
Equilibrate the samples with gas mixtures of known oxygen and carbon dioxide concentrations to achieve different levels of hemoglobin oxygen saturation.
-
Measure the oxygen saturation and partial pressure of oxygen for each sample using a HEM-O-SCAN™ or a co-oximeter and blood gas analyzer.
-
Plot the oxygen saturation as a function of the partial pressure of oxygen to generate the ODC.
-
Determine the p50 value from the ODC for each concentration of this compound.
In Vivo Measurement of Tumor Oxygenation by EPR Oximetry
This protocol is based on studies that have used electron paramagnetic resonance (EPR) oximetry to measure tumor pO2 following this compound administration.[4][5]
Objective: To non-invasively measure the partial pressure of oxygen (pO2) in a tumor xenograft model before and after administration of this compound.
Materials:
-
Tumor-bearing mice (e.g., C3H mice with RIF-1 tumors)
-
Oxygen-sensitive paramagnetic probe (e.g., lithium phthalocyanine (B1677752) (LiPc) crystals)
-
EPR spectrometer and resonator
-
This compound solution for injection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Implant the oxygen-sensitive probe (e.g., LiPc crystals) directly into the tumor. Allow for a recovery period and for the probe to stabilize.
-
Anesthetize the mouse and place it in the EPR resonator.
-
Acquire a baseline EPR spectrum to determine the pre-treatment tumor pO2. The linewidth of the EPR spectrum is proportional to the oxygen concentration.
-
Administer this compound intravenously at the desired dose (e.g., 150 mg/kg).
-
Acquire EPR spectra at multiple time points after this compound administration (e.g., every 10-15 minutes for 90 minutes) to monitor the change in tumor pO2.
-
Convert the measured EPR linewidths to pO2 values using a pre-determined calibration curve.
-
Plot the tumor pO2 as a function of time to determine the time to maximum oxygenation and the duration of the effect.
Below is a diagram illustrating the experimental workflow for in vivo tumor oxygenation measurement.
Conclusion
This compound is a well-characterized allosteric modifier of hemoglobin with a clear mechanism of action aimed at increasing tissue oxygenation. The quantitative data from both preclinical and clinical studies demonstrate its ability to increase tumor pO2 and its potential as a radiosensitizer. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the properties and applications of this compound. Continued research may uncover new therapeutic opportunities for this and other molecules that target the allosteric regulation of hemoglobin.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase III Clinical Trial Overview: Key Components and Design Principles - Creative Proteomics [creative-proteomics.com]
- 4. Application of In Vivo EPR for Tissue pO2 and Redox Measurements | Springer Nature Experiments [experiments.springernature.com]
- 5. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of hemoglobin dynamics by an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of hemoglobin dynamics by an allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Efaproxiral in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (also known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin.[1][2] It acts as a radiation-sensitizing agent by binding non-covalently to hemoglobin, which decreases hemoglobin's affinity for oxygen.[1][2] This mechanism enhances the release of oxygen into tissues, thereby alleviating hypoxia in the tumor microenvironment.[3] Tumor hypoxia is a major factor in resistance to radiation therapy; by increasing tumor oxygenation, this compound restores tumor sensitivity to radiation treatment. These application notes provide a detailed protocol for the use of this compound in preclinical in vivo cancer models, specifically focusing on its combination with radiation therapy.
Mechanism of Action
This compound binds to the deoxyhemoglobin form of hemoglobin, stabilizing it and shifting the oxygen-hemoglobin dissociation curve to the right. This shift results in a more efficient release of oxygen from red blood cells into peripheral tissues, including tumors. The increased partial pressure of oxygen (pO2) within the tumor microenvironment makes cancer cells more susceptible to the DNA-damaging effects of ionizing radiation. The presence of oxygen is crucial for "fixing" radiation-induced DNA damage, leading to the formation of permanent strand breaks and subsequent cell death.
The key signaling pathway influenced by this compound-mediated oxygenation is the hypoxia-inducible factor-1α (HIF-1α) pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes associated with tumor survival, angiogenesis, and resistance to therapy. By increasing tumor oxygenation, this compound leads to the degradation of HIF-1α, thereby reducing the expression of its target genes and diminishing the adaptive survival mechanisms of cancer cells in a hypoxic environment.
Signaling Pathway Diagram
Caption: this compound's mechanism enhancing radiation sensitivity.
Experimental Protocols
In Vivo Tumor Model Selection
Commonly used preclinical models for evaluating this compound include:
-
RIF-1 (Radiation-Induced Fibrosarcoma): A murine tumor cell line often implanted in C3H mice.
-
EMT6 (Murine Mammary Carcinoma): A murine breast cancer cell line typically used in BALB/c mice.
Preparation of this compound for Injection
This compound is available as this compound sodium, which is soluble in water and DMSO.
Materials:
-
This compound sodium powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile 0.22 µm syringe filters
Protocol for a 2.08 mg/mL Injectable Solution:
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
Prepare a stock solution of this compound sodium in DMSO at 20.8 mg/mL.
-
To prepare the final injection solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until the solution is clear.
-
Sterile filter the final solution using a 0.22 µm syringe filter before administration.
Animal Dosing and Administration
Dosing:
-
RIF-1 Model: A dose of 150 mg/kg has been reported to significantly increase tumor pO2.
-
EMT6 and other models: A dose of 100 mg/kg has been shown to enhance radiosensitivity.
Administration:
-
Route: Intravenous (IV) injection via the tail vein is the preferred route.
-
Volume: The maximum volume for a bolus IV injection in mice is 5 mL/kg.
-
Timing: Administer this compound immediately prior to each radiation treatment session.
Experimental Workflow
Caption: Workflow for this compound in vivo cancer studies.
Data Presentation
Quantitative Effects of this compound on Tumor Oxygenation
The primary pharmacodynamic effect of this compound is the increase in tumor oxygen partial pressure (pO2).
| Cancer Model | Treatment Group | Baseline Tumor pO2 (mmHg) | Post-Treatment Tumor pO2 (mmHg) | Fold Increase in pO2 |
| RIF-1 Fibrosarcoma | This compound (150 mg/kg) | 5.2 | 13.1 | ~2.5 |
| RIF-1 Fibrosarcoma | This compound + O2 Breathing | 8.4 | 43.4 | ~5.2 |
Data synthesized from preclinical studies.
Tumor Growth Inhibition with this compound and Radiation
While specific tumor volume data is proprietary to individual studies, the following table summarizes the reported outcomes.
| Cancer Model | Treatment Group | Outcome |
| RIF-1 Fibrosarcoma | Radiation + O2 Breathing | Moderate tumor growth inhibition |
| RIF-1 Fibrosarcoma | This compound + Radiation + O2 Breathing | Significant tumor growth inhibition compared to Radiation + O2 alone |
| EMT6 Mammary Carcinoma | Carboplatin | 3.3 days tumor growth delay |
| EMT6 Mammary Carcinoma | Carboplatin + O2 Breathing | Not significantly different from Carboplatin alone |
| EMT6 Mammary Carcinoma | This compound + Carboplatin + O2 Breathing | 5.7 days tumor growth delay |
Data synthesized from preclinical studies.
Conclusion
This compound is a promising radiation-sensitizing agent that has demonstrated efficacy in preclinical cancer models by alleviating tumor hypoxia. The protocols outlined in these application notes provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound in combination with radiation therapy. Careful attention to drug formulation, dosing, and experimental workflow is critical for obtaining reproducible and meaningful results. Further investigation into the downstream signaling effects of this compound-mediated tumor reoxygenation will continue to elucidate its mechanisms of action and potential for clinical translation.
References
- 1. Frontiers | The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia [frontiersin.org]
- 2. HIF-1α and HIF-2α Differently Regulate the Radiation Sensitivity of NSCLC Cells [mdpi.com]
- 3. Suppression of HIF-1α expression and radiation resistance in acute hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efaproxiral in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, or low oxygen levels in cancer cells, is a significant factor contributing to resistance to radiation therapy.[1][2] Radiation therapy's efficacy is largely dependent on the presence of oxygen to generate cytotoxic reactive oxygen species that damage tumor DNA.[2][3] Hypoxic tumors are therefore more radioresistant, leading to poorer clinical outcomes.[4] Efaproxiral (formerly RSR13) is a synthetic, small-molecule, allosteric modifier of hemoglobin designed to enhance the effectiveness of radiotherapy by increasing tumor oxygenation.[5][6] It binds reversibly to deoxyhemoglobin, stabilizing it in a low-affinity state, which shifts the oxygen-hemoglobin dissociation curve to the right and facilitates the release of oxygen into tissues.[7] This mechanism effectively reduces tumor hypoxia, thereby sensitizing cancer cells to the effects of radiation.[5]
These application notes provide a summary of preclinical and clinical data, along with detailed protocols for the administration of this compound in combination with radiotherapy.
Mechanism of Action
This compound acts as a radiation-sensitizing agent by improving tumor oxygenation.[8] Unlike conventional chemotherapeutics, it does not need to cross the blood-brain barrier or enter tumor cells to exert its effect.[4][5] Its primary action is on hemoglobin within red blood cells.
-
Binding to Hemoglobin: this compound binds non-covalently and reversibly to deoxyhemoglobin.[5][6]
-
Allosteric Modification: This binding allosterically stabilizes the T-state (tense or deoxy) conformation of hemoglobin.[5][9]
-
Reduced Oxygen Affinity: This stabilization reduces hemoglobin's affinity for oxygen.[10]
-
Enhanced Oxygen Release: Consequently, more oxygen is released from red blood cells as they pass through the body's tissues, including the poorly vascularized and hypoxic microenvironments of tumors.[7]
-
Increased Radiosensitivity: The resulting increase in tumor pO2 (partial pressure of oxygen) makes the cancer cells more susceptible to damage from ionizing radiation.[4]
Signaling Pathway Implications
By alleviating tumor hypoxia, this compound indirectly influences hypoxia-driven signaling pathways. A key pathway affected is the one regulated by Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival, angiogenesis, and metabolism.[11][12] By increasing oxygen levels, this compound promotes the oxygen-dependent degradation of HIF-1α, thereby counteracting these survival mechanisms.
Caption: this compound's effect on the HIF-1α signaling pathway.
Data Presentation
Preclinical Quantitative Data
This compound has been shown to significantly increase tumor oxygenation and enhance the efficacy of radiotherapy in various preclinical models.
| Study Parameter | RIF-1 Tumor Model (Mice)[13] | 9L Intracranial Tumor Model (Rats)[14] | EMT6 Tumor Model (Mice)[9] |
| Animal Model | C3H Mice | Fisher 344 Rats | EMT6 tumor-bearing mice |
| This compound Dose | Not specified, daily for 5 days | 150 mg/kg IV | Not specified |
| Radiotherapy | 4 Gy daily for 5 days | N/A (pO2 study only) | Single radiation dose |
| Key Findings | ↑ Tumor pO2 by 8.4 to 43.4 mmHg | ↑ Tumor pO2 (Max: 139.7-197.7 mmHg) | Reduced radiobiological hypoxic fraction from 24% to 9% |
| Timing | Max pO2 increase at 22-31 min post-injection | Max pO2 increase at 53-60 min post-injection | N/A |
| Outcome | Significant tumor growth inhibition vs. RT + O2 alone | Significant increase in intracranial tumor pO2 | Improved tumor response to radiation |
Clinical Quantitative Data
Clinical trials have evaluated this compound as an adjunct to whole-brain radiation therapy (WBRT) for brain metastases.
| Study / Trial | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results |
| REACH (RT-009) Phase III [1][5][15] | 538 patients with brain metastases | 1. WBRT + Supplemental O2 + Efaproxiral2. WBRT + Supplemental O2 (Control) | All Patients: No significant difference in median survival.Breast Cancer Subgroup (n=111): Median survival was twice as long in the this compound arm.[16]NSCLC/Breast Cancer Subgroup: 18% reduction in risk of death with this compound.[1] |
| ENRICH Phase III [1][5][17] | Women with brain metastases from breast cancer | 1. WBRT + Supplemental O2 + Efaproxiral2. WBRT + Supplemental O2 (Control) | The trial failed to demonstrate a significant improvement in overall survival. Research was subsequently discontinued.[17] |
| Pharmacokinetics [15][18] | 451 patients from 6 trials | N/A | Body Surface Area (BSA) was the most important predictor of drug disposition.[18] An this compound red blood cell (E-RBC) concentration of ~483 µg/ml achieved the target p50 shift of 10 mmHg.[15] |
Experimental Protocols
Preclinical Protocol: In Vivo Tumor Oxygenation and Radiosensitization
This protocol is a generalized methodology based on published preclinical studies with RIF-1 tumors.[13]
Objective: To measure the effect of this compound on tumor oxygenation and its ability to enhance radiotherapy-mediated tumor growth inhibition.
Materials:
-
Animal Model: C3H mice
-
Tumor Cells: RIF-1 (Radiation-Induced Fibrosarcoma) cells
-
This compound solution for injection
-
X-ray irradiator
-
EPR (Electron Paramagnetic Resonance) oximetry equipment with lithium phthalocyanine (B1677752) (LiPc) crystals
-
Calipers for tumor measurement
-
Supplemental oxygen source
Methodology:
-
Tumor Implantation: Subcutaneously inject RIF-1 tumor cells into the hind leg of C3H mice. Allow tumors to grow to a specified size (e.g., 8-10 mm in diameter).
-
pO2 Probe Implantation: For oximetry studies, implant two LiPc deposits into the tumor for pO2 measurements using EPR oximetry.
-
Animal Grouping: Randomize animals into treatment groups:
-
Control (No treatment)
-
Radiation + Supplemental O2
-
This compound + Radiation + Supplemental O2
-
-
Treatment Administration (Example 5-day schedule):
-
Administer supplemental oxygen to relevant groups.
-
Inject this compound intravenously at the specified dose.
-
Timing is critical: Perform irradiation at the time of peak tumor oxygenation post-efaproxiral injection (e.g., 20-30 minutes).[13]
-
Deliver a fractionated dose of X-radiation (e.g., 4 Gy) directly to the tumor.
-
Repeat this procedure daily for 5 consecutive days.
-
-
Endpoint Measurement:
-
Tumor Oxygenation: For oximetry groups, perform EPR pO2 measurements before this compound administration (baseline) and at set intervals afterward for several days.[13]
-
Tumor Growth: Measure tumor dimensions with calipers every other day to calculate tumor volume. Continue measurements until tumors reach a predetermined endpoint size.
-
-
Data Analysis: Compare tumor growth curves and pO2 values between the different treatment groups to determine the statistical significance of this compound's effect.
Caption: A generalized experimental workflow for preclinical evaluation.
Clinical Protocol: Adjunct to Whole-Brain Radiation Therapy
This protocol is a generalized methodology based on the design of the Phase III REACH (RT-009) and ENRICH trials.[1][16]
Objective: To evaluate the efficacy and safety of this compound as an adjunct to standard WBRT in patients with brain metastases.
Patient Selection Criteria (Illustrative):
-
Histologically confirmed primary malignancy (e.g., breast cancer, NSCLC).
-
Newly diagnosed brain metastases.
-
Karnofsky Performance Status (KPS) ≥ 70.
-
Adequate organ function.
-
Pulse oximetry (SpO2) ≥ 93% on room air.[15]
Materials:
-
This compound for intravenous infusion.
-
Central venous access device (CVAD).
-
Infusion pump.
-
Supplemental oxygen source (nasal cannula).
-
Linear accelerator for WBRT.
-
Pulse oximeter.
Methodology:
-
Screening and Randomization: Screen patients based on inclusion/exclusion criteria. Randomize eligible patients into two arms:
-
Experimental Arm: this compound + Supplemental O2 + WBRT.
-
Control Arm: Supplemental O2 + WBRT.
-
-
Treatment Schedule (Typical 2-week course):
-
This compound Arm Protocol (Daily):
-
Oxygen Pre-treatment: Begin supplemental oxygen at 4 L/min via nasal cannula at least 30-35 minutes prior to WBRT.[15][16]
-
This compound Infusion: Administer this compound (e.g., 75-100 mg/kg) via a CVAD over 30-60 minutes. The infusion should be timed to complete immediately before the start of WBRT.[10][16][19]
-
Radiotherapy: Deliver the WBRT fraction.
-
Oxygen Post-treatment: Continue supplemental oxygen during WBRT and for at least 15 minutes after its completion.[16] Monitor SpO2 and continue oxygen until the level returns to near baseline.
-
-
Control Arm Protocol (Daily):
-
Administer supplemental oxygen and WBRT on the same schedule as the experimental arm, without the this compound infusion.
-
-
Monitoring and Follow-up:
-
Safety: Monitor for adverse events, with particular attention to hypoxemia, which can be managed by increasing supplemental oxygen.[10]
-
Efficacy: Perform neurological assessments and brain imaging (MRI or CT) at baseline and at specified intervals post-treatment to assess tumor response.
-
Survival: Follow patients for overall survival.
-
Caption: A generalized workflow for a clinical trial of this compound.
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated.[10] The most common treatment-related adverse event was hypoxemia, a direct result of the drug's mechanism of action.[4] This was typically asymptomatic, detected by low pulse oximeter readings, and manageable with supplemental oxygen.[10] Other reported adverse events included nausea, vomiting, headache, hypotension, and infusion-site reactions.[10]
Conclusion
This compound represents a novel approach to overcoming tumor radioresistance by directly addressing hypoxia. Preclinical studies consistently demonstrated its ability to increase tumor oxygenation and enhance the effects of radiation.[13][14] While a Phase III trial in a broad population with brain metastases did not meet its primary endpoint, a significant survival benefit was observed in the subgroup of patients with breast cancer metastases, prompting further investigation.[1][20] However, a subsequent confirmatory trial in this specific population ultimately failed to show a significant survival benefit, leading to the discontinuation of its development.[17] The data and protocols presented here provide a comprehensive overview for researchers interested in the mechanisms of tumor oxygenation and radiosensitization.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased oxygenation of intracranial tumors by efaproxyn (this compound), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Overcoming tumor hypoxia as a barrier to radiotherapy, chemotherapy and immunotherapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metrumrg.com [metrumrg.com]
- 19. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Application Notes and Protocols for RSR13 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSR13 (Efaproxiral) is a synthetic allosteric modifier of hemoglobin that decreases the oxygen-binding affinity of hemoglobin, leading to an enhanced release of oxygen to tissues.[1][2][3][4][5] This mechanism of action has been leveraged in preclinical research to investigate its potential as a radiosensitizer for treating solid tumors and as a therapeutic agent in conditions of tissue hypoxia, such as myocardial and cerebral ischemia. These application notes provide a summary of dosing and timing strategies for RSR13 in various preclinical models, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
RSR13 non-covalently binds to hemoglobin, stabilizing the T-state (deoxyhemoglobin) conformation. This allosteric modification reduces the affinity of hemoglobin for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right. The result is an increased partial pressure of oxygen (p50), facilitating greater oxygen unloading from red blood cells into peripheral tissues, particularly in hypoxic environments.
Quantitative Data Summary
The following tables summarize the dosing and timing of RSR13 used in various preclinical studies.
Table 1: RSR13 Dosing and Timing in Preclinical Cancer Models
| Animal Model | Tumor Type | RSR13 Dose | Administration Route | Timing Relative to Treatment | Key Findings | Reference |
| BALB/c Mice | EMT6 Mammary Tumor | 150 µg/g (150 mg/kg) | Not specified | 15 min before irradiation | Increased tumor radiation response; Reduced hypoxic fraction. | |
| Athymic Nude Mice | NCI-H460 Human Lung Carcinoma | 200 mg/kg | Intraperitoneal (i.p.) | 30 min before irradiation | Dose-dependent increase in tumor oxygenation; Enhanced radiation-induced tumor growth delay. | |
| BALB/c Rw Mice | EMT6 Mammary Tumor | 150 µg/g (150 mg/kg) | Not specified | 15 min before cisplatin (B142131) or carboplatin | Did not alter the cytotoxicity of cisplatin or carboplatin. |
Table 2: RSR13 Dosing and Timing in Preclinical Ischemia and Other Models
| Animal Model | Model Type | RSR13 Dose | Administration Route | Timing Relative to Event | Key Findings | Reference |
| Sprague-Dawley Rats | Hemorrhagic Shock | 150 mg/kg | Intravenous (i.v.) Infusion | During resuscitation after shock | Returned brain tissue pO2 to pre-hemorrhage values. | |
| Anesthetized Dogs | Myocardial Stunning | 100 or 150 mg/kg bolus + infusion | Intravenous (i.v.) | Before ischemic periods | High dose improved recovery of stunned myocardium. | |
| Conscious Rats | Hemodynamic Study | 200 mg/kg | Intravenous (i.v.) Infusion (15 min) | N/A | Significantly increased arterial P50. | |
| Sprague-Dawley Rats | Brain Tissue Oxygenation | 150 mg/kg and 300 mg/kg | Not specified | N/A | Dose-dependent increase in brain pO2. | |
| Horses | Pharmacokinetics | 2.5 g total dose | Intravenous (i.v.) | N/A | Detected up to 78h in plasma and 120h in urine. |
Experimental Protocols
Protocol 1: Evaluation of RSR13 as a Radiosensitizer in a Murine Xenograft Tumor Model
This protocol is a synthesis of methodologies described in preclinical studies evaluating RSR13 with radiation therapy.
1. Animal Model and Tumor Implantation:
-
Animal: Athymic nude mice, 6-8 weeks old.
-
Tumor Cells: NCI-H460 human lung carcinoma cells.
-
Procedure: Subcutaneously inject 1 x 10^6 NCI-H460 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Monitoring: Allow tumors to grow to a volume of approximately 1 cm³ before initiating treatment. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
2. RSR13 Formulation and Administration:
-
Formulation: Dissolve RSR13 in sterile 0.9% saline to the desired concentration.
-
Dose: 200 mg/kg.
-
Administration: Administer via intraperitoneal (i.p.) injection in a volume of 0.3 mL.
3. Experimental Groups:
-
Control (Saline vehicle only)
-
RSR13 only (200 mg/kg)
-
Radiation only (10 Gy)
-
RSR13 (200 mg/kg) + Radiation (10 Gy)
4. Treatment Schedule:
-
Administer RSR13 (or saline) 30 minutes prior to irradiation.
-
Anesthetize mice and shield non-tumor areas.
-
Deliver a single dose of 10 Gy radiation to the tumor.
5. Endpoint Measurement:
-
Tumor Growth Delay: Monitor tumor volume in all groups daily or every other day until tumors reach a predetermined endpoint size. The enhancement factor can be calculated from the tumor growth delay.
-
(Optional) Tumor Oxygenation: Use techniques like BOLD MRI or pO2 microelectrodes to measure changes in tumor oxygenation, with peak changes expected around 30 minutes post-RSR13 administration.
Protocol 2: Evaluation of RSR13 in a Rat Hemorrhagic Shock Model
This protocol is based on the methodology for studying the effects of RSR13 on brain tissue oxygenation following severe blood loss.
1. Animal Model and Preparation:
-
Animal: Sprague-Dawley rats.
-
Surgery: Anesthetize the animal. Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for fluid and drug infusion.
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate. Measure brain tissue pO2 using an appropriate method (e.g., EPR oximetry).
2. Hemorrhagic Shock Induction:
-
Procedure: Induce hemorrhagic shock by withdrawing blood at a constant rate (e.g., 2.7-2.8 mL/100 g over 15 minutes) until a target MAP is reached.
-
Shock Period: Maintain the hypotensive state for a defined period (e.g., 30 minutes).
3. RSR13 Formulation and Administration:
-
Formulation: Dissolve RSR13 in Ringer's lactate (B86563) solution.
-
Dose: 150 mg/kg.
-
Administration: Administer as part of the resuscitation fluid via intravenous infusion.
4. Experimental Groups:
-
Sham (anesthesia and surgery without hemorrhage)
-
Control (Hemorrhagic shock + resuscitation with Ringer's lactate only)
-
RSR13 (Hemorrhagic shock + resuscitation with Ringer's lactate containing 150 mg/kg RSR13)
5. Resuscitation and Monitoring:
-
Procedure: After the 30-minute shock period, begin resuscitation by infusing the assigned fluid (with or without RSR13).
-
Monitoring: Continue to monitor MAP, heart rate, and brain tissue pO2 throughout the resuscitation and for a defined post-resuscitation period. Collect arterial blood samples to measure blood gases (paO2).
6. Endpoint Measurement:
-
Primary: Brain tissue pO2 levels.
-
Secondary: Arterial paO2, MAP, and heart rate.
-
Analysis: Compare the recovery of brain tissue pO2 and other physiological parameters between the control and RSR13-treated groups.
Conclusion
RSR13 has been shown in a variety of preclinical models to effectively increase tissue oxygenation. Dosing typically ranges from 150 to 200 mg/kg, administered shortly before the primary treatment or ischemic event to maximize its oxygen-unloading effect. The provided protocols offer a framework for researchers to design and execute studies to further explore the therapeutic potential of RSR13. Careful consideration of the animal model, timing of administration, and relevant endpoints is critical for obtaining robust and reproducible data.
References
- 1. RSR13, a synthetic allosteric modifier of hemoglobin, as an adjunct to radiotherapy: preliminary studies with EMT6 cells and tumors and normal tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modification of hemoglobin by RSR13 as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of RSR13, a synthetic allosteric modifier of hemoglobin, on brain tissue pO2 (measured by EPR oximetry) following severe hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSR13, a synthetic modifier of hemoglobin-oxygen affinity, enhances the recovery of stunned myocardium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dose-dependent effect of RSR13, a synthetic allosteric modifier of hemoglobin, on physiological parameters and brain tissue oxygenation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tumor Hypoxia After Efaproxiral Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a state of low oxygen concentration in tumor tissue, is a critical factor contributing to resistance to various cancer therapies, including radiation and chemotherapy. Efaproxiral (formerly known as RSR13) is a synthetic allosteric modifier of hemoglobin that decreases the binding affinity of oxygen to hemoglobin.[1][2] This mechanism facilitates the release of oxygen from red blood cells into tissues, thereby increasing tumor oxygenation and potentially enhancing the efficacy of cancer treatments.[1][3] These application notes provide detailed protocols for measuring changes in tumor hypoxia following treatment with this compound, focusing on established methodologies such as Electron Paramagnetic Resonance (EPR) oximetry, pimonidazole (B1677889) adduct immunohistochemistry, and the Comet assay for assessing DNA damage related to radiosensitization.
This compound works by non-covalently binding to and stabilizing the deoxyhemoglobin state of the hemoglobin tetramer.[4] This shifts the oxygen-hemoglobin dissociation curve to the right, promoting oxygen release in the tumor microenvironment.[3] The increased tumor pO2 can sensitize hypoxic tumor cells to radiation therapy, which relies on the presence of oxygen to generate cytotoxic reactive oxygen species.[4]
Data Presentation: Efficacy of this compound in Increasing Tumor Oxygenation
The following tables summarize quantitative data from preclinical studies on the effect of this compound on tumor oxygen partial pressure (pO2).
| Study Subject | Tumor Model | This compound Dose | Method of pO2 Measurement | Baseline Tumor pO2 (mmHg) | Post-Efaproxiral Tumor pO2 (mmHg) | Maximum Increase (mmHg) | Time to Maximum Increase (minutes) | Citation |
| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | Not Specified | Not Specified | 8.4 to 43.4 | 22-31 | [5] |
| Fisher 344 Rats | 9L Intracranial | 150 mg/kg (IV) | EPR Oximetry | Not Specified | 139.7 to 197.7 | Not Specified | 52.9 to 59.7 | [6] |
Table 1: Summary of this compound's Effect on Tumor pO2
| Patient Population | Primary Tumor | This compound Dose | Parameter Measured | Mean Value | Citation |
| All Eligible Patients | Various Solid Tumors | 100 mg/kg | E-RBC | 581.1 µg/ml | [7] |
| All Eligible Patients | Various Solid Tumors | 75 mg/kg | E-RBC | 461.3 µg/ml | [7] |
| Breast Cancer Patients | Breast Cancer | Not Specified | E-RBC (High Exposure Group) | Not Specified | [7] |
| NSCLC Patients | Non-Small Cell Lung Cancer | Not Specified | E-RBC (Low Exposure Group) | Not Specified | [7] |
Table 2: this compound Red Blood Cell (E-RBC) Concentrations in Clinical Studies Note: An E-RBC concentration of approximately 483 µg/ml is associated with a target p50 shift of 10 mmHg.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound stabilizes deoxyhemoglobin, enhancing O2 release and increasing tumor pO2.
Experimental Workflow for Measuring Tumor Hypoxia
Caption: Workflow for assessing tumor hypoxia changes after this compound administration.
Experimental Protocols
Protocol 1: In Vivo Tumor pO2 Measurement using EPR Oximetry
Electron Paramagnetic Resonance (EPR) oximetry is a quantitative method for measuring the partial pressure of oxygen in tissues. It relies on the interaction between molecular oxygen and an implanted paramagnetic probe.
Materials:
-
EPR spectrometer (e.g., Bruker E540L)
-
Oxygen-sensitive paramagnetic probe (e.g., OxyChip, charcoal)
-
Anesthesia machine with isoflurane (B1672236)
-
Animal holder compatible with the EPR resonator
-
Gas mixture supplies (air, carbogen)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal (e.g., mouse or rat) using isoflurane (3% for induction, 1.5-2% for maintenance) mixed with air.
-
Place the animal in a holder, ensuring the tumor is positioned correctly for measurement within the EPR resonator.
-
-
Probe Implantation (if not already present):
-
Implant the paramagnetic probe (e.g., OxyChip) into the tumor tissue. Allow for a stabilization period as recommended by the probe manufacturer.
-
-
EPR Measurement Setup:
-
Place the surface coil detector of the EPR spectrometer over the implanted probe.
-
Tune the spectrometer and optimize measurement parameters (e.g., microwave power, modulation amplitude).
-
-
Baseline pO2 Measurement:
-
While the animal is breathing air, acquire several baseline EPR spectra to determine the initial tumor pO2.
-
-
This compound Administration:
-
Administer this compound intravenously at the desired dose (e.g., 150 mg/kg).
-
-
Post-Treatment pO2 Monitoring:
-
Immediately following administration, begin continuous or time-point-based EPR measurements to monitor the change in tumor pO2.
-
Record spectra at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes) to capture the dynamics of oxygenation changes.
-
-
Data Analysis:
-
The EPR spectral linewidth is sensitive to the local pO2. Use a calibration curve to convert the measured linewidth to pO2 values in mmHg.
-
Plot the tumor pO2 over time to determine the maximum increase and the time to reach this maximum.
-
Protocol 2: Pimonidazole Immunohistochemistry for Hypoxia Detection
Pimonidazole is a 2-nitroimidazole (B3424786) compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies, allowing for the visualization of hypoxic regions in tissue sections.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile 0.9% saline
-
Tissue processing reagents (formalin, paraffin (B1166041), OCT compound)
-
Microtome or cryostat
-
Microscope slides
-
Immunohistochemistry (IHC) reagents:
-
Primary antibody against pimonidazole adducts
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum)
-
Hematoxylin (B73222) counterstain
-
-
Microscope
Procedure:
-
Pimonidazole Administration:
-
Prepare a solution of pimonidazole in sterile saline (e.g., 30 mg/ml).
-
Inject the tumor-bearing animal intravenously or intraperitoneally with pimonidazole (e.g., 60 mg/kg).
-
Allow the pimonidazole to circulate for 60-90 minutes before sacrificing the animal.
-
-
Tissue Collection and Processing:
-
Following sacrifice, excise the tumor and fix it in 10% neutral buffered formalin for paraffin embedding or snap-freeze in OCT for frozen sections.
-
Process the tissue and cut 4-5 µm sections onto microscope slides.
-
-
Immunohistochemical Staining:
-
Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene followed by a graded series of ethanol (B145695) and finally water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the anti-pimonidazole primary antibody (diluted as per manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and incubate until a brown color develops.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the sections using a bright-field microscope.
-
Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive (brown) stained area relative to the total tumor area using image analysis software.
-
Protocol 3: Alkaline Comet Assay for DNA Damage Assessment
The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells. Following radiation, aerobic cells exhibit more DNA damage than hypoxic cells. This difference can be used to assess the radiosensitizing effect of this compound.
Materials:
-
Comet assay kit (including low-melting-point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Image analysis software for comet scoring
Procedure:
-
Cell Suspension Preparation:
-
Treat tumor-bearing animals with vehicle or this compound, followed by irradiation (e.g., 10-20 Gy).
-
Immediately after irradiation, excise the tumor and prepare a single-cell suspension using mechanical and/or enzymatic disaggregation.
-
-
Embedding Cells in Agarose:
-
Mix a small number of cells (~10,000) with low-melting-point agarose.
-
Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Cell Lysis:
-
Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides in a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software. The extent of DNA damage is typically quantified by the "tail moment" (the product of the tail length and the fraction of DNA in the tail).
-
Compare the distribution of tail moments between the this compound-treated and control groups. A shift towards higher tail moments in the this compound group indicates increased radiosensitization.
-
References
- 1. Frontiers | First-In-Human Study in Cancer Patients Establishing the Feasibility of Oxygen Measurements in Tumors Using Electron Paramagnetic Resonance With the OxyChip [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. This compound: a radiation enhancer used in brain metastases from breast cancer [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Efaproxiral in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (also known as RSR13) is a synthetic allosteric modifier of hemoglobin that increases the release of oxygen from red blood cells to tissues.[1] In the context of oncology, its primary application has been as a radiation sensitizer.[1][2] By reversing tumor hypoxia, this compound can enhance the efficacy of radiation therapy, which is more effective in well-oxygenated environments.[2] Clinical studies have demonstrated a survival benefit when this compound is used as an adjunct to whole-brain radiation therapy for patients with brain metastases from breast cancer.[1]
A key molecular pathway implicated in tumor hypoxia is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. HIF-1α is a transcription factor that is stabilized under low oxygen conditions and promotes tumor progression, angiogenesis, and resistance to therapy. Preclinical studies in human breast cancer xenografts have shown that this compound, in combination with supplemental oxygen, can reduce tumor hypoxia and down-regulate the expression of HIF-1α.
These application notes provide a framework for researchers to investigate the effects of this compound and hypoxia modulation on breast cancer cell lines. Given that this compound's primary mechanism is systemic (i.e., acting on hemoglobin), direct application to in vitro cell cultures is not standard. The following protocols are designed to simulate the hypoxic tumor microenvironment and the subsequent reoxygenation effect of this compound to study its indirect effects on breast cancer cell signaling and survival.
Data Presentation
As direct in vitro quantitative data for this compound on breast cancer cell lines is not available in the literature due to its mechanism of action, the following table outlines the expected experimental outcomes based on its known effects in vivo.
| Experimental Assay | Breast Cancer Cell Line (Example) | Condition | Expected Outcome with Simulated this compound Effect (Reoxygenation) |
| Cell Viability (MTT/XTT Assay) | MDA-MB-231 (Triple-Negative) | Radiation | Increased sensitivity to radiation (lower cell viability) compared to hypoxic conditions. |
| Clonogenic Survival Assay | MCF-7 (ER-positive) | Radiation | Decreased colony formation (lower surviving fraction) following radiation compared to hypoxic conditions. |
| Apoptosis Assay (Annexin V/PI Staining) | MDA-MB-231 | Radiation | Increased percentage of apoptotic cells following radiation compared to hypoxic conditions. |
| Western Blot | MCF-7, MDA-MB-231 | Hypoxia vs. Reoxygenation | Decreased expression of HIF-1α and its downstream targets (e.g., VEGF, GLUT1) under reoxygenation. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture and Induction of Hypoxia
-
Cell Lines:
-
MCF-7 (ER-positive, luminal A)
-
MDA-MB-231 (Triple-negative, basal B)
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin.
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.
-
-
Hypoxia Induction:
-
Culture cells to 70-80% confluency under standard conditions (37°C, 5% CO2, 21% O2).
-
Place the cell culture plates or flasks into a modular incubator chamber or a tri-gas incubator.
-
Purge the chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2.
-
Incubate for the desired period (e.g., 24-48 hours) to stabilize the hypoxic phenotype and induce HIF-1α expression.
-
Protocol for Clonogenic Survival Assay under Hypoxia and Reoxygenation
This assay assesses the ability of single cells to form colonies after treatment, which is the gold standard for measuring radiosensitivity.
-
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
Radiation source (X-ray irradiator)
-
Hypoxia chamber
-
-
Protocol:
-
Prepare a single-cell suspension from a sub-confluent culture.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into 6-well plates.
-
Allow cells to attach for 24 hours under normoxic conditions.
-
Transfer one set of plates to a hypoxia chamber for 24 hours ("Hypoxia" group). Keep another set in normoxia ("Normoxia" group).
-
For the "Reoxygenation" group, remove a third set of plates from the hypoxia chamber and return them to normoxic conditions for 2-4 hours to simulate the effect of this compound.
-
Irradiate all sets of plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Return all plates to a normoxic incubator.
-
Incubate for 10-14 days, allowing colonies of at least 50 cells to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose and condition.
-
Protocol for Western Blot Analysis of HIF-1α
This protocol is for detecting changes in protein expression of HIF-1α and its downstream targets.
-
Materials:
-
Breast cancer cells cultured under normoxic, hypoxic, and reoxygenated conditions.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HIF-1α, anti-VEGF, anti-GLUT1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Culture cells under the desired conditions (normoxia, hypoxia, reoxygenation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
While this compound's primary application is not the direct treatment of breast cancer cell lines in vitro, its mechanism of action provides a valuable model for studying the impact of tumor reoxygenation. The protocols outlined above offer a robust framework for investigating how modulating hypoxia affects radiation sensitivity and key signaling pathways, such as HIF-1α, in breast cancer cells. These studies can provide critical insights into the molecular mechanisms underlying the benefits observed in clinical trials and may help in the development of novel strategies to overcome hypoxia-mediated treatment resistance.
References
Synthesis of Efaproxiral for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of Efaproxiral (also known as RSR13), a synthetic small molecule that acts as an allosteric modifier of hemoglobin. The synthesis is presented as a two-step process: a condensation reaction to form the intermediate N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, followed by an O-alkylation reaction to yield this compound. This protocol emphasizes a green chemistry approach, minimizing the use of hazardous solvents and reagents. Detailed methodologies for each step, including purification and characterization, are provided. Additionally, the mechanism of action of this compound is illustrated through a signaling pathway diagram.
Introduction
This compound is a radiation-sensitizing agent that enhances the oxygenation of hypoxic tumor tissues.[1] It functions by non-covalently binding to the hemoglobin tetramer, which decreases hemoglobin's affinity for oxygen and facilitates its release into tissues.[2][3] This increased oxygenation can improve the efficacy of radiation therapy in treating cancers such as brain metastases.[2] The synthesis of this compound for laboratory research is crucial for further investigation into its therapeutic potential and for the development of new analogs. The following protocols are designed to be clear, reproducible, and adaptable for a standard laboratory setting.
Synthesis of this compound
The synthesis of this compound is achieved in two main steps as illustrated in the workflow diagram below.
Step 1: Synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide (Intermediate)
This step involves the direct condensation of 4-hydroxyphenylacetic acid and 3,5-dimethylaniline without the use of a solvent. This method is environmentally friendly and provides a high yield of the desired anilide intermediate.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 4-hydroxyphenylacetic acid (1.0 eq) and 3,5-dimethylaniline (1.0 eq).
-
Reaction Conditions: Heat the mixture to 150-180°C under a nitrogen atmosphere for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The nitrogen flow helps to remove the water formed during the condensation.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
Dissolve the crude solid in a minimal amount of hot methanol.
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90-93% | |
| Purity (by HPLC) | >98% | Assumed based on subsequent reaction purity |
| Molecular Formula | C₁₆H₁₇NO₂ | |
| Molecular Weight | 255.32 g/mol |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆): δ (ppm) 9.80 (s, 1H, -NH), 9.20 (s, 1H, -OH), 7.10 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 6.65 (s, 2H, Ar-H), 6.50 (s, 1H, Ar-H), 3.50 (s, 2H, -CH₂-), 2.20 (s, 6H, -CH₃).
-
IR (KBr, cm⁻¹): 3300-3500 (O-H and N-H stretching), 1650 (C=O, amide I), 1540 (N-H bending, amide II), 1230 (C-O stretching).
-
MS (ESI+): m/z 256.1 [M+H]⁺.
Step 2: Synthesis of this compound Sodium
This step involves the O-alkylation of the phenolic hydroxyl group of the intermediate with 2-bromo-2-methylpropanoic acid in the presence of a base, followed by direct isolation of the sodium salt.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide (1.0 eq) in a mixture of acetone and water.
-
Addition of Reagents: Add 2-bromo-2-methylpropanoic acid (1.2 eq) and sodium hydroxide (B78521) (3.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Add water to dissolve the residue and then cool the solution to 10-15°C to precipitate the sodium salt of this compound.
-
Collect the crude product by vacuum filtration and wash the filter cake with a saturated solution of sodium bicarbonate.
-
For further purification, the crude product can be recrystallized. A common method is to dissolve the crude solid in a mixture of hexane (B92381) and acetone, followed by treatment with a base like sodium bicarbonate to re-form the sodium salt. A green alternative is recrystallization from water.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~90% | |
| Purity (by HPLC) | 99.51% | |
| Molecular Formula | C₂₀H₂₂NNaO₄ | |
| Molecular Weight | 363.39 g/mol |
Characterization Data (Expected):
-
¹H NMR (D₂O): δ (ppm) 7.20 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.70 (s, 2H, Ar-H), 6.60 (s, 1H, Ar-H), 3.60 (s, 2H, -CH₂-), 2.20 (s, 6H, -CH₃), 1.50 (s, 6H, -C(CH₃)₂).
-
IR (KBr, cm⁻¹): 3400 (N-H stretching), 1660 (C=O, amide), 1600 (C=O, carboxylate), 1240 (C-O-C, ether).
-
MS (ESI-): m/z 340.1 [M-Na]⁻.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by modulating the oxygen-binding affinity of hemoglobin. It acts as an allosteric effector, binding to a specific site on deoxyhemoglobin and stabilizing it in its low-oxygen-affinity (T-state) conformation. This stabilization shifts the oxygen-hemoglobin dissociation curve to the right, promoting the release of oxygen from red blood cells into the surrounding tissues. In the context of cancer therapy, this leads to increased oxygenation of hypoxic tumor microenvironments, making cancer cells more susceptible to the cytotoxic effects of radiation therapy.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the laboratory synthesis of this compound. By following these procedures, researchers can reliably produce this important hemoglobin modifier for further study. The green chemistry approach presented for the condensation step offers a high-yielding and environmentally conscious alternative to traditional methods. The detailed characterization data provided will aid in the verification of the synthesized compounds. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and selective radiation sensitizers.
References
Application Notes and Protocols: Efaproxiral in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (formerly known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin.[1][2][3] Its primary mechanism of action involves non-covalently binding to hemoglobin, which decreases its oxygen-binding affinity.[1][2] This shift in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen into tissues, thereby increasing oxygen levels in hypoxic environments commonly found in solid tumors. Tumor hypoxia is a significant factor in resistance to radiation therapy and some chemotherapies. By increasing tumor oxygenation, this compound acts as a radiosensitizing agent, making cancer cells more susceptible to the cytotoxic effects of radiation.
These application notes provide an overview of the use of this compound in combination with other cancer therapies, with a focus on radiation therapy for brain metastases. Detailed protocols for preclinical and clinical use are outlined, along with a summary of key clinical trial data.
Mechanism of Action: Reversing Hypoxia-Induced Radioresistance
Tumor hypoxia, a common feature of solid tumors, activates the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α plays a central role in tumor cell adaptation to low oxygen conditions and promotes radioresistance through several mechanisms:
-
Upregulation of Angiogenesis: HIF-1α induces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), promoting the formation of new blood vessels to supply the tumor.
-
Metabolic Reprogramming: It shifts cellular metabolism towards glycolysis, even in the presence of oxygen (the Warburg effect), which provides energy and antioxidant capacity to the tumor cells.
-
Inhibition of Apoptosis: HIF-1α can suppress the p53 tumor suppressor protein, leading to decreased apoptosis (programmed cell death) in response to radiation-induced DNA damage.
-
Enhanced DNA Repair: HIF-1α upregulates genes involved in the repair of DNA single-strand and double-strand breaks caused by radiation.
This compound counters these effects by increasing the partial pressure of oxygen (pO2) within the tumor. This increased oxygenation inhibits the stabilization and activity of HIF-1α, thereby reversing the downstream effects that contribute to radioresistance.
Signaling Pathway Diagrams
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data for this compound in combination with whole-brain radiation therapy (WBRT) from the pivotal Phase III REACH (RT-009) trial in patients with brain metastases.
Table 1: Efficacy of this compound with WBRT in the REACH Trial
| Patient Population | Treatment Arm | Median Survival Time (Months) | Hazard Ratio (HR) | p-value |
| All Eligible Patients (n=515) | This compound + WBRT | 5.4 | 0.87 | 0.16 |
| WBRT Alone | 4.4 | |||
| NSCLC or Breast Cancer Subgroup | This compound + WBRT | 6.0 | 0.82 | 0.07 |
| WBRT Alone | 4.4 |
Table 2: Radiographic Response Rates in the REACH Trial
| Patient Population | Treatment Arm | Response Rate (CR + PR) | Improvement with this compound | p-value |
| All Patients | This compound + WBRT | Not specified | 7% | 0.10 |
| NSCLC and Breast Cancer Patients | This compound + WBRT | Not specified | 13% | 0.01 |
Table 3: Common Treatment-Emergent Adverse Events Associated with this compound
| Adverse Event | Severity | Management |
| Hypoxemia | Mostly asymptomatic, detected by low SpO2 | Increased supplemental oxygen |
| Nausea/Vomiting | Typically Grade 1/2 | Supportive care (e.g., antiemetics) |
| Headache | Typically Grade 1/2 | Supportive care |
| Hypotension/Dizziness | Typically Grade 1/2 | Supportive care (e.g., hydration) |
| Infusion Symptoms | Typically Grade 1/2 | Supportive care |
| Rash/Allergic Reaction | Typically Grade 1/2 | Supportive care (e.g., antihistamines) |
| Anemia | Not specified | Supportive care |
| Renal Dysfunction | Not specified | Supportive care |
CR = Complete Response; PR = Partial Response; NSCLC = Non-Small Cell Lung Cancer. Data is primarily from the REACH trial.
Experimental Protocols
Preclinical Protocol: this compound with Radiation in a Mouse Tumor Model
This protocol is a generalized representation based on published preclinical studies.
Methodology:
-
Animal Model: C3H mice are commonly used.
-
Tumor Line: RIF-1 (Radiation-Induced Fibrosarcoma) cells are implanted subcutaneously.
-
Treatment Groups:
-
Control (e.g., saline injection)
-
Radiation + Oxygen
-
This compound + Radiation + Oxygen
-
-
This compound Administration:
-
Dose: Varies by study, administered intraperitoneally.
-
Timing: Administered shortly before irradiation.
-
-
Supplemental Oxygen: Mice breathe supplemental oxygen during and after this compound administration and during irradiation.
-
Radiation Therapy:
-
Dose: A single fraction of 4 Gy is delivered locally to the tumor.
-
Schedule: Daily for a specified number of days (e.g., 5 days).
-
-
Endpoint: Tumor growth delay is a primary endpoint, measured by the time it takes for tumors to reach a certain volume.
Clinical Protocol: this compound with Whole-Brain Radiation Therapy (WBRT)
This protocol is based on the methodology of the Phase III REACH trial.
Methodology:
-
Patient Population: Patients with brain metastases from solid tumors.
-
Treatment Arms:
-
This compound Arm: this compound + Supplemental Oxygen + WBRT.
-
Control Arm: Supplemental Oxygen + WBRT.
-
-
This compound Administration:
-
Dosage: 75 or 100 mg/kg, determined by factors such as the patient's oxygen saturation (SpO2), gender, and body weight.
-
Preparation: this compound is reconstituted and diluted for intravenous infusion according to standard pharmaceutical guidelines.
-
Infusion: Administered intravenously over 30-60 minutes.
-
Timing: The infusion should be completed within 30 minutes prior to the start of each WBRT fraction.
-
-
Supplemental Oxygen:
-
Administered at a rate of 4 L/min via nasal cannula.
-
Started before the this compound infusion and continued through the completion of the WBRT session.
-
-
Whole-Brain Radiation Therapy (WBRT):
-
Dose per Fraction: 3 Gy.
-
Total Fractions: 10.
-
Schedule: Administered daily, five days a week, for two weeks.
-
-
Monitoring:
-
Patient's SpO2 is monitored before, during, and after this compound infusion and WBRT.
-
Adverse events are monitored and managed with supportive care.
-
Tumor response is assessed via brain imaging at follow-up visits.
-
Combination with Chemotherapy
Preclinical studies have also explored the combination of this compound with chemotherapy agents like carboplatin (B1684641). In these studies, this compound with supplemental oxygen was shown to significantly enhance the tumor growth delay achieved with carboplatin alone. The rationale for this combination is that by alleviating hypoxia, this compound can improve the efficacy of chemotherapeutic agents that are less effective in low-oxygen environments.
Conclusion
This compound represents a novel approach to overcoming hypoxia-mediated resistance to cancer therapies. By increasing tumor oxygenation, it has demonstrated the potential to enhance the efficacy of radiation therapy in patients with brain metastases. The provided protocols offer a framework for the preclinical and clinical investigation of this compound in combination with other cancer treatments. Further research may elucidate its role in other hypoxic solid tumors and in combination with various chemotherapeutic and targeted agents.
References
- 1. Role of Tumor Oxygen Tension in Signaling and Response to Targeted Therapies [scholarworks.indianapolis.iu.edu]
- 2. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HIF-1α in the Responses of Tumors to Radiotherapy and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Efaproxiral's Effect on Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral (also known as RSR13) is a synthetic allosteric modifier of hemoglobin designed to reduce hemoglobin's affinity for oxygen.[1][2] This mechanism of action facilitates the release of oxygen from red blood cells into tissues, thereby increasing tissue oxygenation.[1][2] This property has been explored for therapeutic applications, particularly in sensitizing hypoxic tumors to radiation therapy.[1][2] Accurate and reliable methods to assess the pharmacodynamic effect of this compound on hemoglobin are crucial for preclinical and clinical research.
These application notes provide detailed protocols for key techniques to quantify the effect of this compound on hemoglobin's oxygen-binding affinity and its physiological consequences.
Mechanism of Action
This compound binds non-covalently to the central water cavity of the hemoglobin tetramer. This binding stabilizes the deoxyhemoglobin (T-state) conformation, leading to a rightward shift in the oxygen-hemoglobin dissociation curve.[3] This shift signifies a decrease in hemoglobin's oxygen affinity, resulting in a higher partial pressure of oxygen (pPO2) required to achieve 50% hemoglobin saturation (P50).[1] The ultimate physiological effect is an enhanced unloading of oxygen in peripheral tissues.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the assessment of this compound's effect on hemoglobin.
Table 1: In Vitro and In Vivo Effects of this compound on P50
| Parameter | Value | Conditions | Reference |
| Target P50 Increase | 10 mmHg | Clinical therapeutic goal | [1] |
| P50 Increase with 75 mg/kg this compound | Often ~10 mmHg | Clinical studies (30-60 min infusion) | [1] |
| P50 Increase with 100 mg/kg this compound | Consistently ~10 mmHg | Clinical studies | [1] |
| Mean P50 Increase (RSR13, 300 mg/kg) | 53% (range 36-76%) | In C3Hf/Sed mice, 20-40 min post-injection | [4] |
Table 2: this compound Concentration and In Vivo Tissue Oxygenation
| Parameter | Value | Conditions | Reference |
| E-RBC for 10 mmHg P50 Shift | ~483 µg/mL | Regression analysis from clinical studies | [1] |
| Mean E-RBC at 75 mg/kg Dose | 461.3 µg/mL | Clinical study | [1] |
| Mean E-RBC at 100 mg/kg Dose | 581.1 µg/mL | Clinical study | [1] |
| Increase in Tumor pO₂ | 8.4 to 43.4 mmHg | In RIF-1 tumors in C3H mice | [5] |
| Increase in Intracranial Tumor pO₂ | Max: 139.7 to 197.7 mmHg | In 9L intracranial tumors in rats (150 mg/kg dose) | [3] |
| Increase in Normal Brain Tissue pO₂ | Max: 103.0 to 135.9 mmHg | In rats (150 mg/kg dose) | [3] |
Experimental Protocols
Protocol 1: Determination of Oxygen-Hemoglobin Dissociation Curve and P50 using a Hemox Analyzer
This protocol describes the determination of the oxygen-hemoglobin dissociation curve and the P50 value of whole blood or a hemoglobin solution in the presence of this compound using a Hemox Analyzer.
Materials:
-
Hemox Analyzer (or equivalent instrument)
-
Whole blood collected in heparin or EDTA tubes
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Hemox buffer solution (pH 7.4)
-
Compressed air and nitrogen gas cylinders
-
Calibrated pipettes
-
Incubator or water bath (37°C)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable vehicle.
-
For each experimental condition, aliquot fresh whole blood into microcentrifuge tubes.
-
Add the desired concentration of this compound or vehicle control to the blood samples.
-
Incubate the samples at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for drug uptake and binding.
-
-
Hemox Analyzer Operation:
-
Calibrate the Hemox Analyzer according to the manufacturer's instructions.
-
Dilute 50 µL of the incubated whole blood sample with 5 mL of Hemox buffer solution in the instrument's cuvette.
-
Equilibrate the sample to 37°C within the instrument.
-
Oxygenate the sample with compressed air until 100% saturation is achieved.
-
Initiate the deoxygenation process by introducing nitrogen gas. The instrument will continuously measure the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (%SO₂).
-
The instrument's software will plot the oxygen-hemoglobin dissociation curve.
-
-
Data Analysis:
-
The P50 value, the pO₂ at which hemoglobin is 50% saturated, is automatically calculated by the Hemox Analyzer software.
-
Record the P50 values for the control and this compound-treated samples.
-
Calculate the shift in P50 (ΔP50) by subtracting the P50 of the control sample from the P50 of the this compound-treated sample.
-
Protocol 2: High-Throughput Spectrophotometric Oxygen Dissociation Assay
This protocol provides a high-throughput method to assess the effect of this compound on hemoglobin's oxygen affinity using a 96-well plate reader. This assay is based on the spectral shift of hemoglobin upon deoxygenation.
Materials:
-
96-well microplate reader with spectral capabilities and a gas vent
-
Purified human hemoglobin
-
This compound and vehicle control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas source
-
96-well, clear bottom microplates
Procedure:
-
Plate Preparation:
-
Prepare a working solution of purified hemoglobin in PBS.
-
In a 96-well plate, add different concentrations of this compound or vehicle control to triplicate wells.
-
Add the hemoglobin solution to each well to a final volume of 200 µL.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Spectrophotometric Measurement:
-
Place the microplate in the plate reader.
-
Initiate a continuous flow of nitrogen gas into the plate reader chamber to induce deoxygenation.
-
Record the full absorbance spectrum (e.g., 350-700 nm) of each well at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours.
-
-
Data Analysis:
-
The percentage of oxyhemoglobin at each time point can be calculated from the spectral data by analyzing the changes in the Soret band (around 415 nm for oxyhemoglobin) and Q-bands.
-
Plot the percentage of oxyhemoglobin as a function of time for each condition.
-
A rightward shift in the deoxygenation curve for this compound-treated samples compared to the control indicates a faster rate of deoxygenation and thus, a lower oxygen affinity.
-
Protocol 3: In Vivo Measurement of Tissue Oxygenation using EPR Oximetry
This protocol outlines the use of Electron Paramagnetic Resonance (EPR) oximetry to measure the effect of this compound on tissue partial pressure of oxygen (pO₂) in an animal model.
Materials:
-
EPR spectrometer
-
Oxygen-sensitive paramagnetic probe (e.g., Lithium Phthalocyanine - LiPc crystals)
-
Anesthetized animal model
-
This compound for injection
-
Intravenous catheter setup
Procedure:
-
Probe Implantation:
-
Surgically implant the oxygen-sensitive probe into the tissue of interest (e.g., tumor, muscle, brain) of the anesthetized animal.
-
Allow the animal to recover from the surgical procedure.
-
-
EPR Measurement:
-
Anesthetize the animal and place it in the EPR spectrometer.
-
Obtain a baseline measurement of the tissue pO₂ by recording the EPR signal from the implanted probe. The linewidth of the EPR signal is proportional to the local oxygen concentration.
-
Administer this compound intravenously at the desired dose.
-
Continuously or intermittently record the EPR signal over a period of time (e.g., 2 hours) to monitor the change in tissue pO₂.
-
-
Data Analysis:
-
Convert the EPR linewidth measurements to pO₂ values using a calibration curve.
-
Plot the tissue pO₂ as a function of time.
-
Determine the baseline pO₂, the maximum pO₂ achieved after this compound administration, and the time to reach the maximum pO₂.
-
Protocol 4: Quantification of this compound in Red Blood Cells by HPLC
This protocol provides a general framework for the quantification of this compound in red blood cells (E-RBC) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Whole blood samples
-
Centrifuge
-
Lysis buffer (e.g., hypotonic phosphate (B84403) buffer)
-
Organic solvent for extraction (e.g., acetonitrile (B52724), methanol)
-
This compound analytical standard
-
Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)
Procedure:
-
Sample Preparation:
-
Collect whole blood from subjects treated with this compound.
-
Centrifuge the blood sample to separate the plasma and red blood cells (RBCs).
-
Wash the RBC pellet with isotonic saline and centrifuge again.
-
Lyse a known volume of the RBC pellet with a lysis buffer to release the intracellular contents, including this compound.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile) and centrifuge to obtain a clear supernatant containing this compound.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase suitable for the separation of this compound.
-
Inject a known volume of the supernatant into the HPLC system.
-
Run the HPLC method with a suitable gradient to separate this compound from other components.
-
Detect the this compound peak using a UV detector at its maximum absorbance wavelength.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound analytical standard.
-
Plot the peak area of the standard injections against their concentrations to generate a calibration curve.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Express the final concentration as µg of this compound per mL of RBCs.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the administration of this compound to the desired physiological outcome.
References
- 1. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Increased oxygenation of intracranial tumors by efaproxyn (this compound), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oxygenation in vivo by allosteric inhibitors of hemoglobin saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Efaproxiral Delivery to Tumor Tissue: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Efaproxiral. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RSR13) is a synthetic, small-molecule, radiation-sensitizing agent.[1] Its primary mechanism of action is to allosterically bind to and stabilize deoxyhemoglobin. This action reduces hemoglobin's affinity for oxygen, leading to an increased release of oxygen into hypoxic tissues, such as those found in tumors.[2][3] By increasing tumor oxygenation, this compound aims to enhance the efficacy of radiation therapy, which is less effective in hypoxic environments.[3]
Q2: What is the intended route of administration for this compound in a research setting?
A2: In both preclinical and clinical studies, this compound has been administered intravenously (IV).[4] For research purposes, it is typically formulated as an injectable solution. Allos Therapeutics, the company that developed this compound, had a long-term agreement with Baxter Healthcare to formulate the drug into an injection for clinical trials.
Q3: Why is achieving a specific concentration of this compound in red blood cells important?
A3: The efficacy of this compound is directly related to its concentration within red blood cells (E-RBC). A target E-RBC of ≥483 μg/mL has been identified as necessary to achieve the desired pharmacodynamic effect, which is a 10 mmHg increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50). This shift in the oxygen-hemoglobin dissociation curve is what drives the increased oxygen release into tissues. Failure to reach this threshold concentration may result in a lack of therapeutic effect.
Q4: What were the main reasons for the discontinuation of this compound's clinical development?
A4: While initial clinical trials showed promise, particularly in patients with brain metastases from breast cancer, later Phase III trials did not consistently demonstrate a significant survival benefit across broader patient populations. The ENRICH-1 study, a Phase III trial in women with brain metastases from breast cancer, was stopped early for futility, as it was unlikely to meet its primary endpoint of improving overall survival. The decision to halt the trial was not related to safety concerns. The failure to show a clear and robust clinical benefit in these confirmatory trials was a primary reason for the discontinuation of its development.
Troubleshooting Guide
Issue 1: Inconsistent or Low this compound Concentration in Red Blood Cells (E-RBC) in Animal Models
Q: My in vivo experiments are showing variable and lower-than-expected E-RBCs, despite administering the calculated dose. What could be the cause and how can I troubleshoot this?
A: Achieving a consistent and target E-RBC is critical for the efficacy of this compound. Several factors can contribute to low or variable E-RBCs:
-
Infusion Rate: The rate of intravenous infusion can significantly impact the resulting plasma concentration and, consequently, the E-RBC. A slower infusion rate may lead to a greater area under the plasma concentration-time curve (AUC) and a longer distribution phase, which could enhance uptake by red blood cells.
-
Troubleshooting:
-
Standardize the infusion rate across all animals in your study.
-
Experiment with different infusion rates to determine the optimal rate for achieving the target E-RBC in your specific animal model. Slower infusions may be beneficial.
-
Consider using a syringe pump for precise control over the infusion rate.
-
-
-
Animal-to-Animal Variability: Physiological differences between individual animals, such as metabolic rate, hematocrit levels, and overall health, can affect drug distribution and uptake.
-
Troubleshooting:
-
Ensure that all animals in the study are of a similar age, weight, and health status.
-
Increase the number of animals per group to account for biological variability and improve the statistical power of your results.
-
-
-
Dosing Inaccuracies: Errors in dose calculation, preparation, or administration can lead to inconsistent E-RBCs.
-
Troubleshooting:
-
Double-check all dose calculations, paying close attention to the body weight of each animal.
-
Ensure the this compound solution is homogeneously mixed before administration.
-
Use precise techniques for intravenous administration to ensure the full dose is delivered.
-
-
Issue 2: Difficulty in Reliably Measuring Tumor Oxygenation Changes Post-Efaproxiral Administration
Q: I am using EPR oximetry to measure tumor pO2, but the results are inconsistent or do not show the expected increase after this compound administration. What are some common pitfalls?
A: Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for measuring tissue oxygenation, but it requires careful implementation to obtain reliable data.
-
Probe Placement and Stability: The location and stability of the oxygen-sensing probe (e.g., OxyChip) are crucial for accurate measurements.
-
Troubleshooting:
-
Ensure the probe is implanted in a viable, non-necrotic region of the tumor.
-
Allow sufficient time for the tissue to recover after probe implantation before starting measurements.
-
Immobilize the animal during measurements to prevent movement of the probe, which can distort the EPR signal.
-
-
-
Timing of Measurements: The pharmacodynamic effect of this compound is transient. In preclinical studies, the maximum increase in tumor pO2 was observed between 22 and 31 minutes after administration.
-
Troubleshooting:
-
Perform a time-course experiment to determine the peak pO2 increase in your specific tumor model.
-
Ensure your measurement window aligns with the expected time of maximum effect.
-
-
-
Supplemental Oxygen: The efficacy of this compound is dependent on the administration of supplemental oxygen to maximize arterial oxygen saturation.
-
Troubleshooting:
-
Administer supplemental oxygen to the animals during and after this compound infusion, as was done in clinical trials.
-
Monitor the animal's oxygen saturation to ensure it is maintained at a high level.
-
-
Issue 3: In Vitro Assays Do Not Show a Clear Effect of this compound on Hypoxia-Inducible Factor 1α (HIF-1α)
Q: I am conducting in vitro experiments to assess the impact of this compound on HIF-1α levels in cancer cells under hypoxic conditions, but I am not observing a consistent decrease in HIF-1α. What should I consider?
A: this compound's mechanism of action is indirect in the context of cellular HIF-1α levels; it increases oxygen supply in vivo. Therefore, designing an in vitro experiment to mimic this effect requires careful consideration.
-
Experimental Model: this compound's primary target is hemoglobin, which is not present in standard cell culture. Therefore, simply adding this compound to cultured cells will not replicate its in vivo mechanism of increasing oxygen delivery.
-
Troubleshooting:
-
The primary in vitro application of this compound would be to study its direct effects on cells, if any, or to use it as a control compound. To study the downstream effects of increased oxygenation on HIF-1α, you would need to modulate the oxygen levels in your cell culture system directly (e.g., by comparing hypoxic and normoxic conditions).
-
For a more complex in vitro model that better mimics the in vivo situation, consider co-culture systems that include red blood cells, or microfluidic devices that can simulate blood flow and oxygen exchange.
-
-
-
Induction and Detection of HIF-1α: The induction of HIF-1α under hypoxia and its subsequent detection can be challenging.
-
Troubleshooting:
-
Ensure your hypoxic conditions (e.g., 1% O2) are sufficient and consistent to induce HIF-1α expression.
-
Optimize your protein extraction and Western blotting protocols for HIF-1α, as it is a protein with a short half-life.
-
Consider using a positive control, such as cobalt chloride (CoCl2), to chemically induce HIF-1α and validate your detection method.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data for this compound
| Parameter | Value | Animal Model | Tumor Type | Source |
| Dose | 150 mg/kg | C3H Mice | RIF-1 | |
| Tumor pO2 Increase | 8.4 to 43.4 mmHg | C3H Mice | RIF-1 | |
| Time to Max pO2 Increase | 22-31 minutes | C3H Mice | RIF-1 | |
| Tumor Growth Delay (Carboplatin + this compound + O2) | 5.7 days | EMT6 Mice | Mammary Tumor | |
| Reduction in Hypoxic Fraction (this compound + O2) | From 24% to 9% | EMT6 Mice | Mammary Tumor |
Table 2: Clinical Data for this compound
| Parameter | Value | Study Population | Source |
| Dose | 75 or 100 mg/kg/day | Patients with brain metastases | |
| Target E-RBC | ≥483 μg/ml | Patients with brain metastases | |
| Target p50 Increase | 10 mmHg | Patients with brain metastases | |
| Mean E-RBC (100 mg/kg dose) | 581.1 μg/ml | All eligible patients | |
| Mean E-RBC (75 mg/kg dose) | 461.3 μg/ml | All eligible patients |
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Red Blood Cells (E-RBC) by HPLC
This protocol is based on the methods used in clinical trials to determine this compound concentrations.
-
Blood Collection: Collect whole blood samples from animals at the end of the this compound infusion.
-
Sample Preparation:
-
Separate red blood cells from plasma by centrifugation.
-
Lyse the red blood cells to release the intracellular contents.
-
Perform a protein precipitation step to remove interfering proteins.
-
-
HPLC Analysis:
-
Use a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
The mobile phase and column specifications should be optimized for the separation of this compound from endogenous components.
-
Use a UV detector for quantification, with the wavelength set to the absorbance maximum of this compound.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Express the final concentration as μg of this compound per mL of red blood cells.
-
Protocol 2: In Vitro Assessment of HIF-1α Protein Levels Under Hypoxia
This protocol provides a general method for assessing the effect of different oxygen concentrations on HIF-1α protein levels in cultured cancer cells.
-
Cell Culture: Plate cancer cells of interest in culture dishes and allow them to reach 70-80% confluency.
-
Induction of Hypoxia:
-
Place the culture dishes in a hypoxic chamber or incubator with a controlled oxygen concentration (e.g., 1% O2).
-
Incubate for a predetermined time (e.g., 4-6 hours) to induce HIF-1α expression.
-
For normoxic controls, maintain a parallel set of plates in a standard incubator (21% O2).
-
-
Protein Extraction:
-
At the end of the incubation period, quickly lyse the cells to prevent the degradation of HIF-1α.
-
Use a lysis buffer containing protease inhibitors.
-
-
Western Blotting:
-
Determine the total protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control, such as β-actin, to ensure equal protein loading between lanes.
-
-
Analysis:
-
Quantify the intensity of the HIF-1α bands and normalize them to the loading control.
-
Compare the levels of HIF-1α between normoxic and hypoxic conditions.
-
Visualizations
References
- 1. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Efaproxiral Solubility Issues In Vitro
Welcome to the technical support center for Efaproxiral. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin.[1][2] Its primary mechanism of action is to bind non-covalently to deoxyhemoglobin, stabilizing it in a low-oxygen-affinity state.[1][2] This action enhances the release of oxygen from red blood cells into tissues.[3] Consequently, this compound has been primarily investigated as a radiation-sensitizing agent in oncology, aiming to increase oxygen levels in hypoxic tumor tissues to make them more susceptible to radiation therapy.[2][4][5][6]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue stemming from its physicochemical properties. The primary causes include:
-
Low Aqueous Solubility: While the sodium salt of this compound is water-soluble, its solubility in complex biological media containing salts, proteins, and other components can be limited.
-
"Solvent Shock": this compound is often prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate.[7]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature preparation to a 37°C incubator) and the pH of the medium can influence the solubility of the compound.[7]
Q3: What does this compound precipitation look like in cell culture?
Precipitation can manifest in several ways:
-
Cloudiness or Haziness: The medium may lose its clarity and appear turbid.
-
Visible Particles: Fine particles may be seen floating in the medium or settled at the bottom of the culture vessel.
-
Crystalline Structures: Under microscopic examination, distinct crystalline or amorphous precipitates may be visible.
It is crucial to differentiate between compound precipitation and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in medium pH and the visible presence of microorganisms under a microscope.[8][9]
Q4: Are there any known direct effects of this compound on cancer cells in vitro, independent of its action on hemoglobin?
The majority of published research focuses on this compound's role as a hemoglobin modifier and its effects in the context of red blood cells to enhance tissue oxygenation. There is limited publicly available information detailing the direct cytotoxic or signaling effects of this compound on cancer cell lines in vitro, independent of its interaction with hemoglobin. Therefore, if you are designing experiments with cancer cell lines alone, it is crucial to include appropriate controls to determine any potential direct cellular effects at your concentrations of interest.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A precipitate forms immediately when the this compound stock solution is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to exceed its solubility limit and precipitate.[7] | 1. Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. 2. Slow, drop-wise addition: Add the stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion. 3. Intermediate dilution: Perform a serial dilution of the stock solution in pre-warmed medium. For example, create a 10x intermediate dilution from your stock before making the final 1x working solution. |
| High Final Concentration | The target concentration of this compound is above its solubility threshold in the specific cell culture medium. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test by creating a serial dilution of this compound in your specific cell culture medium and observing the highest concentration that remains clear. 2. Lower the working concentration: If possible, adjust your experimental design to use a lower final concentration of this compound. |
| Media Composition | Components in the media, such as salts or proteins in serum, can interact with this compound and reduce its solubility.[9][10] | 1. Test different media formulations: If feasible, try a different basal medium. 2. Reduce serum concentration: If using a serum-containing medium, test if reducing the serum percentage improves solubility. |
Issue 2: Delayed Precipitation After Incubation
Problem: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time at 37°C and the physiological pH of the cell culture medium, leading to the formation of less soluble degradation products. | 1. Perform a stability study: Determine the stability of this compound in your cell culture medium at 37°C over your experimental time course. This can be done by analyzing samples at different time points using HPLC. 2. Refresh the medium: For long-term experiments, consider replacing the this compound-containing medium at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration of the active compound. |
| pH Shift in Media | Cellular metabolism can cause a decrease in the pH of the culture medium over time, which may affect the solubility of this compound. | 1. Use buffered media: Ensure your cell culture medium contains a stable buffering system, such as HEPES, if not already present. 2. Monitor media pH: Regularly check the pH of your culture medium, especially in dense cultures. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[8][9] | 1. Ensure proper humidification: Maintain adequate humidity in the incubator. 2. Seal culture vessels: Use flasks with vented caps (B75204) or seal plates with breathable membranes to minimize evaporation. |
Data Presentation
Table 1: Solubility of this compound Sodium in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 39 | ≥ 107.33 | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| Water | ≥ 33.33 | ≥ 91.72 | Solubility data is for this compound Sodium. |
| Ethanol | 73 | 200.89 | - |
| Formulation 1 | ≥ 2.08 | ≥ 5.72 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Formulation 2 | ≥ 2.08 | ≥ 5.72 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Formulation 3 | ≥ 2.08 | ≥ 5.72 | 10% DMSO, 90% Corn Oil.[1] |
Note: "≥" indicates that the solubility is at least the stated value, but the saturation point was not determined. Data is for this compound Sodium (Molecular Weight: 363.38 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Sodium in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound Sodium in DMSO.
Materials:
-
This compound Sodium powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 36.34 mg of this compound Sodium powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol provides a step-by-step method for diluting the DMSO stock solution into cell culture medium to minimize precipitation. This example is for preparing 10 mL of a 100 µM final concentration.
Materials:
-
100 mM this compound Sodium in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer or pipette for gentle mixing
Procedure:
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound Sodium stock solution at room temperature.
-
Prepare Final Volume of Medium: In a sterile conical tube, add 10 mL of the pre-warmed complete cell culture medium.
-
Calculate Volume of Stock: To achieve a 100 µM final concentration from a 100 mM stock, a 1:1000 dilution is required. Therefore, you will need 10 µL of the stock solution for 10 mL of medium.
-
Slow Addition and Mixing: While gently swirling or vortexing the conical tube with the medium, slowly add the 10 µL of the 100 mM stock solution drop-by-drop. This gradual addition is critical to prevent solvent shock.
-
Homogenization: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Troubleshooting logic for this compound precipitation in cell culture.
Caption: Primary signaling pathway of this compound as a radiosensitizer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
Efaproxiral Radiosensitization Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Efaproxiral dosage for maximum radiosensitization in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiosensitizer?
A1: this compound is a synthetic small-molecule that acts as an allosteric modifier of hemoglobin.[1] It binds non-covalently to deoxyhemoglobin, stabilizing it in a low-oxygen-affinity state.[1] This shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen from red blood cells into tissues.[2] By increasing the partial pressure of oxygen (pO2) in hypoxic tumor microenvironments, this compound enhances the efficacy of radiation therapy, which is dependent on the presence of oxygen to generate cytotoxic free radicals.[3][4][5] Unlike many other radiosensitizers, this compound does not need to enter cancer cells to exert its effect.[1]
Q2: What is the optimal dosage of this compound for radiosensitization in preclinical models?
A2: The optimal dosage of this compound in preclinical models can vary depending on the animal model, tumor type, and experimental endpoint. However, studies in mice have demonstrated significant increases in tumor oxygenation and radiosensitization at doses ranging from 100 mg/kg to 150 mg/kg administered intravenously.[4] It is crucial to perform dose-escalation studies within your specific model to determine the optimal dose that maximizes tumor oxygenation while minimizing potential toxicity.
Q3: How is this compound administered in preclinical studies?
A3: For in vivo radiosensitization studies, this compound is typically administered intravenously (IV). The compound, often supplied as a lyophilized powder, requires reconstitution prior to injection. A detailed protocol for IV administration is provided in the "Experimental Protocols" section of this guide.
Q4: What is the target endpoint for assessing the pharmacodynamic effect of this compound?
A4: The primary pharmacodynamic endpoint for this compound is the increase in tumor oxygenation (pO2) or the concentration of this compound in red blood cells (E-RBC).[6] Clinical studies have identified a target E-RBC of ≥483 µg/mL as being associated with improved efficacy.[6] In preclinical settings, direct measurement of tumor pO2 using techniques like electron paramagnetic resonance (EPR) oximetry is a valuable method to quantify the drug's effect.[3][4]
Q5: Are there any known downstream signaling effects of this compound-induced reoxygenation?
A5: By alleviating tumor hypoxia, this compound is expected to influence hypoxia-regulated signaling pathways. The most notable of these is the hypoxia-inducible factor-1α (HIF-1α) pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolic adaptation. Reoxygenation of the tumor microenvironment by this compound would be expected to lead to the degradation of HIF-1α, thereby inhibiting these pro-survival pathways and increasing the tumor's sensitivity to radiation. A diagram illustrating this proposed signaling pathway is provided in the "Visualizations" section.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor oxygenation measurements between animals in the same dose group. | 1. Inconsistent timing of pO2 measurement relative to this compound administration.2. Individual animal physiological differences (e.g., respiration rate, anesthesia depth).3. Technical variability in the pO2 measurement technique. | 1. Standardize the time window for pO2 measurements post-injection (maximum pO2 increase is typically observed 22-60 minutes after IV administration).[3][4]2. Closely monitor and maintain consistent physiological parameters for all animals during the experiment.3. Ensure proper calibration and consistent placement of the oxygen probe. |
| Lower than expected increase in tumor pO2 after this compound administration. | 1. Suboptimal dosage for the specific tumor model.2. Issues with the formulation or administration of this compound.3. The tumor model may have a perfusion-limited hypoxia rather than a diffusion-limited hypoxia. | 1. Perform a dose-escalation study to determine the optimal this compound dose for your model.2. Verify the reconstitution protocol and ensure accurate intravenous injection.3. Characterize the nature of hypoxia in your tumor model. |
| Precipitation observed upon reconstitution of lyophilized this compound. | 1. Use of an inappropriate diluent.2. The concentration of the reconstituted solution is too high.3. The temperature of the diluent is too low. | 1. Refer to the recommended reconstitution protocol. Use sterile Water for Injection, USP.2. Prepare the solution at the recommended concentration.3. Ensure the diluent is at room temperature before reconstitution. |
| Adverse effects observed in animals after this compound administration (e.g., respiratory distress). | 1. Dose-related toxicity.2. Too rapid rate of intravenous injection. | 1. Consider reducing the dose or administering it in fractions.2. Administer the intravenous injection slowly over a recommended period (e.g., 15 minutes).[4] |
| Inconsistent E-RBC levels measured by HPLC. | 1. Incomplete lysis of red blood cells during sample preparation.2. Instability of this compound in the processed sample.3. Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency). | 1. Ensure complete cell lysis to release all intracellular this compound.2. Process and analyze samples promptly after collection.3. Follow standard HPLC troubleshooting procedures for the instrument. |
Quantitative Data Summary
Table 1: Preclinical Dose-Dependent Effect of this compound on Tumor Oxygenation
| Animal Model | Tumor Type | This compound Dose (IV) | Mean Increase in Tumor pO2 (mmHg) | Time to Maximum pO2 Increase (minutes) |
| C3H Mice | RIF-1 Fibrosarcoma | 100 mg/kg | 8.4 - 43.4 | 22 - 31 |
| Fisher 344 Rats | 9L Glioma | 150 mg/kg | ~40-60 (estimated from graphical data) | 53 - 60 |
Data synthesized from multiple preclinical studies.[3][4] Actual values may vary depending on experimental conditions.
Table 2: Clinical Dosage and Target Concentration of this compound
| Parameter | Value | Notes |
| Clinical Dose Range | 75 - 100 mg/kg | Administered intravenously.[6] |
| Target E-RBC | ≥483 µg/mL | Associated with improved survival and response rates.[6] |
| Mean E-RBC at 75 mg/kg | 461.3 µg/mL | [6] |
| Mean E-RBC at 100 mg/kg | 581.1 µg/mL | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Intravenous Administration in Preclinical Models
-
Materials:
-
Lyophilized this compound powder
-
Sterile Water for Injection, USP (room temperature)
-
Sterile, single-use syringes and needles
-
Alcohol wipes
-
Vortex mixer
-
-
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically wipe the rubber stopper of the this compound vial and the diluent vial with an alcohol wipe.
-
Using a sterile syringe, draw up the required volume of Sterile Water for Injection, USP, to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse, a final concentration of 10 mg/mL would require a 0.2 mL injection volume).
-
Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously. A vortex mixer on a low setting can be used for a few seconds if necessary.
-
Visually inspect the solution for complete dissolution and the absence of particulate matter. The reconstituted solution should be clear.
-
The reconstituted solution should be used immediately. Stability of the reconstituted solution for extended periods has not been extensively characterized in the public domain and should be determined empirically if immediate use is not possible.
-
Protocol 2: Measurement of this compound in Red Blood Cells (E-RBC) by HPLC
This is a generalized protocol based on described methodologies.[6] Specific parameters may need optimization.
-
Sample Collection and Preparation:
-
Collect whole blood samples from animals at a defined time point after this compound administration (e.g., at the end of infusion).
-
Separate red blood cells (RBCs) from plasma by centrifugation.
-
Wash the RBC pellet with phosphate-buffered saline (PBS).
-
Lyse the RBCs using a suitable lysis buffer or by freeze-thaw cycles to release intracellular this compound.
-
Precipitate proteins from the lysate (e.g., with acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Quantification: Use a standard curve prepared with known concentrations of this compound.
-
Mandatory Visualizations
Caption: this compound's mechanism of action to enhance radiosensitization.
Caption: Proposed effect of this compound on the HIF-1α signaling pathway.
Caption: General experimental workflow for this compound radiosensitization studies.
References
- 1. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased oxygenation of intracranial tumors by efaproxyn (this compound), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Efaproxiral Animal Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Efaproxiral in animal research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RSR13) is a synthetic, small-molecule, allosteric modifier of hemoglobin.[1] It works by binding to deoxygenated hemoglobin, stabilizing it in a low-oxygen-affinity state. This action facilitates the release of oxygen from red blood cells into the surrounding tissues, thereby increasing tissue oxygen partial pressure (pO2).[2][3] Its primary application in research has been as a radiation-sensitizing agent, as it can alleviate hypoxia in tumor microenvironments.[1]
Q2: What are the most common side effects observed with this compound in animal models?
A2: Based on preclinical toxicology studies, the most consistently reported side effects in animal models include mild ocular irritation, inflammation of the tongue, and findings in the thymus, urinary, and male reproductive systems in rats. Specific details are provided in the tables below.
Q3: Are there any known species-specific side effects of this compound?
A3: Yes, the available data indicates some species-specific findings. For instance, in repeat-dose intravenous toxicity studies, no adverse findings were observed in dogs, whereas in rats, potential targets included the thymus (in females), urinary system, and male reproductive system.[4] In ocular studies, while both dogs and rabbits showed mild, transient eye irritation, the nature of the tongue findings differed, with dogs exhibiting minimal granulomatous inflammation and rabbits showing a dose-dependent myofiber regeneration.
Q4: Have genotoxicity or carcinogenicity studies been conducted for this compound?
A4: According to an FDA summary, carcinogenicity studies were not conducted for an application of a related compound, lifitegrast, based on low systemic exposure after topical application and a lack of preneoplastic findings in in-vivo toxicity studies. While this compound has undergone a battery of genetic toxicity assays, specific results for these studies are not detailed in the readily available public documents. Researchers should consult the specific regulatory filings for detailed genotoxicity information.
Q5: What is the expected impact of this compound on cardiovascular and respiratory systems?
A5: this compound's primary pharmacodynamic effect is to increase oxygen delivery to tissues. While detailed safety pharmacology studies in animals are not publicly available, clinical trials in humans have identified hypoxemia (low blood oxygen saturation as measured by pulse oximetry, despite increased tissue oxygen delivery), hypotension, and dizziness as potential side effects. Therefore, monitoring cardiovascular and respiratory parameters in animal models is a critical consideration.
Troubleshooting Guides
Issue 1: Observation of Ocular Irritation (Blinking, Squinting, or Discharge)
-
Problem: Animals (especially rabbits or dogs in topical ocular studies) exhibit signs of eye irritation such as excessive blinking, squinting, redness, or discharge after administration of this compound.
-
Possible Cause: This is a known, albeit typically mild and transient, side effect of topically administered this compound.
-
Troubleshooting Steps:
-
Document Observations: Quantify the irritation using a standardized scoring system (e.g., Draize test components) at regular intervals post-administration. Note the onset, duration, and severity of the signs.
-
Ensure Proper Administration: Review the administration technique to ensure the volume is correct and the administration is performed gently to avoid mechanical injury.
-
Consider Anesthesia: For initial administrations where a pain response is possible, the use of a topical ocular anesthetic prior to dosing can be considered, as is standard practice in many eye irritation protocols.
-
Consult Veterinary Staff: If irritation is severe, persistent, or associated with corneal opacity, consult with the institutional veterinarian.
-
Management: For mild irritation, flushing the eye with a sterile saline solution may be considered. In cases of persistent inflammation, non-steroidal anti-inflammatory ophthalmic drops might be discussed with the veterinary staff.
-
Issue 2: Oral Cavity Abnormalities or Reduced Food Intake
-
Problem: Animals, particularly dogs or rabbits in long-term studies, show signs of oral discomfort, reluctance to eat, or upon examination, have visible changes to the tongue.
-
Possible Cause: Inflammation and myofiber regeneration of the tongue have been identified as potential target organ effects for this compound in dogs and rabbits. This may cause discomfort and affect food consumption.
-
Troubleshooting Steps:
-
Perform Oral Examination: Conduct regular, thorough examinations of the oral cavity and tongue. Document any signs of inflammation, swelling, lesions, or changes in color.
-
Monitor Food and Water Intake and Body Weight: A decrease in food intake is a sensitive indicator of oral discomfort. Monitor body weights regularly.
-
Provide Soft Food: If animals are reluctant to eat hard chow, provide a softened or wet mash to encourage eating and maintain caloric intake.
-
Histopathological Confirmation: At necropsy, ensure the tongue is collected and subjected to detailed histopathological examination to confirm and characterize the nature of the lesions (e.g., granulomatous inflammation, myofiber regeneration).
-
Dose-Response Evaluation: If the effect is observed at higher doses, consider including lower dose groups in subsequent studies to establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Issue 3: Unexpected Systemic Findings in Rats (Intravenous Studies)
-
Problem: In a repeat-dose intravenous study in rats, there are unexpected findings related to the thymus, urinary system, or male reproductive organs at necropsy.
-
Possible Cause: These have been identified as potential target organs of toxicity for intravenously administered this compound in rats.
-
Troubleshooting Steps:
-
Comprehensive Pathology: Ensure that a full panel of tissues, with special attention to the thymus, kidneys, urinary bladder, testes, epididymides, and prostate, is collected at necropsy.
-
Detailed Histopathology: These tissues should undergo rigorous histopathological evaluation by a qualified veterinary pathologist to characterize the specific changes.
-
Correlate with Clinical Pathology: Analyze clinical pathology data (hematology and clinical chemistry) for any corresponding changes. For example, urinary system findings might correlate with changes in BUN, creatinine, or urinalysis parameters.
-
Evaluate Dose-Dependency: Analyze the findings across dose groups to determine if they are dose-dependent. The reported NOAEL in a 13-week rat study was 10 mg/kg.
-
Assess Reversibility: If not already included in the study design, consider adding recovery groups to determine if the observed findings are reversible after cessation of treatment.
-
Data Presentation
Table 1: Summary of Ocular and Tongue Side Effects of this compound in Animal Models
| Species | Study Type | Route | Dosage/Concentration | Observed Side Effects | Notes |
| Rabbit | Repeat-Dose Ocular Toxicity (up to 39 weeks) | Topical Ocular | Up to 5% (3x/day) | Eyes: Transient blinking and squinting (mild irritation). | The No-Observed-Adverse-Effect-Level (NOAEL) for ocular findings was 5% (3x/day). |
| Tongue: Dose-dependent increase in incidence and severity of myofiber regeneration. | This finding was not present in recovery animals. | ||||
| Dog | Repeat-Dose Ocular Toxicity (up to 39 weeks) | Topical Ocular | Up to 5% (3x/day) | Eyes: Transient blinking and squinting (mild irritation). | The NOAEL for ocular findings was 5% (3x/day). |
| Tongue: Minimal granulomatous inflammation in high-dose animals. | The finding was still present in one recovery animal. |
Table 2: Summary of Systemic Side Effects of Intravenous this compound in Animal Models
| Species | Study Type | Duration | Dosage | Observed Side Effects | NOAEL |
| Rat | Repeat-Dose Toxicity | 13 weeks | Up to 30 mg/kg/day | Thymus: Potential target (females only).Urinary System: Potential target.Male Reproductive System: Potential target. | 10 mg/kg |
| Dog | Repeat-Dose Toxicity | 4 and 7 weeks | Up to 30 mg/kg/day | No adverse findings were observed. | Not applicable |
Experimental Protocols
Protocol 1: Ocular Irritation Assessment in Rabbits (Adapted for this compound)
-
Animal Model: Healthy, adult New Zealand White rabbits, free of pre-existing ocular defects.
-
Acclimation: Animals are acclimated for a minimum of 5 days before the study begins.
-
Dose Formulation: this compound is formulated in a sterile vehicle appropriate for ocular administration. The concentration (e.g., up to 5%) is verified before use.
-
Administration:
-
A single 0.1 mL dose of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for approximately one second to prevent loss of the substance.
-
For repeat-dose studies, administration is performed as specified by the study design (e.g., three times per day).
-
-
Observation and Scoring:
-
Eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation, and then daily as required.
-
Observations include grading of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) using a standardized scoring system (e.g., Draize scale).
-
Any discharge or other signs of irritation (e.g., blinking, squinting) are also recorded.
-
-
Data Analysis: Mean scores for each observation point are calculated to classify the irritation potential.
Protocol 2: Repeat-Dose Intravenous Toxicity Study in Rats (Adapted for this compound)
-
Animal Model: Young adult Sprague-Dawley rats.
-
Acclimation: Animals are acclimated for at least one week.
-
Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, low-, mid-, and high-dose this compound) and recovery groups if applicable.
-
Dose Formulation: this compound is dissolved in a suitable sterile vehicle for intravenous injection. Dose concentrations are confirmed.
-
Administration:
-
The test substance is administered daily via intravenous injection (e.g., into the tail vein) for the duration of the study (e.g., 13 weeks).
-
The dose volume is calculated based on the most recent body weight measurement.
-
-
In-Life Monitoring:
-
Mortality and Clinical Signs: Checked twice daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-test and termination) for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the treatment or recovery period, animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved in formalin for histopathological examination, with special attention to the thymus, kidneys, urinary bladder, and male reproductive organs.
-
Visualizations
References
- 1. iivs.org [iivs.org]
- 2. criver.com [criver.com]
- 3. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening models for acute eye irritation & skin sentization | PPTX [slideshare.net]
Troubleshooting inconsistent results with RSR13 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RSR13 (Efaproxiral) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RSR13?
A1: RSR13 is a synthetic allosteric modifier of hemoglobin. It binds to hemoglobin and stabilizes the deoxyhemoglobin state, which reduces hemoglobin's affinity for oxygen. This leads to an enhanced release of oxygen from red blood cells into tissues, particularly in hypoxic environments. It is important to note that RSR13 does not have a direct cytotoxic or radiosensitizing effect on cells in vitro.[1][2] Its efficacy as a radiosensitizer is due to its ability to increase tumor oxygenation, making cancer cells more susceptible to radiation therapy.[1][2]
Q2: How should RSR13 be stored and handled?
A2: RSR13 sodium salt powder can be stored for up to 3 years at -20°C. For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used, with a solubility of up to 73 mg/mL (200.89 mM). To maintain stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. In solvent, RSR13 is stable for 1 year at -80°C and for 1 month at -20°C.[3] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.
Q3: I am not observing any effect of RSR13 in my in vitro cell culture experiment. Is there something wrong with the compound?
A3: It is expected that RSR13 will have no direct effect on the viability or radiation response of cells in a standard in vitro cell culture under either aerobic or hypoxic conditions. The compound's mechanism of action is dependent on its interaction with hemoglobin, which is absent in typical cell monocultures. Therefore, the lack of a direct cellular effect does not indicate a problem with the compound itself.
Q4: What are the typical dosages of RSR13 used in in vivo experiments?
A4: Dosages of RSR13 in preclinical and clinical studies have varied. In animal models, doses ranging from 100 mg/kg to 300 mg/kg have been used. For instance, in rats, doses of 150 mg/kg and 300 mg/kg have been shown to dose-dependently increase brain tissue pO2. In clinical trials, doses up to 100 mg/kg have been administered intravenously. The optimal dose can depend on the animal model, tumor type, and the specific research question.
Q5: Are there any known side effects or toxicities associated with RSR13?
A5: In clinical trials, RSR13 has been generally well-tolerated. Some reported adverse events include nausea, vomiting, headache, hypoxemia (low oxygen saturation), hypotension, and infusion-related symptoms. Most instances of hypoxemia were asymptomatic and managed with supplemental oxygen.
Troubleshooting Guide
Inconsistent In Vivo Results
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor oxygenation (pO2) measurements. | Inconsistent RSR13 dose administration: Inaccurate dosing can lead to variable pharmacodynamic effects. | Ensure accurate and consistent dosing based on animal weight. Prepare fresh dilutions of RSR13 for each experiment to avoid degradation. |
| Timing of pO2 measurement: The peak effect of RSR13 on tissue oxygenation is time-dependent. | Conduct a pilot study to determine the optimal time window for pO2 measurement post-RSR13 administration in your specific model. Published studies suggest a peak effect around 30-40 minutes after administration. | |
| Anesthesia effects: Anesthetics can influence physiological parameters, including blood pressure and respiration, which can affect tissue oxygenation. | Use a consistent anesthesia protocol for all animals. Monitor vital signs throughout the experiment. | |
| Lack of significant radiosensitization effect. | Suboptimal RSR13 dose: The radiosensitizing effect of RSR13 is dose-dependent. | Perform a dose-escalation study to identify the most effective dose of RSR13 in your tumor model. |
| Timing of irradiation: The timing of radiation delivery relative to RSR13 administration is critical for maximizing the radiosensitizing effect. | Irradiate the tumor when the tissue pO2 is at its peak. This typically occurs within an hour of RSR13 administration. | |
| Tumor model characteristics: The degree of hypoxia can vary significantly between different tumor models, which will influence the magnitude of the RSR13 effect. | Characterize the baseline hypoxia of your tumor model. RSR13 is expected to have a more pronounced effect in tumors with significant hypoxia. | |
| Unexpected animal toxicity or adverse events. | High dose of RSR13: Higher doses may lead to increased side effects. | If toxicity is observed, consider reducing the dose of RSR13. |
| Interaction with other agents: The combination of RSR13 with other therapeutic agents could lead to unforeseen toxicities. | When testing RSR13 in combination with other drugs, conduct a preliminary toxicity study. |
Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Solution |
| No effect on cell viability or radiosensitivity in cell culture. | Absence of hemoglobin: RSR13's mechanism of action is dependent on its interaction with hemoglobin. | This is the expected result. To study the effects of RSR13 in an in vitro setting, a co-culture system with red blood cells would be necessary, though this is a complex and non-standard assay. The primary value of RSR13 is in in vivo models where the circulatory system is present. |
| Inconsistent results in hypoxia-related cellular assays (not directly testing RSR13). | Inaccurate control of oxygen levels: The percentage of oxygen in a hypoxia chamber may not accurately reflect the partial pressure of oxygen (pO2) experienced by the cells due to variations in atmospheric pressure. | Calibrate hypoxia chambers regularly and consider using a system that controls for the partial pressure of oxygen (e.g., in mmHg) rather than just the percentage. |
| Oxygen diffusion limitations in culture medium: A significant oxygen gradient can exist between the surface of the cell culture medium and the cell layer at the bottom of the dish. | Use a minimal volume of medium to reduce the diffusion distance for oxygen. Consider using specialized plates with oxygen sensors at the bottom to accurately measure pericellular oxygen levels. | |
| Pre-equilibration of medium: Freshly added medium contains dissolved oxygen that can take time to equilibrate to the hypoxic environment. | Pre-equilibrate the culture medium in the hypoxic chamber for several hours before adding it to the cells. |
Quantitative Data Summary
Table 1: Effect of RSR13 on Brain Tissue Oxygenation in Rats
| RSR13 Dose | Peak Increase in Brain pO2 (mm Hg) |
| 150 mg/kg | 8.8 ± 1.2 |
| 300 mg/kg | 13.0 ± 3.0 |
Data from a study in anesthetized rats, where brain pO2 was measured using in vivo EPR.
Table 2: Effect of RSR13 on Hemoglobin-Oxygen Affinity and Myocardial Recovery in Dogs
| Treatment Group | Change in P50 | Recovery of Segment Shortening (% of baseline) |
| Vehicle | - | 2 ± 16 |
| Low-Dose RSR13 (100 mg/kg bolus) | - | 10 ± 18 |
| High-Dose RSR13 (150 mg/kg bolus) | +40 ± 4% | 47 ± 9 |
P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. An increase in P50 indicates a rightward shift in the oxygen-hemoglobin dissociation curve and lower oxygen affinity. Data from a study on stunned myocardium in anesthetized dogs.
Experimental Protocols
Protocol 1: In Vivo Radiosensitization Study in a Murine Tumor Model
-
Animal Model: Utilize an appropriate tumor model known to exhibit hypoxia (e.g., xenografts of human cancer cell lines in immunodeficient mice).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically according to standard procedures. Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize animals into treatment groups (e.g., vehicle control, radiation alone, RSR13 alone, RSR13 + radiation).
-
RSR13 Preparation and Administration:
-
Prepare a stock solution of RSR13 in an appropriate vehicle (e.g., saline).
-
Administer RSR13 via intravenous or intraperitoneal injection at the desired dose (e.g., 150 mg/kg).
-
-
Irradiation:
-
At the time of peak tumor oxygenation following RSR13 administration (determine this in a pilot study, typically 30-60 minutes), irradiate the tumors with a single or fractionated dose of radiation.
-
Shield the rest of the animal's body to minimize systemic radiation exposure.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
Continue monitoring until tumors reach a predetermined endpoint size.
-
Analyze the data to determine tumor growth delay.
-
Visualizations
Caption: RSR13 binds to deoxyhemoglobin, promoting oxygen release and increasing tissue oxygenation.
Caption: Workflow for an in vivo radiosensitization experiment with RSR13.
Caption: A logical diagram for troubleshooting inconsistent results in RSR13 experiments.
References
- 1. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSR13, a synthetic allosteric modifier of hemoglobin, as an adjunct to radiotherapy: preliminary studies with EMT6 cells and tumors and normal tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
How to mitigate off-target effects of Efaproxiral
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Efaproxiral during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] It binds non-covalently to hemoglobin, stabilizing the deoxyhemoglobin conformation and thereby reducing its affinity for oxygen.[1][3] This leads to enhanced oxygen release from red blood cells into tissues, which is its intended on-target effect, particularly to sensitize hypoxic tumor cells to radiation therapy.[2][4][5][6]
Q2: Are there known molecular off-targets for this compound?
A2: Currently, public domain literature does not extensively document specific molecular off-targets for this compound. Its known clinical side effects, such as hypoxemia and associated symptoms like dizziness, are generally considered to be extensions of its primary pharmacological effect on oxygen delivery.[7] However, as with any small molecule, the potential for off-target binding exists and should be proactively investigated in a research setting to ensure data integrity.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Potential off-target effects of any small molecule inhibitor can manifest in several ways. Key indicators to watch for include:
-
Phenotype inconsistency: Observing a cellular phenotype that is inconsistent with the known function of hemoglobin's oxygen delivery in your specific in vitro model.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the proposed on-target pathway is manipulated using genetic methods like CRISPR/Cas9 or siRNA.[8]
-
Variable results across cell lines: The observed effects differ significantly between cell lines, which could be due to varying expression levels of an unknown off-target protein.[8]
-
Unexplained cytotoxicity: Significant cell death occurs at concentrations where the on-target effect is not expected to be cytotoxic.
Q4: What general strategies can I employ to minimize off-target effects from the start?
A4: To proactively minimize the risk of off-target effects confounding your experimental results, consider the following strategies:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect in your model system.[8]
-
Use of control compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[8]
-
Orthogonal validation: Whenever possible, confirm your findings using non-pharmacological methods, such as genetic manipulation of the intended pathway.[9]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular effect that cannot be readily explained by altered oxygen delivery, such as a change in a specific signaling pathway or gene expression profile.
-
Possible Cause: this compound may be interacting with an unintended protein target in your cellular model.
-
Troubleshooting Workflow:
-
Confirm On-Target Engagement: First, verify that this compound is interacting with its intended target, hemoglobin, if relevant to your in vitro system. For intracellular targets, a Cellular Thermal Shift Assay (CETSA) can be a powerful tool to confirm direct binding.[10][11]
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the putative off-target protein. If the phenotype disappears, it strongly suggests an off-target interaction.[8][9]
-
Proteome-Wide Profiling: Employ unbiased chemical proteomics approaches to identify all potential binding partners of this compound within the cell.[12][13][14]
-
Diagram: Troubleshooting Unexpected Phenotypes
Caption: A logical workflow for investigating unexpected cellular phenotypes.
Issue 2: Inconsistent Results Between Different Batches of this compound
You notice variability in your experimental outcomes when using different lots of the compound.
-
Possible Cause: Inconsistent purity or the presence of impurities in different batches of this compound.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Always obtain a Certificate of Analysis (CoA) for each batch of this compound. If possible, independently verify the purity and identity using techniques like HPLC-MS and NMR.
-
Dose-Response Comparison: Perform a dose-response curve for each new batch to ensure it has similar potency to previous batches.
-
Contact Supplier: If significant discrepancies are found, contact the supplier for a replacement or further analysis.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound's binding to a target protein within intact cells.[10][15] The principle is that a protein bound to a ligand (this compound) will be more stable and thus less prone to denaturation and aggregation upon heating.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Diagram: CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol 2: Affinity-Based Chemical Proteomics for Off-Target Identification
This protocol aims to identify the binding partners of this compound in an unbiased, proteome-wide manner.[12] It requires a modified version of this compound that can be immobilized on a solid support.
Materials:
-
Immobilized this compound (e.g., conjugated to beads)
-
Control beads (without this compound)
-
Cell lysate
-
Wash buffers of increasing stringency
-
Elution buffer
-
Equipment for protein digestion (trypsin) and LC-MS/MS analysis
Procedure:
-
Lysate Incubation: Incubate the cell lysate with the immobilized this compound beads and the control beads. A competition experiment, where free this compound is added to the lysate before incubation with the beads, should also be included.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads and the competition experiment. Proteins that are specifically enriched on the this compound beads and competed off by the free drug are considered high-confidence off-target candidates.
Data Presentation
Table 1: Hypothetical Off-Target Profiling Data for this compound
The following table is a hypothetical example of how to present data from an off-target profiling experiment, such as a broad kinase screen. This data is for illustrative purposes only and does not represent known off-targets of this compound.
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Notes |
| Hemoglobin | [Value] | 1x | Intended On-Target |
| Off-Target Kinase 1 | 1,500 | >100x | Low-affinity interaction, likely not relevant. |
| Off-Target Kinase 2 | 8,700 | >500x | Very weak interaction. |
| Off-Target Protein X | 520 | >50x | Further validation may be needed. |
| Off-Target Protein Y | >10,000 | >1000x | No significant interaction observed. |
This table should be populated with actual experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efaproxiral Solution Stability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on maintaining the stability of Efaproxiral in solution. The following information is intended to help you troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound in its solid form and in solution should be stored under specific conditions. Adherence to these guidelines will help minimize degradation and ensure the integrity of your experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month |
2. In which solvents is this compound soluble and what are the recommended stock solution conditions?
This compound sodium is soluble in both DMSO and water.[1]
Table 2: Solubility and Stock Solution Preparation for this compound Sodium
| Solvent | Concentration | Stock Solution Storage |
| DMSO | ≥ 39 mg/mL (107.33 mM) | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
| Water | ≥ 33.33 mg/mL (91.72 mM) | Use freshly prepared or store at -80°C for up to 6 months. Filter sterilize before use.[1] |
Note: It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[1]
3. What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of pharmaceutical compounds like this compound in solution. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3][4]
-
pH: The stability of a compound can be highly dependent on the pH of the solution, with acidic or basic conditions often catalyzing hydrolysis or other degradation reactions.[2][3]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[3][4]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[2][3]
-
Moisture: For solid forms, moisture can promote degradation. In solution, water can act as a reactant in hydrolysis.[3]
4. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the amide bond and oxidation of the aniline (B41778) moiety. It is crucial for researchers to perform their own stability studies to identify potential degradants in their specific experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
Problem 1: Precipitate formation in the this compound solution upon storage.
-
Possible Cause 1: Exceeded solubility limit. The concentration of this compound may be too high for the chosen solvent or storage temperature.
-
Solution: Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the stock solution or storing it at room temperature for immediate use if stability allows. Always ensure the storage temperature is appropriate for the solvent used (e.g., do not freeze aqueous solutions unless cryoprotectants are used).
-
-
Possible Cause 2: Change in pH. The pH of the solution may have shifted, causing the compound to be less soluble.
-
Solution: Measure the pH of the solution. If it has changed, you may need to use a buffered solvent system to maintain a stable pH.
-
-
Possible Cause 3: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to identify the components. If degradation is confirmed, review the storage conditions (temperature, light exposure) and consider preparing fresh solutions more frequently.
-
Problem 2: Loss of biological activity or inconsistent experimental results.
-
Possible Cause 1: Chemical degradation of this compound. The compound may have degraded over time due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from solid this compound. Always store stock solutions at the recommended temperature and protect them from light. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles.[1]
-
-
Possible Cause 2: Incompatibility with other solution components. this compound may be reacting with other components in your experimental medium.
-
Solution: Review the composition of your experimental medium. If it contains potentially reactive species, consider preparing the final working solution immediately before use. Perform compatibility studies if you suspect an interaction.
-
-
Possible Cause 3: Adsorption to container surfaces. this compound may adsorb to the surface of plastic or glass containers, reducing its effective concentration.
-
Solution: Consider using low-adsorption microplates or tubes. You can also include a small amount of a non-ionic surfactant, like Tween-20, in your buffer to reduce non-specific binding, but ensure it does not interfere with your assay.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate amount of a strong acid (e.g., 0.1 M HCl) to an aliquot of the stock solution. Heat the mixture if necessary (e.g., 60°C for 24 hours).
-
Base Hydrolysis: Add an appropriate amount of a strong base (e.g., 0.1 M NaOH) to an aliquot of the stock solution. Keep at room temperature or heat gently.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures (e.g., 70°C) for an extended period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
-
Column and Mobile Phase Selection: Start with a common reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent drug from any potential degradation products, which may have different polarities.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of this compound and its degradation products.
-
Method Validation: Validate the method according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
Technical Support Center: Efaproxiral and Radiation Co-treatment Protocols
Welcome to the technical support center for the refinement of protocols involving Efaproxiral and radiation co-treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
A1: this compound is a synthetic, small-molecule that acts as an allosteric modifier of hemoglobin.[1][2] It binds to deoxyhemoglobin, stabilizing it in a low-oxygen-affinity state.[1] This action enhances the release of oxygen from red blood cells into tissues, thereby reducing hypoxia in the tumor microenvironment.[1][2] Since the cytotoxic effects of radiation are more potent in the presence of oxygen, this increased tumor oxygenation leads to greater sensitivity of cancer cells to radiation therapy.
Q2: What is the optimal timing for this compound administration relative to radiation exposure in preclinical models?
A2: Based on clinical trial protocols, this compound is typically administered immediately prior to radiation therapy. For in vitro and in vivo experiments, it is recommended to introduce this compound shortly before irradiation to ensure maximum effect on tumor oxygenation at the time of radiation delivery. The specific pre-incubation time for in vitro studies may require optimization but is generally in the range of 1 to 4 hours.
Q3: Is supplemental oxygen necessary when using this compound in animal studies?
A3: Yes, in many clinical trials, patients receiving this compound were also given supplemental oxygen. This is to maximize the oxygen saturation of hemoglobin, which in turn allows this compound to be more effective at increasing oxygen offloading into the tumor tissue. Therefore, it is highly recommended to co-administer supplemental oxygen in animal models to mimic the clinical setting and potentially enhance the radiosensitizing effect.
Q4: What are the known adverse effects of this compound, and how can they be monitored in a preclinical setting?
A4: The most common treatment-related adverse event observed in clinical trials is hypoxemia (low blood oxygen levels), which is a direct result of this compound's mechanism of action. Other reported side effects include nausea, headache, and hypotension. In animal studies, it is crucial to monitor for signs of respiratory distress. Pulse oximetry can be used to monitor blood oxygen saturation in real-time.
Q5: Which cancer cell lines are most suitable for studying the effects of this compound and radiation?
A5: Cell lines derived from tumors known to have significant hypoxic regions are ideal candidates. These include, but are not limited to, breast cancer, non-small cell lung cancer, and glioblastoma cell lines. It is also beneficial to use cell lines where the degree of hypoxia under standard culture conditions can be experimentally manipulated and verified.
Troubleshooting Guides
Problem 1: Inconsistent or no significant radiosensitization observed with this compound in vitro.
-
Question: My in vitro experiments (e.g., clonogenic survival assay) are showing variable or no significant difference in cell survival between the radiation-only group and the this compound plus radiation group. What could be the cause?
-
Answer:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Inappropriate Timing: The pre-incubation time with this compound before irradiation might not be optimal. Test a time-course (e.g., 1, 2, 4, and 6 hours) to determine the ideal window for maximum effect.
-
Cell Culture Conditions: Standard 2D cell cultures are often well-oxygenated, which may mask the effects of a hypoxia-activated radiosensitizer. Consider using a hypoxia chamber or 3D culture models (spheroids) to better mimic the tumor microenvironment.
-
Cell Line Choice: The chosen cell line may not exhibit significant hypoxia-related radioresistance, or it may have other dominant resistance mechanisms.
-
Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 2: High toxicity or animal mortality in in vivo experiments.
-
Question: I am observing unexpected toxicity or mortality in my animal models treated with this compound and radiation. How can I troubleshoot this?
-
Answer:
-
Monitor for Hypoxemia: As this compound's primary effect is to reduce hemoglobin's affinity for oxygen, it can lead to systemic hypoxemia. Monitor animals closely for any signs of respiratory distress, and consider using pulse oximetry. Reducing the dose of this compound or the duration of supplemental oxygen may be necessary.
-
Dose and Schedule: The dose of this compound or the radiation dose may be too high for the specific animal model. Perform a toxicity study with this compound alone and in combination with radiation to establish a maximum tolerated dose (MTD).
-
Animal Strain and Health: The health and strain of the animals can influence their tolerance to treatment. Ensure that all animals are healthy and free from underlying conditions before starting the experiment.
-
Hydration and Nutrition: Dehydration and malnutrition can exacerbate treatment-related toxicity. Provide supportive care, including hydration and nutritional supplements, as needed.
-
Problem 3: Difficulty in achieving target this compound concentration in blood.
-
Question: Pharmacokinetic analysis shows that I am not reaching the target this compound red blood cell (E-RBC) concentration of ≥483 µg/ml in my animal models. What could be the issue?
-
Answer:
-
Route of Administration: The route of administration can significantly impact bioavailability. Intravenous administration is often used in clinical settings to ensure direct entry into the bloodstream. If using other routes, such as intraperitoneal injection, absorption may be variable.
-
Formulation and Solubility: this compound may have solubility issues. Ensure that the drug is fully dissolved in a suitable vehicle before administration.
-
Metabolism and Clearance: The animal model may have a faster metabolism and clearance rate for this compound than anticipated. Consider adjusting the dose or dosing schedule.
-
Blood Sampling Time: Ensure that blood samples are collected at the appropriate time points to capture the peak concentration (Cmax).
-
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound and Whole-Brain Radiation Therapy (WBRT)
| Patient Population | Treatment Arm | Median Survival Time (Months) | Reference |
| REACH Study (All Patients) | WBRT + O₂ | 4.5 | |
| WBRT + O₂ + this compound | 5.3 | ||
| REACH Study (NSCLC & Breast Cancer Subgroup) | WBRT + O₂ | 5.6 | |
| WBRT + O₂ + this compound | 6.5 | ||
| ENRICH Study (Breast Cancer with Brain Metastases) | WBRT + O₂ | Not specified | |
| WBRT + O₂ + this compound | No significant difference in overall survival |
Table 2: Preclinical In Vivo Efficacy of this compound and Radiation
| Tumor Model | Treatment | Outcome Measure | Result | Reference |
| EMT6 Murine Breast Carcinoma | Carboplatin | Tumor Growth Delay | 3.3 days | |
| Carboplatin + O₂ | Tumor Growth Delay | 3.6 days | ||
| Carboplatin + this compound + O₂ | Tumor Growth Delay | 5.7 days | ||
| FSaII Fibrosarcoma | Radiation Alone | Tumor Growth Delay | Not specified | |
| Radiation + this compound | Increased Radiation Response | Significant |
Experimental Protocols
1. In Vitro Clonogenic Survival Assay
-
Objective: To determine the long-term survival of cancer cells after co-treatment with this compound and ionizing radiation.
-
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-150 colonies per well for the untreated control. The seeding density will need to be increased for higher radiation doses to account for expected cell killing.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for 1-4 hours under standard or hypoxic conditions.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh drug-free medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with 10% buffered formalin and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. In Vivo Tumor Growth Delay Assay
-
Objective: To evaluate the efficacy of this compound and radiation co-treatment in delaying the growth of tumors in an animal model.
-
Methodology:
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize animals into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug and Radiation Administration: Administer this compound (e.g., via intravenous injection) shortly before localized tumor irradiation. Administer supplemental oxygen to the animals during this period.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Analysis: Calculate the time it takes for tumors in each group to reach the endpoint size. The tumor growth delay is the difference in the median time to reach the endpoint size between the treated and control groups.
-
Mandatory Visualizations
Caption: Workflow for the in vitro clonogenic survival assay.
Caption: Mechanism of this compound-mediated radiosensitization.
Caption: Intersection of this compound and radiation signaling.
References
Technical Support Center: Overcoming Resistance to Efaproxiral-Mediated Radiosensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected resistance to Efaproxiral in their cancer cell experiments. Given that this compound's primary mechanism is to increase tumor oxygenation, this guide focuses on intrinsic and adaptive mechanisms of radioresistance within cancer cells that can persist even in an oxygenated environment.
Troubleshooting Guide: Lack of Expected Radiosensitization with this compound
This guide addresses the common issue of observing minimal or no enhancement of radiation-induced cell death despite treatment with this compound. The underlying assumption is that this compound is successfully increasing oxygen delivery to the tumor cells.
| Observed Problem | Potential Cause | Suggested Action |
| No significant difference in cell survival between irradiated cells with and without this compound treatment in a clonogenic assay. | Enhanced DNA Damage Repair (DDR): The cancer cells may possess highly efficient DNA repair mechanisms that rapidly resolve radiation-induced DNA double-strand breaks (DSBs), negating the sensitizing effect of oxygen. Key pathways include Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). | 1. Assess DNA Repair Capacity: Perform a γ-H2AX foci kinetics assay to quantify the formation and resolution of DSBs over time. Cells with rapid foci clearance are likely proficient in DNA repair. 2. Inhibit Key DDR Proteins: Co-treat cells with inhibitors of key DNA repair proteins such as PARP (for HR-deficient tumors), DNA-PKcs (for NHEJ), or ATM. Assess for synergistic effects with radiation. |
| Cells treated with this compound and radiation continue to proliferate. | Aberrant Cell Cycle Checkpoint Control: Cancer cells may have dysfunctional G1/S checkpoints (often due to p53 mutations) and rely heavily on the G2/M checkpoint to arrest and repair DNA damage before entering mitosis. This allows them to survive radiation treatment. | 1. Analyze Cell Cycle Distribution: Use flow cytometry to determine the cell cycle profile of irradiated cells. A significant G2/M arrest is indicative of a functional G2/M checkpoint. 2. Abrogate the G2/M Checkpoint: Treat cells with inhibitors of checkpoint kinases such as CHK1 or WEE1 in combination with radiation. This can force cells with unrepaired DNA into mitosis, leading to mitotic catastrophe and cell death. |
| Initial response to this compound and radiation is observed, but resistance emerges over time. | Upregulation of Pro-Survival Signaling: Radiation can induce the activation of pro-survival pathways, such as the PI3K/Akt pathway, which can counteract the cytotoxic effects of the treatment. | 1. Profile Key Signaling Pathways: Use Western blotting or other proteomic techniques to assess the activation status of pro-survival proteins (e.g., phosphorylated Akt, ERK) in response to treatment. 2. Combine with Targeted Inhibitors: If a specific pro-survival pathway is activated, consider co-treatment with a targeted inhibitor (e.g., a PI3K inhibitor) to block this adaptive resistance mechanism. |
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound are not showing radiosensitization. Is the drug not working?
A1: this compound's primary function is to increase oxygen release from hemoglobin, a process that is most relevant in an in vivo setting with a vascularized tumor. In standard in vitro cell culture, cells are typically well-oxygenated, and thus the effect of this compound will be minimal to none. To mimic a hypoxic tumor microenvironment in vitro, consider using a hypoxia chamber or hypoxia-mimetic agents. However, if you are working in an in vivo model and still not observing the expected radiosensitization, the troubleshooting guide above can help you investigate potential cellular radioresistance mechanisms.
Q2: What is the difference between hypoxia-dependent and hypoxia-independent radioresistance?
A2: Hypoxia-dependent radioresistance is primarily due to the "oxygen fixation hypothesis," where the absence of molecular oxygen prevents the "fixing" of radiation-induced DNA damage, making it more easily repairable. This compound is designed to counteract this. Hypoxia-independent radioresistance refers to intrinsic characteristics of the cancer cells that allow them to survive radiation even in the presence of oxygen. These mechanisms include enhanced DNA damage repair, altered cell cycle control, and activation of pro-survival signaling pathways.
Q3: How can I determine if my cancer cells have a deficient G1/S checkpoint?
A3: A common reason for a deficient G1/S checkpoint is a mutation in the TP53 gene. You can sequence the TP53 gene in your cell line of interest. Functionally, you can assess the G1/S checkpoint by irradiating synchronized cells in the G1 phase and then monitoring their progression into the S phase using flow cytometry with BrdU labeling.[1][2] Cells with a deficient G1/S checkpoint will enter the S phase despite the DNA damage.
Q4: Are there any known synergistic partners for this compound and radiation?
A4: While clinical development of this compound was discontinued, the principle of combining tumor oxygenation with other therapies to overcome radioresistance is sound. Based on the mechanisms of radioresistance, promising synergistic partners would include inhibitors of the DNA damage response (e.g., PARP inhibitors, DNA-PK inhibitors) and inhibitors of cell cycle checkpoints (e.g., CHK1 or WEE1 inhibitors).[3][4][5] These agents target the very pathways that can cause resistance to radiation even in an oxygenated environment.
Data on Overcoming Radioresistance
The following tables provide representative quantitative data on the effects of targeting DNA damage response and cell cycle checkpoints in combination with radiation.
Table 1: Clonogenic Survival of Prostate Cancer Cells Treated with Radiation and a PARP Inhibitor (Rucaparib)
| Cell Line | Treatment | Surviving Fraction at 4 Gy |
| PC3 | Radiation alone | ~0.40 |
| Radiation + Rucaparib | ~0.20 | |
| LNCaP | Radiation alone | ~0.35 |
| Radiation + Rucaparib | ~0.15 | |
| Data adapted from published studies to illustrate the synergistic effect of PARP inhibition and radiation. Actual values may vary based on experimental conditions. |
Table 2: Effect of a DNA-PKcs Inhibitor (NU7441) on Clonogenic Survival of Irradiated PC3 Cells
| Treatment | Surviving Fraction at 4 Gy |
| Radiation alone | ~0.40 |
| Radiation + NU7441 | ~0.18 |
| Data adapted from published studies to illustrate the synergistic effect of DNA-PKcs inhibition and radiation. |
Table 3: Quantification of γ-H2AX Foci as a Measure of DNA Damage and Repair
| Time Post-Irradiation (2 Gy) | Average γ-H2AX Foci per Nucleus (Control Cells) | Average γ-H2AX Foci per Nucleus (with DNA-PK Inhibitor) |
| 30 minutes | ~25-30 | ~25-30 |
| 4 hours | ~10-15 | ~20-25 |
| 24 hours | ~2-5 | ~15-20 |
| Data are representative and adapted from multiple sources to illustrate the delay in DNA repair with a DNA-PK inhibitor. |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo "unlimited" division to form a colony, and is the gold standard for measuring cell reproductive death after radiation.
Methodology:
-
Cell Plating: Harvest a single-cell suspension of the cancer cells. Count the cells and plate a predetermined number (e.g., 200-5000 cells, depending on the expected survival rate and radiation dose) into 6-well plates.
-
Treatment: Allow cells to adhere for 4-6 hours. If using DDR or cell cycle inhibitors, add them at the desired concentration.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Aspirate the media, wash with PBS, and fix the colonies with a methanol/acetic acid solution. Stain the colonies with crystal violet.
-
Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
γ-H2AX Foci Assay for DNA Damage Quantification
This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with inhibitors, this compound (in a hypoxic environment if applicable), and/or radiation.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 30 min, 4h, 24h), fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific antibody binding with BSA. Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number of γ-H2AX foci per nucleus. At least 50-100 nuclei should be counted per condition.
-
Data Analysis: Plot the average number of foci per nucleus against time to visualize the kinetics of DNA damage and repair.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Methodology:
-
Cell Preparation and Treatment: Plate cells and allow them to grow to ~70% confluency. Treat with inhibitors and/or radiation as required.
-
Harvesting and Fixation: At the desired time point post-treatment (e.g., 24 hours), harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of fluorescence intensity versus cell count. The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region in between represents cells in the S phase. Analyze the percentage of cells in each phase. An accumulation of cells in the G2/M phase after irradiation indicates a functional G2/M checkpoint.
Visualizations
Signaling Pathways
Caption: DNA Damage Response and Repair Pathways.
Caption: Workflow for a Clonogenic Survival Assay.
Caption: Troubleshooting Logic for Radioresistance.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The Kinetics of γ-H2AX During Radiotherapy of Head and Neck Cancer Potentially Allow for Prediction of Severe Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding roles of cell cycle checkpoint inhibitors in radiation oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibition Sensitizes to Low Dose-Rate Radiation TMPRSS2-ERG Fusion Gene-Expressing and PTEN-Deficient Prostate Cancer Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Best practices for handling and storing Efaproxiral (RSR13)
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Efaproxiral (RSR13).
Frequently Asked Questions (FAQs)
Q1: What is this compound (RSR13)?
A1: this compound, also known as RSR13, is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2][3] It binds non-covalently to hemoglobin, decreasing its affinity for oxygen.[1][4] This property enhances the release of oxygen from red blood cells into tissues, particularly in hypoxic environments like those found in some cancerous tumors.
Q2: What is the primary mechanism of action of this compound?
A2: this compound binds to and stabilizes the deoxyhemoglobin (T-state) conformation of the hemoglobin tetramer. This allosteric modulation shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen into peripheral tissues. This action makes it effective as a radiation sensitizer, as it can increase oxygen levels in hypoxic tumors, making them more susceptible to radiation therapy.
Q3: What is the difference between this compound and this compound Sodium?
A3: this compound is the active pharmaceutical ingredient, while this compound Sodium is its sodium salt form. The sodium salt is often used in formulations for its increased solubility and stability. For research purposes, it is crucial to note which form is being used, as their molecular weights differ (this compound: ~341.4 g/mol , this compound Sodium: ~363.4 g/mol ).
Q4: In what solvents is this compound Sodium soluble?
A4: this compound Sodium is soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier notes a solubility of 73 mg/mL in fresh DMSO, but cautions that moisture-absorbing DMSO can reduce solubility. For aqueous solutions, it is typically administered intravenously as a formulated drug product.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution: Ensure the compound, both in powder form and in solution, is stored under the recommended conditions. For long-term storage of the powder, -20°C is recommended.
-
Possible Cause: Inaccurate concentration of stock solutions.
-
Solution: Use fresh, high-purity solvents for reconstitution. Given that moisture can affect solubility in DMSO, using a fresh, unopened bottle of DMSO is advisable. Always prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Possible Cause: Variability in experimental setup.
-
Solution: Standardize all experimental parameters, including incubation times, temperature, and cell densities. When used as a radiosensitizer, the timing of this compound administration relative to radiation exposure is critical.
Issue 2: Low solubility observed when preparing solutions.
-
Possible Cause: Use of aged or water-containing solvents.
-
Solution: As noted, the solubility of this compound Sodium in DMSO can be compromised by moisture. Use fresh, anhydrous DMSO. Gentle warming and vortexing may aid dissolution, but avoid excessive heat which could degrade the compound.
-
Possible Cause: Incorrect form of the compound being used.
-
Solution: Verify whether you are using this compound or this compound Sodium. The free acid form (this compound) may have different solubility characteristics than the sodium salt.
Issue 3: Unexpected cellular toxicity.
-
Possible Cause: High concentrations of the solvent (e.g., DMSO).
-
Solution: Prepare a high-concentration stock solution of this compound in DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same final concentration of DMSO) to assess the solvent's effect.
-
Possible Cause: Compound instability in culture medium.
-
Solution: The stability of this compound in aqueous solutions over time can be limited. Prepare fresh dilutions in media for each experiment and minimize the time the compound is in the media before being added to cells.
Data Presentation
Table 1: Physicochemical Properties of this compound and this compound Sodium
| Property | This compound | This compound Sodium |
| Synonyms | RSR13, Efaproxyn, 2-Dacmpp | RSR13 Sodium |
| Molecular Formula | C₂₀H₂₃NO₄ | C₂₀H₂₂NNaO₄ |
| Molecular Weight | 341.4 g/mol | 363.38 g/mol |
| CAS Number | 131179-95-8 | 170787-99-2 |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration |
| Powder | -20°C | 3 years |
| DMSO Stock Solution | -80°C | 6 months |
| DMSO Stock Solution | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound Sodium powder using a calibrated analytical balance.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Gently vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as indicated in Table 2. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound Sodium stock solution. Dilute the stock solution in pre-warmed cell culture medium to the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Following incubation, perform the desired downstream analysis (e.g., viability assay, protein extraction, flow cytometry).
Mandatory Visualizations
Caption: Workflow for handling and storing this compound (RSR13).
Caption: Troubleshooting guide for inconsistent experimental results.
Caption: Simplified signaling pathway of this compound (RSR13).
References
Validation & Comparative
Comparative Analysis of Efaproxiral and Nimorazole as Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct radiosensitizing agents, Efaproxiral and Nimorazole (B1678890). Both drugs aim to enhance the efficacy of radiation therapy, particularly in the context of hypoxic tumors, which are notoriously resistant to treatment. This document outlines their mechanisms of action, presents key experimental data from clinical trials, details the methodologies of those trials, and provides visual representations of their functional pathways and experimental workflows.
Introduction
Tumor hypoxia, a state of low oxygen concentration, is a significant factor contributing to the failure of radiation therapy. Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. This compound and nimorazole represent two different strategies to overcome this challenge. This compound is a synthetic allosteric modifier of hemoglobin designed to increase oxygen delivery to hypoxic tissues.[1][2] In contrast, nimorazole is a 5-nitroimidazole compound that acts as a hypoxic cell sensitizer (B1316253), mimicking the effects of oxygen in the low-oxygen tumor microenvironment.[3][4] This guide will delve into a side-by-side comparison of these two agents to inform research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound and nimorazole lies in their approach to mitigating tumor hypoxia's impact on radiotherapy.
This compound: This molecule does not directly interact with cancer cells. Instead, it binds non-covalently to hemoglobin, the oxygen-carrying protein in red blood cells.[5][6] This binding stabilizes the deoxyhemoglobin state, reducing hemoglobin's affinity for oxygen and facilitating its release into peripheral tissues, including tumors.[6][7] By increasing the partial pressure of oxygen within the tumor, this compound aims to render hypoxic cells more susceptible to the DNA-damaging effects of ionizing radiation.[8]
Nimorazole: As a nitroimidazole, nimorazole's efficacy is dependent on the hypoxic environment itself.[4] In low-oxygen conditions, nimorazole undergoes bioreductive activation by cellular reductases, forming reactive radical anions.[9][10] These reactive species can then directly cause DNA damage or "fix" radiation-induced DNA lesions, preventing their repair and ultimately leading to cell death.[11][12] This mechanism of action makes nimorazole selectively toxic to hypoxic cells.[9]
Chemical Structure
The distinct chemical structures of this compound and nimorazole underpin their different mechanisms of action.
| Feature | This compound | Nimorazole |
| Chemical Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid | 4-[2-(5-nitro-1H-imidazol-1-yl)ethyl]morpholine |
| Molecular Formula | C₂₀H₂₃NO₄ | C₉H₁₄N₄O₃ |
| Molecular Weight | 341.4 g/mol | 226.23 g/mol |
Comparative Data Presentation
The following tables summarize key quantitative data from pivotal clinical trials for this compound (the REACH trial) and nimorazole (the DAHANCA 5 trial). It is crucial to note that these were separate trials investigating different cancer types and treatment regimens; therefore, a direct statistical comparison is not feasible.
Efficacy Data
| Parameter | This compound (REACH Trial)[13][14] | Nimorazole (DAHANCA 5 Trial)[15][16] |
| Primary Indication | Brain Metastases | Squamous Cell Carcinoma of the Head and Neck (Supraglottic larynx and pharynx) |
| Patient Population | Patients with brain metastases from various solid tumors | Patients with invasive carcinoma of the supraglottic larynx and pharynx |
| Primary Endpoint | Overall Survival | Loco-regional Control |
| Median Survival (All Patients) | 5.4 months (this compound arm) vs. 4.4 months (Control arm) (HR=0.87, p=0.16) | Not the primary endpoint. 10-year overall survival was 26% (nimorazole) vs. 16% (placebo), p=0.32. |
| Median Survival (NSCLC or Breast Cancer Subgroup) | 6.0 months (this compound arm) vs. 4.4 months (Control arm) (HR=0.82, p=0.07) | N/A |
| 5-Year Loco-regional Control | N/A | 49% (Nimorazole arm) vs. 33% (Placebo arm) (p=0.002) |
| 5-Year Disease-Specific Survival | N/A | Significantly improved with nimorazole (p=0.002) |
Pharmacokinetic Data
| Parameter | This compound[5][17] | Nimorazole[18][19] |
| Administration | Intravenous infusion | Oral tablets |
| Half-life | Approximately 5 hours | 2 to 4.8 hours |
| Peak Plasma Concentration | Dose-dependent | Achieved around 90 minutes after ingestion |
| Metabolism | Not extensively detailed in provided abstracts | Not extensively detailed in provided abstracts |
| Excretion | Not extensively detailed in provided abstracts | Not extensively detailed in provided abstracts |
Safety and Tolerability
| Adverse Events | This compound[14] | Nimorazole[15][20] |
| Most Common | Hypoxemia (reversible and managed with supplemental oxygen) | Nausea and vomiting |
| Serious Adverse Events | Not specified in detail, but generally well-tolerated.[21] | Generally minor and tolerable. No significant long-term side effects reported. |
| Discontinuation due to Adverse Events | Dose reductions occurred in some patients.[5] | Dose reductions were primarily due to nausea and vomiting. |
Experimental Protocols
This compound: The REACH Trial (RT-009)
The Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases (REACH) trial was a Phase III, randomized, open-label, multicenter study.[14]
-
Objective: To determine if this compound improves survival in patients with brain metastases when added to whole-brain radiation therapy (WBRT).[14]
-
Patient Population: Patients with brain metastases from solid tumors with a Karnofsky performance score of ≥ 70.[14]
-
Treatment Arms:
-
Radiation Dosing: Details on the specific WBRT fractionation schedule were not available in the provided search results.
-
Efficacy Assessment: The primary endpoint was overall survival. Response rates were also evaluated.[22]
Nimorazole: The DAHANCA 5 Trial
The Danish Head and Neck Cancer (DAHANCA) 5 trial was a multicenter, randomized, double-blind, placebo-controlled Phase III study.[15]
-
Objective: To assess the efficacy and tolerance of nimorazole as a hypoxic radiosensitizer in conjunction with primary radiotherapy for invasive carcinoma of the supraglottic larynx and pharynx.[15]
-
Patient Population: 422 patients with pharynx and supraglottic larynx carcinoma.[15]
-
Treatment Arms:
-
Drug Dosing: The specific oral dose of nimorazole was not detailed in the provided search results.
-
Radiation Dosing: Conventional radiotherapy to a total dose of 62-68 Gy, delivered in 2 Gy fractions, five times a week.[15]
-
Efficacy Assessment: The primary endpoint was loco-regional tumor control. Disease-specific survival and overall survival were also assessed.[15]
Visualizations
Signaling and Mechanistic Pathways
References
- 1. Pilot study of nimorazole as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is Nimorazole used for? [synapse.patsnap.com]
- 5. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 10. scispace.com [scispace.com]
- 11. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. forum.hirntumorhilfe.de [forum.hirntumorhilfe.de]
- 14. Phase III study of this compound as an adjunct to whole-brain radiation therapy for brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dahanca.oncology.dk [dahanca.oncology.dk]
- 17. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies of the pharmacokinetic properties of nimorazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Compliance and toxicity of the hypoxic radiosensitizer nimorazole in the treatment of patients with head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Allosteric Modulation of Hemoglobin: Cross-Validation of Efaproxiral's Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Efaproxiral (RSR13), a synthetic allosteric modifier of hemoglobin, with other notable hemoglobin modulators. The focus is on the cross-validation of its mechanism of action, supported by experimental data and detailed methodologies, to aid in research and drug development.
This compound was developed as a radiation-sensitizing agent with the goal of increasing oxygen delivery to hypoxic tissues.[1] Its mechanism centers on reducing hemoglobin's affinity for oxygen, thereby facilitating its release. This guide will compare this "right-shifting" mechanism with alternative strategies that either enhance or further decrease oxygen affinity.
Mechanism of Action: A Comparative Overview
Allosteric modulators of hemoglobin function by binding to sites on the protein distinct from the oxygen-binding heme group. This binding event induces a conformational change that alters the protein's affinity for oxygen. This effect is quantified by the p50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated.
-
Rightward Shift (Decreased Affinity): Compounds like this compound stabilize the low-affinity "tense" (T-state) of hemoglobin. This leads to an increase in p50, meaning a higher partial pressure of oxygen is required to saturate hemoglobin, and oxygen is more readily released into tissues. This is therapeutically desirable for treating tissue hypoxia, such as in solid tumors.[2]
-
Leftward Shift (Increased Affinity): Compounds like Voxelotor (B611706) stabilize the high-affinity "relaxed" (R-state) of hemoglobin. This results in a decrease in p50, indicating that hemoglobin binds oxygen more tightly. This mechanism is beneficial in conditions like sickle cell disease, where it prevents the polymerization of deoxygenated hemoglobin.[3]
The following diagram illustrates the conformational states of hemoglobin and the opposing effects of right-shifting and left-shifting allosteric modulators.
Caption: Hemoglobin's T-state and R-state equilibrium and modulator effects.
Quantitative Comparison of Hemoglobin Modulators
The following table summarizes the key characteristics and quantitative effects of this compound and selected alternatives.
| Compound | Mechanism of Action | Binding Site on Hemoglobin | Quantitative Effect on p50 | Therapeutic Application |
| This compound (RSR13) | Decreases O₂ Affinity (Right-Shift) | Central Water Cavity | ↑ 10 mmHg (at 75-100 mg/kg dose)[4] | Radiation Sensitizer (Investigational) |
| Voxelotor (GBT440) | Increases O₂ Affinity (Left-Shift) | N-terminus of α-globin chains (covalent Schiff base)[5] | ↓ 4.7 mmHg (from 34.3 to 29.6 mmHg at 700 mg/day) | Sickle Cell Disease (Approved) |
| Resveratrol | Increases O₂ Affinity (Left-Shift) | Heme region of the α-subunit | ↓ 4.86 mmHg (from 19.48 to 14.62 mmHg in purified HbA) | Investigational (Anemia) |
| ITPP (Myo-inositol trispyrophosphate) | Decreases O₂ Affinity (Right-Shift) | Binds within the 2,3-DPG binding pocket | Data on specific mmHg shift varies by study | Investigational (Hypoxia-related conditions) |
Key Experimental Protocols for Mechanism Validation
Validating the mechanism of action for a hemoglobin modulator requires a combination of in vitro and in vivo experiments. Below are detailed protocols for two fundamental assays.
Determination of Hemoglobin-Oxygen Affinity (p50)
This protocol describes the generation of a full oxygen dissociation curve to determine p50 using an automated analyzer like a Hem-O-Scan or similar instrument.
Objective: To measure the partial pressure of oxygen (pO₂) at which hemoglobin is 50% saturated (p50), providing a quantitative measure of oxygen affinity.
Materials:
-
Fresh whole blood (anticoagulated with heparin or EDTA) from a healthy, non-smoking donor (control) and from the test subject or animal model.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Oxygen dissociation analyzer (e.g., Hem-O-Scan, TCS Scientific Corp. Hemox-Analyzer).
-
Gas cylinders with certified concentrations of O₂, CO₂, and N₂.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle.
Protocol Workflow:
Caption: Step-by-step workflow for determining the p50 value.
Detailed Steps:
-
Sample Preparation:
-
Collect fresh whole blood in heparinized tubes. A control sample from an untreated, healthy subject should be run in parallel.
-
For in vitro testing, incubate an aliquot of the blood with the desired concentration of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.
-
-
Instrument Calibration: Calibrate the oxygen electrode and spectrophotometer of the analyzer according to the manufacturer's instructions.
-
Deoxygenation: Load a small volume of the blood sample (typically 2-50 µL) into the instrument's cuvette. The instrument will first deoxygenate the sample by bubbling pure nitrogen (N₂) through it until oxygen saturation is near 0%.
-
Oxygenation and Data Acquisition:
-
The instrument then introduces a gas mixture with a known oxygen concentration. This is done either dynamically, where pO₂ increases over time, or in a stepwise manner.
-
Simultaneously, a Clark-type oxygen electrode measures the pO₂ in the sample, while a dual-wavelength spectrophotometer measures the change in absorbance to determine the percentage of oxyhemoglobin.
-
-
Curve Generation: The instrument's software plots the percentage of oxygen saturation (Y-axis) against the partial pressure of oxygen (X-axis) in real-time, generating the full oxygen-hemoglobin dissociation curve.
-
p50 Calculation: The p50 value is automatically calculated by the software by interpolating the pO₂ value at the point where hemoglobin saturation is exactly 50%.
-
Standardization: The measured p50 is typically corrected to standard physiological conditions (pH 7.4, pCO₂ 40 mmHg, 37°C) using established algorithms to allow for accurate comparisons.
In Vivo Measurement of Tumor Oxygenation via EPR Oximetry
This protocol outlines the procedure for measuring the partial pressure of oxygen (pO₂) in a tumor non-invasively using Electron Paramagnetic Resonance (EPR) oximetry. This method was used to demonstrate this compound's ability to increase tumor oxygenation.
Objective: To quantitatively measure pO₂ levels within a specific tissue (e.g., a tumor) in a living animal model before and after administration of a hemoglobin modulator.
Materials:
-
Animal model with a subcutaneously implanted tumor (e.g., RIF-1 tumor in a C3H mouse).
-
An oxygen-sensitive paramagnetic spin probe (e.g., implantable crystals of lithium phthalocyanine (B1677752) (LiPc) or an injectable solution of a trityl radical like OX063).
-
An in vivo EPR spectrometer (oximeter).
-
Anesthesia equipment and physiological monitoring system.
-
Test compound (e.g., this compound) for administration.
Protocol Workflow:
Caption: Key steps for measuring tumor pO₂ using EPR oximetry.
Detailed Steps:
-
Probe Implantation: Several days before the experiment, surgically implant a small crystal of an oxygen-sensitive probe, such as lithium phthalocyanine (LiPc), directly into the tumor tissue. This provides a stable, localized measurement point. Alternatively, for a more global measurement of extracellular fluid, an injectable probe can be administered before the scan.
-
Animal Preparation: Anesthetize the animal and place it in a holder that positions the tumor within the resonator of the EPR spectrometer. Maintain the animal's body temperature and monitor vital signs throughout the procedure.
-
Baseline pO₂ Measurement: Acquire a baseline EPR spectrum from the implanted probe. The width of the EPR spectral line is directly proportional to the local partial pressure of oxygen.
-
Compound Administration: While the animal remains in the spectrometer, administer the test compound (e.g., a therapeutic dose of this compound) via the desired route (e.g., intravenous infusion).
-
Dynamic pO₂ Monitoring: Immediately following administration, begin a series of repeated EPR spectral acquisitions at regular intervals (e.g., every 2-5 minutes) for a duration sufficient to capture the full pharmacodynamic effect (e.g., 90-120 minutes).
-
Data Analysis:
-
For each acquired spectrum, calculate the line width.
-
Convert the line width measurement to a pO₂ value (in mmHg) using a pre-established calibration curve for the specific probe used.
-
Plot the calculated pO₂ values against time to visualize the effect of the compound on tumor oxygenation. Studies with this compound showed a significant increase in tumor pO₂ peaking 22-31 minutes after treatment.
-
Conclusion
The cross-validation of this compound's mechanism relies on robust in vitro and in vivo data. Quantitative analysis of its effect on the hemoglobin-oxygen dissociation curve confirms its role as a right-shifting allosteric modulator, increasing the p50 value in a dose-dependent manner. This mechanism is further validated by in vivo EPR oximetry studies, which directly demonstrate the intended physiological consequence: increased oxygen partial pressure in hypoxic tumor tissues.
Comparison with alternative modulators like Voxelotor and Resveratrol highlights the diverse therapeutic strategies targeting hemoglobin allostery. While this compound aims to enhance oxygen release, Voxelotor and Resveratrol increase oxygen affinity to achieve different therapeutic goals, such as preventing sickle cell polymerization or potentially ameliorating certain types of anemia. Understanding these distinct mechanisms, binding sites, and quantitative effects is crucial for the rational design and development of next-generation hemoglobin-targeted therapeutics.
References
- 1. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Should modulation of p50 be a therapeutic target in the critically ill? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RSR13 and Misonidazole as Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
The quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, has led to the development of various radiosensitizing agents. Among these, RSR13 and misonidazole (B1676599) have emerged from distinct pharmacological classes, offering different strategies to overcome tumor radioresistance, primarily the challenge of hypoxia. This guide provides an objective comparison of their radiosensitizing effects, supported by experimental data, to inform future research and drug development in oncology.
At a Glance: RSR13 vs. Misonidazole
| Feature | RSR13 (Efaproxiral) | Misonidazole |
| Mechanism of Action | Allosteric effector of hemoglobin; decreases hemoglobin's affinity for oxygen, increasing oxygen delivery to hypoxic tissues. | Nitroimidazole compound; acts as an oxygen mimetic, "fixing" radiation-induced DNA damage in hypoxic cells, making it permanent. |
| Primary Target | Red blood cell hemoglobin | Hypoxic tumor cells |
| Therapeutic Approach | Modifies the tumor microenvironment by increasing oxygenation. | Directly sensitizes hypoxic cells to radiation. |
| Key Efficacy Metric | Enhancement Ratio (ER), Tumor Growth Delay, Increase in p50 | Enhancement Ratio (ER), Loco-regional control rates |
| Reported Side Effects | Transient hypoxemia, edema (in patients with pre-existing conditions).[1] | Peripheral neuropathy, nausea, vomiting.[2][3] |
| Clinical Status | Investigated in Phase I, II, and III trials for various cancers, including brain metastases and glioblastoma.[1][4] | Extensively studied in clinical trials, but clinical utility has been limited by toxicity. |
Quantitative Comparison of Radiosensitizing Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of RSR13 and misonidazole.
Table 1: Preclinical Efficacy of RSR13
| Animal Model | Tumor Type | RSR13 Dose | Radiation Dose | Endpoint | Enhancement Ratio (ER) / Outcome | Reference |
| C3H Mice | FSaII Fibrosarcoma | 100 mg/kg (i.p.) | Single Dose | Clonogenic Survival | 1.3 | |
| C3H Mice | FSaII Fibrosarcoma | 300 mg/kg (i.p.) with carbogen (B8564812) breathing | Single Dose | Clonogenic Survival | 1.8 | |
| C3H Mice | SCCVII Squamous Cell Carcinoma | Not specified | 8 fractions of 2.5 Gy | Surviving Fraction | Reduced to 58-67% of control | |
| Athymic Nude Mice | NCI-H460 Human Lung Carcinoma Xenograft | 200 mg/kg (i.p.) | 10 Gy | Tumor Growth Delay | 2.8 |
Table 2: Preclinical Efficacy of Misonidazole
| Animal Model | Tumor Type | Misonidazole Dose | Radiation Dose | Endpoint | Enhancement Ratio (ER) / Outcome | Reference |
| C3H Mice | Mammary Carcinoma | 0.1 mg/g | Single Dose | Not specified | ~1.4 | |
| C3H Mice | Mammary Carcinoma | 1.0 mg/g | Single Dose | Not specified | 2.2 | |
| C3H Mice | Mammary Carcinoma | 0.3 mg/g per fraction | 5 daily fractions | Not specified | ~1.3 | |
| Mice | BP-8 Murine Sarcoma | 0.5 mg/g | Not specified | Dose Modifying Factor (DMF) | 4.3 (with hyperthermia) | |
| Athymic Nude Mice | Human Malignant Melanoma | 500 mg/kg (i.p.) | 1250 rad | Tumor Regrowth | 1.4 - 1.5 |
Table 3: Clinical Data Highlights
| Drug | Cancer Type | Key Finding | Reference |
| RSR13 | Glioblastoma Multiforme | Phase Ib trial showed RSR13 was well-tolerated with preliminary evidence of enhanced radiation effects. A Phase I study showed a peak increase in p50 of 8.1 mm Hg at a 100 mg/kg dose. | |
| Misonidazole | Malignant Glioma | A randomized trial showed no significant difference in survival between radiation + BCNU with or without misonidazole. Median survival was 10.7 months with misonidazole vs. 12.6 months without. | |
| Misonidazole | Hepatic Metastases | A randomized trial found that the addition of misonidazole to radiation therapy did not significantly improve therapeutic response. | |
| Misonidazole | Head and Neck Cancer | Clinical trials showed limited benefit, largely due to dose-limiting neurotoxicity. |
Mechanisms of Action
The fundamental difference in the radiosensitizing effects of RSR13 and misonidazole lies in their distinct mechanisms of action.
RSR13: Enhancing Oxygen Delivery
RSR13 is a synthetic allosteric modifier of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin molecule, stabilizing the low-oxygen-affinity T-state (tense state) of hemoglobin. This shift in conformational equilibrium reduces the overall oxygen-binding affinity of hemoglobin, measured as an increase in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). The consequence of this reduced affinity is an enhanced release of oxygen from red blood cells into the peripheral tissues, including hypoxic regions of tumors. By increasing tumor oxygenation, RSR13 sensitizes hypoxic cancer cells to the cell-killing effects of ionizing radiation.
Misonidazole: An Oxygen Mimetic
Misonidazole is a 2-nitroimidazole (B3424786) compound that selectively sensitizes hypoxic cells to radiation. Due to its high electron affinity, misonidazole can mimic the effect of molecular oxygen in "fixing" radiation-induced free radical damage to DNA. When ionizing radiation interacts with cellular molecules, it generates highly reactive free radicals on target molecules like DNA. In the presence of oxygen, these radicals are converted into organic peroxides, a form of damage that is difficult for the cell to repair, leading to cell death. In hypoxic conditions, these DNA radicals can be chemically reduced back to their original form, resulting in less effective cell killing by radiation. Misonidazole, by virtue of its electron-affinic nature, reacts with these DNA radicals, forming adducts that are not easily repaired, thus "fixing" the radiation damage and increasing the lethal effects of radiation in hypoxic cells.
Experimental Protocols
RSR13 Preclinical Study: FSaII and SCCVII Tumors in C3H Mice
-
Animal Model: C3H mice.
-
Tumor Models: FSaII fibrosarcoma and SCCVII squamous cell carcinoma, implanted in the hind foot.
-
Drug Administration: RSR13 was administered intraperitoneally (i.p.) at doses of 100 mg/kg or 300 mg/kg.
-
Radiation: Tumors were locally irradiated with single doses or fractionated doses (8 fractions of 2.5 Gy over 4 days) using a cesium-137 (B1233774) irradiator.
-
Endpoint: Tumor response was assessed by clonogenic survival assays. For these assays, tumors were excised after irradiation, dissociated into single-cell suspensions, and plated for colony formation. The surviving fraction was calculated relative to unirradiated control tumors. The enhancement ratio (ER) was determined by comparing the radiation dose required to achieve a certain level of cell killing with and without RSR13.
Misonidazole Preclinical Study: C3H Mammary Carcinoma in vivo
-
Animal Model: C3D2F1 mice.
-
Tumor Model: C3H mammary carcinoma transplanted to the feet of the mice.
-
Drug Administration: Misonidazole was administered at doses ranging from 0.1 to 1.0 mg/g.
-
Radiation: Tumors were irradiated with either a single dose or five daily fractions.
-
Endpoint: The radiosensitizing effect was quantified by determining the enhancement ratio (ER).
RSR13 Phase I Clinical Trial
-
Patient Population: Patients with various cancers receiving palliative radiotherapy.
-
Drug Administration: RSR13 was administered intravenously (i.v.) over 60 minutes immediately before radiotherapy. Doses were escalated from 75 mg/kg once a week to 100 mg/kg daily for 10 days. Patients also received supplemental oxygen.
-
Endpoint: The primary endpoints were safety and tolerance. Pharmacodynamic effects were assessed by measuring the increase in p50 (the partial pressure of oxygen at which hemoglobin is 50% saturated) using multipoint tonometry.
Misonidazole Clinical Trial: Malignant Glioma
-
Patient Population: Patients with malignant glioma following surgery.
-
Treatment Arms:
-
Arm A (Control): Radiotherapy (6000 cGy over 6-7 weeks) plus BCNU chemotherapy.
-
Arm B (Experimental): Misonidazole (2.5 g/m²) once a week for six weeks, plus the same radiotherapy and BCNU regimen as Arm A.
-
-
Endpoint: The primary endpoint was overall survival.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating a radiosensitizer in a preclinical setting.
Conclusion
RSR13 and misonidazole represent two distinct and innovative approaches to radiosensitization. RSR13's strategy of improving the tumor's oxygen supply offers a physiological approach to overcoming hypoxia-induced radioresistance. In contrast, misonidazole provides a chemical solution by acting as an oxygen surrogate within the hypoxic cell.
Preclinical studies have demonstrated the potential of RSR13 to enhance radiation efficacy with a favorable toxicity profile. Clinical trials have provided further evidence of its tolerability and pharmacodynamic effects. Misonidazole, while showing significant radiosensitizing effects in preclinical models, has been hampered in the clinical setting by dose-limiting neurotoxicity, which has restricted its therapeutic window.
The choice between these or other radiosensitizing strategies will depend on the specific tumor type, its microenvironment, and the potential for combination with other therapies. The data presented in this guide underscore the importance of continued research into novel radiosensitizers and the value of robust preclinical and clinical evaluation to translate these scientific advancements into improved patient outcomes.
References
- 1. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misonidazole as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation Therapy Oncology Group clinical trials with misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
A Head-to-Head Battle in the Hypoxic Niche: Efaproxiral vs. Hypoxia-Activated Prodrugs
For researchers and drug development professionals, the quest to effectively target hypoxic tumors remains a critical frontier in oncology. These oxygen-deprived microenvironments are notoriously resistant to conventional therapies. This guide provides a comprehensive comparison of two distinct strategies to overcome this challenge: Efaproxiral, a radiation-sensitizing agent that increases tumor oxygenation, and the class of hypoxia-activated prodrugs (HAPs), represented here by Tirapazamine and Evofosfamide (TH-302), which are designed to be selectively toxic in low-oxygen conditions.
This comparative analysis synthesizes preclinical and clinical data to offer a detailed overview of their mechanisms of action, efficacy, and the experimental designs used to evaluate them.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and HAPs lies in their approach to the hypoxic tumor microenvironment. This compound aims to alleviate hypoxia, thereby rendering cancer cells more susceptible to radiation therapy. In contrast, HAPs exploit the hypoxic state as a trigger for their cytotoxic activity.
This compound (RSR13) is a synthetic allosteric modifier of hemoglobin.[1][2] It binds non-covalently to hemoglobin, decreasing its affinity for oxygen and promoting its release into tissues.[1][2] This mechanism is intended to increase the partial pressure of oxygen (pO2) within the tumor, enhancing the efficacy of radiation therapy, which is dependent on the presence of oxygen to generate cytotoxic free radicals.[1]
Tirapazamine (SR-4233) and Evofosfamide (TH-302) are bioreductive prodrugs that are relatively non-toxic in their initial state. In the low-oxygen environment of a tumor, they undergo enzymatic reduction to form highly reactive and cytotoxic species.
-
Tirapazamine is reduced to a radical species that induces single- and double-strand DNA breaks, leading to cell death.
-
Evofosfamide is a 2-nitroimidazole (B3424786) prodrug that, under hypoxic conditions, releases bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent that crosslinks DNA.
Below is a diagram illustrating the distinct signaling pathways of these drugs.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with Tirapazamine and Evofosfamide are limited. However, by examining data from individual studies in similar tumor models, we can draw comparative insights into their efficacy.
| Drug | Cancer Model | Key Findings | Reference |
| This compound | Breast Cancer Brain Metastases (Xenograft) | In combination with whole-brain radiation therapy (WBRT), significantly improved survival compared to WBRT alone. | |
| Tirapazamine | Head and Neck Squamous Cell Carcinoma (Xenograft) | Showed significant tumor growth-inhibitory effect as a single agent. Combination with cisplatin (B142131) and radiation showed promising results in early trials. | |
| Evofosfamide | Non-Small Cell Lung Cancer (Xenograft) | Demonstrated greater or comparable efficacy and a more favorable safety profile compared to ifosfamide. Showed controlled oxygen concentration-dependent antitumor activity. | |
| Evofosfamide | Pancreatic Cancer (Xenograft) | In combination with gemcitabine, exhibited superior efficacy compared to monotherapies in multiple models. |
Clinical Landscape
All three drugs have undergone clinical evaluation, with varying degrees of success.
-
This compound showed a survival benefit in a Phase 3 trial for patients with brain metastases from breast cancer when used as an adjunct to WBRT.
-
Tirapazamine demonstrated promising activity in Phase II trials for head and neck cancer, particularly in combination with cisplatin and radiation. However, a Phase III trial in the same indication did not show a significant survival benefit.
-
Evofosfamide has been evaluated in numerous clinical trials for various solid tumors, often in combination with chemotherapy or other targeted agents. While some early-phase trials showed encouraging results, a pivotal Phase III trial in pancreatic cancer did not meet its primary endpoint.
Experimental Protocols: A Methodological Deep Dive
Understanding the experimental design is crucial for interpreting the performance data of these drugs. Below are summaries of typical preclinical experimental protocols.
In Vitro Cytotoxicity Assay for Hypoxia-Activated Prodrugs
This protocol is designed to assess the selective toxicity of HAPs under hypoxic versus normoxic conditions.
Key Steps:
-
Cell Culture: Cancer cell lines are cultured in standard conditions.
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber or workstation with a controlled low-oxygen environment.
-
Drug Treatment: Cells are exposed to a serial dilution of the HAP.
-
Viability Assessment: After a set incubation period, cell viability is measured using assays that quantify metabolic activity or ATP content.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both normoxic and hypoxic conditions to determine the drug's hypoxia-selective toxicity.
In Vivo Tumor Xenograft Model for Efficacy Evaluation
This protocol outlines the steps for evaluating the antitumor efficacy of these drugs in a living organism.
Key Steps:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a specified size, and their volume is regularly measured.
-
Drug Administration: Animals are treated with the drug (and/or radiation) according to a predefined schedule and dosage.
-
Monitoring: Tumor growth, body weight, and overall animal health are monitored throughout the study.
-
Endpoint Analysis: The study concludes when tumors reach a maximum allowable size or after a set duration. Efficacy is assessed by comparing tumor growth inhibition or delay between treated and control groups.
Measurement of Tumor Hypoxia In Vivo
Several techniques are employed to quantify the level of hypoxia within tumors in preclinical models.
-
Pimonidazole Adduct Staining: Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by immunohistochemistry, providing a spatial map of hypoxic regions within the tumor.
-
Photoacoustic Imaging: This non-invasive imaging modality can measure hemoglobin oxygen saturation (sO2) in real-time, providing a quantitative assessment of tumor oxygenation.
-
Oxygen Electrodes: Direct measurement of pO2 levels within the tumor can be achieved using needle-based oxygen electrodes.
Conclusion: Choosing the Right Tool for the Job
This compound and hypoxia-activated prodrugs like Tirapazamine and Evofosfamide represent two innovative but fundamentally different approaches to targeting the challenge of tumor hypoxia. This compound acts as a "normalizer," seeking to increase tumor oxygenation to enhance the efficacy of conventional radiotherapy. In contrast, HAPs are "exploiters," leveraging the hypoxic environment to unleash their cytotoxic payload.
The choice between these strategies, or their potential combination, will depend on the specific tumor type, its degree of hypoxia, and the concurrent therapies being employed. The data presented here underscores the importance of robust preclinical models and accurate methods for assessing tumor hypoxia to guide the clinical development and application of these promising anti-cancer agents. Further head-to-head comparative studies are warranted to more definitively delineate the relative strengths and weaknesses of these distinct therapeutic modalities.
References
A Comparative Guide to Efaproxiral and Novel Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
The quest to enhance the efficacy of radiation therapy has led to the development of various radiosensitizing agents. Efaproxiral, a synthetic allosteric modifier of hemoglobin, was a promising candidate that aimed to increase tumor oxygenation. However, the landscape of radiosensitizer research has evolved, with several novel agents targeting different biological pathways emerging. This guide provides an objective comparison of this compound's performance against these newer radiosensitizers, supported by available preclinical and clinical data.
Mechanism of Action: A Shift in Strategy
This compound operates by binding to hemoglobin and reducing its oxygen affinity, thereby increasing the amount of oxygen delivered to hypoxic tumor tissues.[1] This enhanced oxygenation is intended to make cancer cells more susceptible to the damaging effects of radiation.
Novel radiosensitizers, in contrast, employ a variety of mechanisms, often targeting specific molecular pathways involved in radioresistance. These can be broadly categorized as:
-
Hypoxia-Activated Prodrugs (HAPs): These compounds, like tirapazamine , are activated under hypoxic conditions to become potent cytotoxins, selectively killing oxygen-deficient cancer cells that are often resistant to radiation.
-
Redox Modulators: Agents such as motexafin (B12801952) gadolinium disrupt the cellular redox balance, leading to increased oxidative stress and enhancing radiation-induced damage.
-
DNA Damage Response (DDR) Inhibitors: This class of drugs, including PARP inhibitors (e.g., olaparib) and DNA-PKcs inhibitors , prevents cancer cells from repairing the DNA damage caused by radiation, leading to cell death.[2][3][4]
-
Cell Cycle Modulators: CDK4/6 inhibitors (e.g., palbociclib) can arrest cells in a more radiosensitive phase of the cell cycle and have been shown to impair DNA repair mechanisms.[5][6]
Figure 1: Mechanisms of Action for this compound and Novel Radiosensitizers.
Performance Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with novel radiosensitizers are not available. Therefore, this section presents a summary of key findings from separate clinical and preclinical studies to provide a comparative perspective.
Clinical Performance
The following tables summarize the clinical trial data for this compound and some of the more clinically advanced novel radiosensitizers. It is crucial to note that these trials varied in their design, patient populations, and endpoints, making direct comparisons challenging.
Table 1: this compound Clinical Trial Data
| Trial/Study | Cancer Type | Treatment Arm | Control Arm | Primary Endpoint | Key Findings |
| REACH (RT-009) [7][8] | Brain Metastases (NSCLC and Breast Cancer Subgroup) | This compound + WBRT + Supplemental O₂ | WBRT + Supplemental O₂ | Overall Survival | Statistically significant improvement in median survival for the breast cancer subgroup. |
Table 2: Novel Radiosensitizers - Clinical Trial Data
| Radiosensitizer | Trial/Study | Cancer Type | Treatment Arm | Control Arm | Primary Endpoint | Key Findings |
| Motexafin Gadolinium | Phase III[9][10] | Brain Metastases (NSCLC) | Motexafin Gadolinium + WBRT | WBRT alone | Time to Neurologic Progression | Improved time to neurologic progression in patients with non-small cell lung cancer.[9][10] |
| Tirapazamine | TROG 02.02 (HeadSTART)[11] | Head and Neck Cancer | Tirapazamine + Cisplatin (B142131) + RT | Cisplatin + RT | Overall Survival | No significant improvement in overall survival.[11] |
| Nimorazole (B1678890) | DAHANCA 5-85[12] | Head and Neck Cancer | Nimorazole + RT | Placebo + RT | Loco-regional Control | Significantly improved loco-regional control.[12] |
| Nimorazole | NIMRAD[13][14][15][16] | Head and Neck Cancer | Nimorazole + IMRT | Placebo + IMRT | Freedom from Loco-regional Progression | Did not improve loco-regional control or survival.[13][14][15][16] |
Preclinical Performance of Newer Agents
For more recent classes of radiosensitizers like DDR and CDK4/6 inhibitors, the evidence is primarily from preclinical studies.
Table 3: Preclinical Data for DDR and CDK4/6 Inhibitors
| Radiosensitizer Class | Key Preclinical Findings |
| DDR Inhibitors (PARP, DNA-PKcs) | Consistently demonstrate significant radiosensitization in various cancer cell lines and animal models.[2][3][4] They lead to increased residual DNA double-strand breaks and enhanced tumor cell killing when combined with radiation. |
| CDK4/6 Inhibitors | Show radiosensitizing effects in ER-positive breast cancer and other cancer models by impairing DNA repair and causing cell cycle arrest in a radiosensitive phase.[5][6] |
Experimental Protocols
The evaluation of radiosensitizers relies on a set of standardized preclinical assays. Below are the methodologies for key experiments cited in the evaluation of these agents.
Clonogenic Survival Assay
This in vitro assay is the gold standard for determining the radiosensitizing effect of a compound at the cellular level.
Figure 2: Workflow of a Clonogenic Survival Assay.
Protocol:
-
Cell Culture: Cancer cells are cultured to a logarithmic growth phase.
-
Treatment: Cells are treated with the radiosensitizing agent at a specific concentration for a defined period. A vehicle-only control group is also included.
-
Irradiation: Following drug treatment, cells are irradiated with a range of radiation doses.
-
Plating: Cells are then trypsinized, counted, and seeded at low densities in petri dishes.
-
Incubation: The dishes are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate a cell survival curve. The Sensitizer Enhancement Ratio (SER) is determined by comparing the radiation dose required to achieve a certain level of cell kill in the presence and absence of the radiosensitizer.
Immunofluorescence for γH2AX Foci
This assay is used to quantify DNA double-strand breaks (DSBs), a critical lesion induced by radiation.
Figure 3: Workflow for γH2AX Immunofluorescence Staining.
Protocol:
-
Cell Treatment: Cells are grown on coverslips and treated with the radiosensitizer and/or radiation.
-
Fixation and Permeabilization: At various time points after treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye like DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The slides are imaged using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified to assess the level of DNA damage.
Conclusion
This compound represented a unique approach to radiosensitization by targeting tumor hypoxia through a systemic mechanism. While it showed promise in certain patient populations, the field has largely shifted towards more targeted approaches. Novel radiosensitizers, particularly DDR and CDK4/6 inhibitors, have demonstrated significant potential in preclinical studies by directly interfering with cancer cell survival pathways following radiation. The clinical translation of these newer agents is ongoing, and future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from these targeted radiosensitization strategies. This guide highlights the evolution of radiosensitizer development and provides a framework for comparing the performance of these diverse agents.
References
- 1. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Repair Inhibitors Potentiate Fractionated Radiotherapy More Than Single-Dose Radiotherapy in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Repair Inhibitors Potentiate Fractionated Radiotherapy More Than Single-Dose Radiotherapy in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: a novel strategy for tumor radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term CDK4/6 Inhibition Radiosensitizes Estrogen Receptor-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Survival and neurologic outcomes in a randomized trial of motexafin gadolinium and whole-brain radiation therapy in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirapazamine, cisplatin, and radiation versus cisplatin and radiation for advanced squamous cell carcinoma of the head and neck (TROG 02.02, HeadSTART): a phase III trial of the Trans-Tasman Radiation Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. ovid.com [ovid.com]
A Comparative Analysis of Efaproxiral Sodium (RSR13) as a Hypoxic Cell Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaproxiral, developed as its sodium salt (also known as RSR13), is a synthetic small molecule designed to enhance the efficacy of radiation therapy in hypoxic tumors.[1][2] Hypoxia, or low oxygen levels, is a common feature of solid tumors and a significant factor in resistance to radiation treatment.[3] this compound addresses this challenge by acting as an allosteric modifier of hemoglobin, the protein in red blood cells responsible for oxygen transport.[4][5] This guide provides a comparative overview of the performance of the this compound sodium formulation across various preclinical and clinical studies, summarizing key quantitative data and detailing relevant experimental protocols. Due to the limited publicly available information on alternative formulations of this compound, this guide focuses on the extensively studied sodium salt, presenting a comparative analysis of its effects under different experimental conditions.
Mechanism of Action
This compound binds non-covalently to hemoglobin, stabilizing its deoxyhemoglobin (T-state) conformation. This stabilization reduces the affinity of hemoglobin for oxygen, leading to an increased release of oxygen into tissues. In the context of cancer therapy, this enhanced oxygen offloading is intended to increase the partial pressure of oxygen (pO₂) within hypoxic tumor microenvironments, thereby sensitizing the cancer cells to the cytotoxic effects of ionizing radiation.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on this compound sodium.
Table 1: Preclinical Efficacy of this compound Sodium in Animal Tumor Models
| Animal Model | Tumor Type | This compound Dose | Key Findings | Reference |
| C3H Mice | RIF-1 Fibrosarcoma | 150 mg/kg | Significant increase in tumor oxygenation by 8.4 to 43.4 mmHg over 5 days. | |
| BALB/c Rw Mice | EMT6 Mammary Carcinoma | Not specified | This compound plus oxygen breathing significantly increased the antineoplastic effects of carboplatin. | |
| Fisher 344 Rats | 9L Intracranial Glioma | 150 mg/kg (IV) | Significant increase in pO₂ in both intracranial tumors and normal brain tissue. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound Sodium in Humans
| Parameter | Value | Conditions | Reference |
| Target E-RBC Concentration | ~483 µg/mL | Required to achieve a 10 mmHg increase in p50. | |
| p50 Increase | ~8.1 mmHg (peak) | After a 100 mg/kg dose. | |
| Half-life of p50 Increase | ~5 hours | After a 100 mg/kg dose. | |
| Mean E-RBC (75 mg/kg dose) | 461.3 µg/mL | In patients with brain metastases. | |
| Mean E-RBC (100 mg/kg dose) | 581.1 µg/mL | In patients with brain metastases. |
Table 3: Clinical Trial Outcomes for this compound Sodium in Patients with Brain Metastases
| Trial | Patient Population | Treatment Arms | Key Findings | Reference |
| Phase III (REACH) | Brain Metastases (NSCLC or Breast Cancer) | WBRT + O₂ with or without this compound | Median survival of 6.0 months with this compound vs. 4.4 months without (p=0.07). | |
| Phase III (REACH) - Breast Cancer Subgroup | Brain Metastases from Breast Cancer | WBRT + O₂ with or without this compound | 17% of patients receiving this compound lived ≥ 2 years, compared to none in the control group. | |
| Phase III (ENRICH) | Brain Metastases from Breast Cancer | WBRT + O₂ with or without this compound | Designed to confirm findings from the REACH trial. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Quantification of this compound in Red Blood Cells (E-RBC)
The concentration of this compound in red blood cells is a key indicator of its exposure and is correlated with its pharmacodynamic effect.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Collection: Whole blood samples are collected from subjects at specified time points, typically at the end of the this compound infusion.
-
Sample Preparation: Red blood cells are separated from plasma by centrifugation. The RBCs are then lysed to release the intracellular contents, including this compound.
-
Extraction: this compound is extracted from the lysed RBCs using a suitable organic solvent.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is used to separate this compound from other components.
-
Detection and Quantification: this compound is detected using a UV detector at a specific wavelength. The concentration is determined by comparing the peak area of the sample to a standard curve generated from samples with known concentrations of this compound.
Measurement of Tumor Oxygenation
Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for the direct and repeated measurement of pO₂ in vivo.
Methodology: In Vivo EPR Oximetry
-
Probe Implantation: A small, oxygen-sensitive paramagnetic probe, such as lithium phthalocyanine (B1677752) (LiPc), is implanted directly into the tumor tissue and, for control, in normal tissue.
-
Animal Model: The study is typically conducted in rodent models with established tumors (e.g., RIF-1 fibrosarcoma in C3H mice or 9L glioma in Fisher 344 rats).
-
Baseline Measurement: Before administration of this compound, a baseline EPR measurement is taken to determine the initial tumor pO₂. The animal is placed in a resonator, and the EPR spectrum of the implanted probe is recorded. The spectral line width is directly proportional to the local oxygen concentration.
-
This compound Administration: this compound is administered, typically via intravenous infusion.
-
Serial Measurements: EPR measurements are taken at multiple time points after this compound administration to monitor the change in tumor pO₂ over time.
-
Data Analysis: The EPR spectral line widths are converted to pO₂ values using a calibration curve. The changes in pO₂ from baseline are then calculated to determine the effect of this compound.
Conclusion
The available data consistently demonstrate that this compound sodium effectively increases tumor oxygenation in preclinical models and has shown promise in improving survival outcomes for certain cancer patients undergoing radiation therapy, particularly those with brain metastases from breast cancer. The pharmacodynamic effect of this compound is directly related to its concentration in red blood cells, highlighting the importance of appropriate dosing to achieve the desired therapeutic window. While the development of this compound has faced challenges, the extensive research on its sodium salt formulation provides a solid foundation for understanding its potential as a radiosensitizer. Future research could explore alternative formulations to potentially improve upon the pharmacokinetic profile, reduce side effects, or enhance the efficacy of this therapeutic approach. However, based on publicly accessible data, a direct comparative study of different this compound formulations is not currently possible.
References
- 1. Whole Brain Radiation Therapy With Oxygen, With or Without RSR13, in Women With Brain Metastases From Breast Cancer [ctv.veeva.com]
- 2. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Efaproxiral Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Efaproxiral, a radiation-sensitizing agent investigated for the treatment of brain metastases. The content is based on published clinical trial data and experimental protocols.
Introduction to this compound and its Mechanism of Action
This compound (formerly RSR13) is a synthetic allosteric modifier of hemoglobin.[1] Its primary mechanism of action is to non-covalently bind to deoxyhemoglobin, stabilizing it in a low-oxygen-affinity state (the T-state). This shifts the oxygen-hemoglobin dissociation curve to the right, resulting in enhanced oxygen release from red blood cells into tissues.[1] In the context of oncology, this mechanism was designed to counteract the hypoxia commonly found in solid tumors, which is a major contributor to radioresistance. By increasing tumor oxygenation, this compound was intended to enhance the efficacy of whole-brain radiation therapy (WBRT).[1]
Key Biomarker for this compound Response: Erythrocyte Concentration
Clinical studies have identified the concentration of this compound within red blood cells (E-RBC) as a critical predictive biomarker for treatment efficacy. A threshold of ≥483 μg/mL has been strongly associated with improved survival and tumor response rates in patients with brain metastases.
Quantitative Data from the REACH Clinical Trial
The Phase III REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) trial evaluated the efficacy of this compound in conjunction with WBRT. The following tables summarize the key findings related to the E-RBC biomarker.
Table 1: Median Survival Time (MST) by E-RBC Concentration in the REACH Trial
| Patient Subgroup | Treatment Arm | Median Survival Time (Months) | Hazard Ratio (HR) vs. Control | P-value |
| All Patients | This compound (All) | 5.4 | 0.87 | 0.16 |
| Control (WBRT alone) | 4.4 | - | - | |
| NSCLC & Breast Cancer | This compound (All) | 6.0 | 0.82 | 0.07 |
| Control (WBRT alone) | 4.4 | - | - |
Data sourced from Suh et al., 2006.[2]
Table 2: Radiographic Response Rates by E-RBC Concentration in the REACH Trial
| Patient Subgroup | Treatment Arm | Response Rate (CR + PR) | Improvement vs. Control | P-value |
| All Patients | This compound | Not specified | 7% | 0.10 |
| Control | Not specified | - | - | |
| NSCLC & Breast Cancer | This compound | Not specified | 13% | 0.01 |
| Control | Not specified | - | - |
CR: Complete Response, PR: Partial Response. Data sourced from Suh et al., 2006.[2]
Experimental Protocols
Quantification of this compound in Red Blood Cells (E-RBC)
While a specific, publicly available, detailed protocol for the clinical quantification of this compound in erythrocytes from the REACH or ENRICH trials is not readily found, the scientific literature points towards the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the bioanalysis of this compound. This technique is the standard for quantitative drug analysis in biological matrices due to its high sensitivity and specificity.
A validated LC-MS/MS method for the determination of this compound in urine has been published and provides a framework for how the analysis in red blood cells would be conducted.[3]
Principle of the Method:
The method involves the extraction of this compound from the biological matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer.
General Steps:
-
Sample Preparation:
-
A known volume of erythrocyte sample is collected.
-
Red blood cells are lysed to release the intracellular contents, including this compound. This can be achieved through methods such as sonication or the addition of a hypotonic solution.
-
An internal standard (a molecule with similar chemical properties to this compound) is added to the sample to ensure accuracy and precision of the measurement.
-
Proteins are precipitated from the sample, typically by adding an organic solvent like acetonitrile, and removed by centrifugation.
-
The resulting supernatant containing this compound and the internal standard is then further processed for analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system.
-
A C18 reversed-phase column is commonly used to separate this compound from other components in the sample based on its hydrophobicity.
-
A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of formic acid) is used to elute the compound from the column.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is typically used to generate charged molecules of this compound.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. This provides a high degree of selectivity and sensitivity.
-
-
Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
-
Comparison with Alternative Radiosensitizers and Their Biomarkers
While this compound's development was halted, other radiosensitizers have been investigated for brain metastases, each with their own potential biomarkers.
Table 3: Comparison of this compound with Alternative Radiosensitizers
| Radiosensitizer | Mechanism of Action | Investigated Indication | Putative Biomarker(s) | Supporting Data for Biomarker |
| This compound | Allosteric modifier of hemoglobin, increases tumor oxygenation | Brain Metastases (esp. from Breast Cancer) | Erythrocyte Concentration (E-RBC) ≥483 μg/mL | Phase III REACH trial showed improved survival and response rates in patients achieving this threshold. |
| Motexafin Gadolinium | Texaphyrin-based molecule that selectively localizes in tumor cells and generates reactive oxygen species. | Brain Metastases from NSCLC | Tumor localization (visualized by MRI) | Phase III SMART trial showed a significant delay in time to neurologic progression in patients receiving Motexafin Gadolinium. |
| Nimotuzumab | Humanized monoclonal antibody against the Epidermal Growth Factor Receptor (EGFR). | Head and Neck Squamous Cell Carcinoma | EGFR expression | Studies have shown a survival advantage in patients with EGFR-overexpressing tumors treated with Nimotuzumab and radiotherapy.[4][5][6] |
NSCLC: Non-Small Cell Lung Cancer; EGFR: Epidermal Growth Factor Receptor.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action and Impact on Radiosensitivity
Caption: this compound enhances oxygen delivery to hypoxic tumors, increasing radiosensitivity.
Experimental Workflow for E-RBC Biomarker Validation
References
- 1. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III study of this compound as an adjunct to whole-brain radiation therapy for brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of this compound (RSR13) and its implementation into doping controls using liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nimotuzumab with chemoradiation confers a survival advantage in treatment-naïve head and neck tumors over expressing EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimotuzumab combined with radiotherapy+/- chemotherapy for definitive treatment of locally advanced squamous cell carcinoma of head and neck: a metanalysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nimotuzumab combined with radiotherapy+/- chemotherapy for definitive treatment of locally advanced squamous cell carcinoma of head and neck: a metanalysis of randomized controlled trials [frontiersin.org]
Safety Operating Guide
Proper Disposal of Efaproxiral: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Efaproxiral and its containers must be disposed of as hazardous waste through an approved waste disposal facility. Do not discharge into drains or the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic allosteric modifier of hemoglobin. Adherence to these procedures is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. These guidelines are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Handling and Personal Protective Equipment (PPE) Before Disposal
Before initiating the disposal process, ensure that all personnel are wearing appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound sodium specifies the following to avoid exposure:
-
Hand Protection: Wear protective gloves. Inspect gloves before use and observe permeability and breakthrough times provided by the supplier.[1]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Wash hands thoroughly after handling and before breaks.[1] Contaminated clothing and gloves should be removed and washed before reuse.
Step-by-Step Disposal Protocol for this compound
As an investigational drug, this compound waste must be managed in accordance with federal, state, and local regulations for hazardous chemical waste. The primary method of disposal is incineration by a licensed hazardous waste management company.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes unused or expired pure compounds, partially used or empty vials, contaminated labware (e.g., syringes, pipette tips, gloves), and solutions containing this compound.
-
Do not mix with other waste types: this compound waste should not be mixed with non-hazardous trash, sharps containers (unless the sharps are also contaminated with this compound), or other chemical waste streams unless compatibility has been confirmed.
Step 2: Preparing this compound Waste for Disposal
-
Solid Waste:
-
For pure this compound powder or contaminated solids, carefully sweep up and shovel into a suitable, sealable container for disposal. Avoid dust formation.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not empty solutions into drains.
-
-
Original Containers:
-
Full, partially full, and empty vials or ampules of this compound should be placed directly into the designated hazardous waste container. It is not necessary to empty them.
-
Step 3: Waste Container Management
-
Select a Compatible Container: Use a container made of a material (e.g., polyethylene) that is compatible with this compound. The container must have a secure, screw-top lid.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container immediately. The label must include:
-
The full chemical name: "this compound" or "this compound Sodium"
-
The concentration or percentage of the active ingredient
-
The name of the Principal Investigator (PI)
-
The laboratory location (building and room number)
-
Contact phone number
-
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
The SAA is subject to regular inspections by your institution's Environmental Health and Safety (EHS) department.
Step 5: Arranging for Disposal
-
Once the waste container is full, or if it has been in storage for a designated period (as per institutional policy), contact your institution's EHS department to arrange for a waste pickup.
-
EHS will transport the waste to a licensed hazardous waste disposal facility for incineration.
-
Maintain all records of waste disposal, including certificates of destruction, as per institutional and regulatory requirements.
Summary of Disposal Methods
| Waste Stream | Containment Procedure | Disposal Method | Key Restrictions |
| Pure this compound (Solid) | Sealable, labeled hazardous waste container. | Incineration via approved hazardous waste facility. | Do not place in regular trash. Avoid dust generation. |
| Solutions containing this compound | Leak-proof, compatible, labeled hazardous waste container. | Incineration via approved hazardous waste facility. | DO NOT dispose down the drain. |
| Contaminated Labware (Gloves, etc.) | Double-bagged or placed in a labeled hazardous waste container. | Incineration via approved hazardous waste facility. | Do not mix with non-hazardous waste. |
| Empty/Partially Used Vials | Place directly into a labeled hazardous waste container. | Incineration via approved hazardous waste facility. | Do not discard in regular or glass trash. |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Efaproxiral
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Efaproxiral. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| General Handling & Preparation | Gloves: Chemical-resistant, powder-free gloves. Double gloving is recommended.[2] Gown: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Eye Protection: Safety glasses with side shields or goggles.[1] Face Protection: Face shield if there is a risk of splashing. |
| Weighing/Compounding (if not in a containment device) | All PPE listed for General Handling, plus: Respiratory Protection: An N95 or higher-rated respirator is recommended to avoid inhalation of dust particles.[3] |
| Administering Solutions | Gloves: Double chemotherapy-tested gloves.[4] Gown: Impermeable gown.[4] Eye Protection: Goggles or a face shield.[4] |
| Cleaning Spills | All PPE listed for General Handling, plus: Respiratory Protection: A chemical cartridge-type respirator may be required for large spills.[3] |
| Waste Disposal | Gloves: Chemical-resistant gloves.[2] Gown: Protective gown.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][5]
-
Waste should be placed in a designated, sealed container.[1]
-
Do not dispose of down the drain or in regular trash unless it has been properly deactivated or is in a form permissible by institutional and regulatory guidelines.[6]
Emergency Procedures
Spill Response: In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
References
- 1. fishersci.ca [fishersci.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. pogo.ca [pogo.ca]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
